Imidazo[1,2-a]pyrazine-8-carboxylic acid
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyrazine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-6-9-2-4-10(6)3-1-8-5/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLYIQAOCZDXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705498 | |
| Record name | Imidazo[1,2-a]pyrazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029144-45-3 | |
| Record name | Imidazo[1,2-a]pyrazine-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | imidazo[1,2-a]pyrazine-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Imidazo[1,2-a]pyrazine-8-carboxylic acid
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and cardiotonic properties.[1] The introduction of a carboxylic acid moiety at the 8-position, in particular, offers a handle for further derivatization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, making Imidazo[1,2-a]pyrazine-8-carboxylic acid a key intermediate for the development of novel therapeutics.
This technical guide provides a comprehensive overview of the synthesis and characterization of Imidazo[1,2-a]pyrazine-8-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the proposed methodologies.
Strategic Approaches to the Synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid
The synthesis of the target molecule can be approached through two primary strategic disconnections, each with its own set of advantages and challenges. The choice of strategy will often depend on the availability of starting materials and the desired scale of the synthesis.
Figure 1: Primary synthetic strategies for Imidazo[1,2-a]pyrazine-8-carboxylic acid.
Strategy 1: The Cyclocondensation Approach
This is often the most direct route and is analogous to the well-established synthesis of related imidazo-fused heterocycles. The core principle involves the reaction of a substituted 2-aminopyrazine with a suitable α-halocarbonyl compound.
Rationale for this Approach:
The choice of this strategy is predicated on the nucleophilicity of the amino group and the endocyclic nitrogen of the pyrazine ring. The reaction proceeds via an initial SN2 reaction between the exocyclic amino group and the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyrazine ring system.
A highly analogous and well-documented procedure is the synthesis of 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid from 2-aminopyridin-3-ol and bromopyruvic acid.[2] By extension, the synthesis of our target molecule would logically start from a 2-aminopyrazine derivative bearing a carboxylic acid or a precursor group at the 3-position.
Proposed Synthetic Protocol:
Figure 2: Proposed cyclocondensation route to the target molecule.
Step-by-Step Methodology:
-
Synthesis of Methyl Imidazo[1,2-a]pyrazine-8-carboxylate:
-
To a solution of methyl 3-aminopyrazine-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of dioxane and water, is added an aqueous solution of glyoxal (40% in water, 1.1 eq).
-
The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford pure methyl imidazo[1,2-a]pyrazine-8-carboxylate.
-
-
Hydrolysis to Imidazo[1,2-a]pyrazine-8-carboxylic acid:
-
The methyl ester from the previous step is dissolved in a mixture of methanol and water.
-
An excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).
-
The methanol is removed under reduced pressure, and the aqueous solution is acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield Imidazo[1,2-a]pyrazine-8-carboxylic acid.
-
Strategy 2: Post-Cyclization Functionalization
Rationale for this Approach:
Recent advances in C-H functionalization and cross-coupling reactions have made this a viable and versatile strategy. The imidazo[1,2-a]pyrazine scaffold can be regioselectively functionalized, and the 8-position is a potential site for such modifications.[3] A common method involves the introduction of a halogen at the 8-position, which can then be converted to a carboxylic acid.
Proposed Synthetic Protocol:
Sources
An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,2-a]pyrazine-8-carboxylic acid
Foreword: Navigating the Landscape of a Novel Scaffold
To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the physicochemical landscape of Imidazo[1,2-a]pyrazine-8-carboxylic acid. The imidazo[1,2-a]pyrazine core is a compelling scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Understanding the fundamental physicochemical properties of its derivatives is paramount for predicting their behavior in biological systems and for the rational design of novel therapeutics.
This document moves beyond a simple recitation of data. It is structured to provide a deeper understanding of why Imidazo[1,2-a]pyrazine-8-carboxylic acid exhibits certain properties and how these properties can be reliably determined. Where experimental data for this specific molecule is not yet publicly available, we will draw upon robust theoretical predictions and comparative analyses with closely related, well-characterized analogs. This approach ensures a guide that is not only informative but also instructive for researchers actively working with this and similar heterocyclic systems.
Molecular Structure and Key Physicochemical Descriptors
Imidazo[1,2-a]pyrazine-8-carboxylic acid is a fused heterocyclic system with the molecular formula C₇H₅N₃O₂ and a molecular weight of 163.13 g/mol .[3][4] The molecule's structure, featuring a carboxylic acid group appended to the imidazopyrazine core, dictates its fundamental chemical and physical behaviors.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [3][4] |
| Molecular Weight | 163.13 g/mol | [3] |
| Appearance | Light brown to brown solid | [3] |
| Storage Temperature | 2-8°C | [3] |
| Predicted Density | 1.58 ± 0.1 g/cm³ | [3] |
| Predicted XlogP | 0.6 | [5] |
| Hydrogen Bond Donors | 1 | [6] (Calculated) |
| Hydrogen Bond Acceptors | 4 | [6] (Calculated) |
| Rotatable Bonds | 1 | [6] (Calculated) |
Drug-Likeness Assessment: Lipinski's Rule of Five
A crucial initial assessment for any compound with therapeutic potential is its adherence to Lipinski's Rule of Five.[7][8] This rule of thumb helps predict the oral bioavailability of a drug candidate. A compound is likely to be orally bioavailable if it meets the following criteria:
-
Molecular Weight: ≤ 500 g/mol
-
Log P (octanol-water partition coefficient): ≤ 5
-
Hydrogen Bond Donors: ≤ 5
-
Hydrogen Bond Acceptors: ≤ 10
Imidazo[1,2-a]pyrazine-8-carboxylic acid comfortably adheres to all of these rules, suggesting a favorable starting point for oral drug development. Its low molecular weight and predicted XlogP of 0.6 indicate good potential for absorption and permeation.[5][9][10]
Acidity and Basicity: The pKa Profile
The ionization state of a molecule at physiological pH is a critical determinant of its solubility, permeability, and target engagement. Imidazo[1,2-a]pyrazine-8-carboxylic acid is an amphoteric molecule, possessing both an acidic carboxylic acid group and basic nitrogen atoms within the heterocyclic ring system.
Acidity of the Carboxylic Acid Group
The pKa of the carboxylic acid is expected to be in the typical range for aromatic carboxylic acids, likely between 3 and 5. This is a crucial parameter to determine experimentally, as it will dictate the charge of the molecule in different biological compartments.
Basicity of the Imidazo[1,2-a]pyrazine Core
The nitrogen atoms in the imidazo[1,2-a]pyrazine ring system are basic and can be protonated. A predicted pKa value of -2.72 ± 0.41 has been reported, which refers to the protonation of the heterocyclic core.[3] This very low pKa indicates that the ring system is weakly basic and will be predominantly neutral at physiological pH.
Thermal Properties: Melting and Boiling Points
The thermal behavior of a compound is indicative of its purity and the strength of its intermolecular forces.
-
Melting Point: While no experimental melting point has been reported for Imidazo[1,2-a]pyrazine-8-carboxylic acid, it is expected to be a high-melting solid. This is due to the planar, rigid heterocyclic structure which allows for efficient crystal packing, and the presence of the carboxylic acid group which can form strong intermolecular hydrogen bonds. For comparison, the related compound 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid has a melting point greater than 350°C.[11]
-
Boiling Point: It is anticipated that Imidazo[1,2-a]pyrazine-8-carboxylic acid will decompose at higher temperatures before reaching a boiling point. This is a common characteristic of complex organic molecules with multiple functional groups.
Solubility Profile
The solubility of a drug candidate in both aqueous and organic media is a critical factor influencing its formulation and bioavailability.
-
Aqueous Solubility: The presence of the carboxylic acid group suggests that the solubility of Imidazo[1,2-a]pyrazine-8-carboxylic acid will be pH-dependent. At pH values above its carboxylic acid pKa, the molecule will exist as the more soluble carboxylate salt. At lower pH values, the neutral, less soluble form will predominate.
-
Organic Solubility: The heterocyclic core provides a degree of lipophilicity, suggesting solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol. The extent of solubility will need to be experimentally determined.
Spectroscopic Characterization
The structural elucidation of Imidazo[1,2-a]pyrazine-8-carboxylic acid relies on a combination of spectroscopic techniques. Below are the expected spectral features, based on the known spectra of related compounds.[1][2][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine and imidazole rings. The chemical shifts will be influenced by the electron-withdrawing nature of the carboxylic acid group and the nitrogen atoms. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid will be a key diagnostic signal, appearing at a characteristic downfield chemical shift (typically >160 ppm). The chemical shifts of the ring carbons will provide further confirmation of the structure.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is expected for the carboxylic acid hydroxyl group.
-
C=O stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ will be indicative of the carboxylic acid carbonyl group.
-
C=N and C=C stretches: Multiple bands in the 1400-1650 cm⁻¹ region will correspond to the vibrations of the imidazo[1,2-a]pyrazine ring system.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this type of compound, and the molecular ion peak [M+H]⁺ or [M-H]⁻ should be readily observable.
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and reproducibility of data, the following standardized protocols are recommended for the experimental determination of the key physicochemical properties of Imidazo[1,2-a]pyrazine-8-carboxylic acid.
Determination of Melting Point
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. The dried sample should be finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Utilize a calibrated digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus. Heat the sample at a rapid rate initially to approach the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
-
Validation: Perform the measurement in triplicate to ensure reproducibility. Periodically calibrate the apparatus with certified reference standards.
Determination of Aqueous Solubility (pH-dependent)
-
Buffer Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Add an excess of solid Imidazo[1,2-a]pyrazine-8-carboxylic acid to each buffer solution. Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the measured solubility against the corresponding pH of the buffer.
Determination of pKa by Potentiometric Titration
-
Sample Preparation: Prepare a solution of Imidazo[1,2-a]pyrazine-8-carboxylic acid of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if necessary).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve. For more accurate results, use specialized software to analyze the titration data.
Conclusion: A Foundation for Future Discovery
This technical guide has provided a detailed overview of the key physicochemical properties of Imidazo[1,2-a]pyrazine-8-carboxylic acid. While some experimental data remains to be elucidated, the combination of theoretical predictions, comparative analysis with related structures, and established scientific principles offers a robust framework for researchers. The provided protocols offer a clear path for the experimental validation of these properties. A thorough understanding of this foundational data is essential for unlocking the full therapeutic potential of the imidazo[1,2-a]pyrazine scaffold and for the successful development of novel drug candidates.
References
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Patil, S. A., et al. (2013). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trends in Synthetic and Medicinal Chemistry, 1(1), 1-11. [Link]
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Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. [Link]
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Bionity. Lipinski's Rule of Five. [Link]
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Wikipedia. Lipinski's rule of five. [Link]
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PubChem. Imidazo(1,2-a)pyridine. [Link]
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Stanonik, B., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1357-1372. [Link]
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PubChemLite. Imidazo[1,2-a]pyrazine-8-carboxylic acid. [Link]
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National Center for Biotechnology Information. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. [Link]
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PubMed. Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. [Link]
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SpringerLink. Combination of 1H and 13C NMR Spectroscopy. [Link]
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ResearchGate. FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]
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National Center for Biotechnology Information. BDDCS, the Rule of 5 and Drugability. [Link]
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ResearchGate. Structure of imidazo[1,2‐a]pyridine. [Link]
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The Imidazo[1,2-a]pyrazine-8-carboxylic Acid Scaffold: A Privileged Core in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful drug discovery campaigns, earning them the designation of "privileged scaffolds." The imidazo[1,2-a]pyrazine core is a prime example of such a structure. This nitrogen-rich heterocyclic system, an analogue of deazapurines, has demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[1] Its rigid, planar geometry and strategically positioned nitrogen atoms provide an ideal foundation for developing ligands that can engage with a variety of biological targets through specific and high-affinity interactions.
This technical guide focuses on a particularly compelling variant: the imidazo[1,2-a]pyrazine-8-carboxylic acid scaffold. The incorporation of a carboxylic acid at the 8-position is a deliberate design element with profound implications for a molecule's therapeutic potential. This functional group can serve as a critical hydrogen bond donor and acceptor, anchoring the molecule within a target's binding site. Furthermore, it can significantly modulate the physicochemical properties of the compound, enhancing aqueous solubility and providing a handle for fine-tuning pharmacokinetic profiles. This guide will provide an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of this versatile scaffold, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging its potential.
Core Synthesis and Chemical Architecture
The construction of the imidazo[1,2-a]pyrazine core is a well-established process in synthetic organic chemistry, offering multiple routes for diversification. The most common and robust strategies involve the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound. To arrive at the target 8-carboxylic acid scaffold, the key is the selection of an appropriately substituted pyrazine starting material.
General Synthetic Workflow
The synthesis of the imidazo[1,2-a]pyrazine-8-carboxylic acid scaffold can be conceptualized as a two-stage process: the preparation of the key 3-aminopyrazine-2-carboxylic acid intermediate, followed by the cyclization to form the fused heterocyclic system.
Caption: General synthetic workflow for the imidazo[1,2-a]pyrazine-8-carboxylic acid scaffold.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a reliable method for the synthesis of a substituted imidazo[1,2-a]pyrazine, adapted from established literature procedures.[2] This specific example utilizes a one-pot, three-component reaction, which is highly efficient and aligns with the principles of green chemistry.
Reaction: Iodine-catalyzed one-pot synthesis of a 2,3-disubstituted imidazo[1,2-a]pyrazine.
Materials:
-
2-Aminopyrazine (1.0 eq)
-
Aryl aldehyde (1.0 eq)
-
tert-Butyl isocyanide (1.2 eq)
-
Iodine (I₂) (5 mol%)
-
Ethanol (as solvent)
Procedure:
-
To a solution of 2-aminopyrazine (1.0 eq) and the desired aryl aldehyde (1.0 eq) in ethanol, add iodine (5 mol%).
-
Stir the mixture at room temperature for 10-15 minutes. An imine intermediate is formed in situ.
-
Add tert-butyl isocyanide (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for approximately 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyrazine derivative.
Self-Validation: This protocol is self-validating due to its one-pot nature, which minimizes handling and potential for side reactions. The progress can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.[2]
Therapeutic Applications and Target Engagement
The true power of the imidazo[1,2-a]pyrazine-8-carboxylic acid scaffold lies in its ability to be tailored to inhibit a wide array of high-value drug targets. The following sections will explore its application in oncology and immunotherapy, highlighting the specific role of the scaffold in target engagement.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3] The imidazo[1,2-a]pyrazine core has proven to be a fertile ground for the development of potent kinase inhibitors.
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many tumors. Imidazo[1,2-a]pyrazine-based compounds have been developed as potent, dual inhibitors of Aurora A and Aurora B kinases.[4][5][6] The scaffold acts as a hinge-binding motif, while substitutions at the 2 and 3 positions can be optimized to enhance potency and selectivity. The carboxylic acid at position 8 can form critical interactions with solvent-exposed regions or basic residues at the edge of the ATP-binding pocket, improving both affinity and solubility.[7][8]
-
PI3K/mTOR Pathway: The PI3K-Akt-mTOR pathway is one of the most frequently activated signaling routes in human cancers. Replacing other heterocyclic cores with the imidazopyrazine moiety has been shown to enhance activity against PI3Kα.[9]
Caption: Mechanism of ENPP1 inhibition by imidazo[1,2-a]pyrazine derivatives to enhance anti-tumor immunity.
Quantitative Data for ENPP1 Inhibitors:
| Compound | ENPP1 IC₅₀ (nM) | ENPP2 Inhibition (%) @ 10 µM | ENPP3 Inhibition (%) @ 10 µM |
| Compound 7 | 5.70 | <10 | <10 |
| Reference Cpd | 25.0 | 20 | 15 |
| Data adapted from Zhan et al., J Med Chem, 2024. | |||
| [10] | |||
| This case study highlights the potential of the imidazo[1,2-a]pyrazine scaffold to produce highly potent and selective inhibitors for novel and challenging targets. The in vivo studies showed that Compound 7 not only had favorable pharmacokinetic properties but also significantly enhanced the anti-tumor efficacy of an anti-PD-1 antibody, achieving a tumor growth inhibition rate of 77.7% in a murine model. | |||
| [10] |
Structure-Activity Relationships (SAR)
Systematic modification of the imidazo[1,2-a]pyrazine scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
Position 8: As discussed, the 8-position is a critical point for modulation. While this guide focuses on the carboxylic acid, studies have also shown that amination at this position can improve antioxidant activity. [8]The choice of substituent at C8 (e.g., carboxylic acid, amide, amine) is a key determinant of the compound's target profile and physicochemical properties. The carboxylic acid, in particular, is often crucial for engaging with the ribose pocket in kinase targets. [8]
-
Positions 2 and 3: These positions are the most common sites for introducing diversity. For kinase inhibitors, a substituted aryl or heteroaryl group at the 2-position often occupies the hydrophobic pocket of the ATP-binding site. The 3-position can be substituted with various groups to fine-tune potency and selectivity. For instance, in a series of CDK9 inhibitors, a pyridin-4-yl group at position 2 and a benzyl group at position 3 resulted in the most potent compound, with an IC₅₀ of 0.16 µM.
-
Pyrazine Ring Substitutions: Modifications on the pyrazine ring at positions 5 and 6 can influence metabolic stability and pharmacokinetic properties. For example, in a series of Aurora kinase inhibitors, substitutions at these positions were explored to improve oral bioavailability. [6]
Future Perspectives and Conclusion
The imidazo[1,2-a]pyrazine-8-carboxylic acid scaffold represents a highly versatile and privileged core in drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features make it suitable for targeting a wide range of enzymes, particularly kinases. The recent success in developing potent ENPP1 inhibitors for immunotherapy demonstrates that the applications of this scaffold are far from exhausted. [10] Future research in this area will likely focus on:
-
Exploring New Targets: Leveraging the scaffold's versatility to design inhibitors for other challenging targets in oncology, neurodegenerative diseases, and infectious diseases.
-
Advanced Drug Delivery: Utilizing the carboxylic acid handle for the development of prodrugs or targeted drug delivery systems to improve therapeutic index and reduce off-target effects.
-
Combinatorial Therapies: Further exploring the synergistic effects of imidazo[1,2-a]pyrazine-based inhibitors with other therapeutic modalities, such as checkpoint inhibitors in cancer. [10] In conclusion, the imidazo[1,2-a]pyrazine-8-carboxylic acid scaffold is a testament to the power of rational drug design. By understanding its synthesis, mechanism of action, and structure-activity relationships, the drug discovery community is well-equipped to continue unlocking its therapeutic potential for years to come.
References
-
Myadaraboina S, Alla M, Parlapalli A, et al. Novel imidazo [1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Int J Chem Sci. 2018;16(3):276. [Link]
-
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Harnessing the Therapeutic Potential of Imidazo[1,2-a]pyrazine-8-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
The Imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, analogous to deazapurines and serving as a cornerstone in the development of novel therapeutics.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for creating molecules that can interact with a wide array of biological targets. This guide delves into the burgeoning field of novel Imidazo[1,2-a]pyrazine-8-carboxylic acid derivatives and their analogues, providing a technical overview of their synthesis, diverse biological activities, and the mechanistic insights that propel them forward as promising drug candidates. We will explore the causal relationships behind experimental designs and present actionable protocols for researchers in the field.
Core Synthesis Strategies: Building the Scaffold
The foundation of exploring any chemical scaffold is an efficient and flexible synthesis. For Imidazo[1,2-a]pyrazines, multicomponent reactions (MCRs) have emerged as a superior strategy due to their atom economy and operational simplicity. An exemplary and efficient method involves an iodine-catalyzed, one-pot, three-component condensation.[2][3]
The rationale for employing an MCR approach is twofold: it allows for the rapid generation of a diverse library of compounds from simple starting materials and it often proceeds under milder conditions than traditional multi-step syntheses. The iodine-catalyzed reaction, for instance, facilitates a [4+1] cycloaddition between an in-situ generated product (from an aryl aldehyde and 2-aminopyrazine) and an isocyanide, yielding the desired scaffold in good yields.[2][3] This approach is fundamental for enabling the structure-activity relationship (SAR) studies discussed later in this guide.
Experimental Protocol: One-Pot Three-Component Synthesis
This protocol is adapted from methodologies described for efficient cyclocondensation reactions.[3]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 eq) and a selected aryl aldehyde (1.0 eq) in a suitable solvent such as ethanol.
-
Catalyst Introduction: Add molecular iodine (I₂) (0.1-0.2 eq) to the mixture. The iodine acts as a Lewis acid catalyst to activate the reactants.
-
Initial Reaction: Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the Schiff base intermediate.
-
Cycloaddition: Add tert-butyl isocyanide (1.2 eq) to the flask.
-
Heating and Monitoring: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure Imidazo[1,2-a]pyrazine derivative.
Anticancer Activity: A Multifaceted Approach
Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and proliferation.[4][5][6] The strategic placement of a carboxylic acid or carboxamide group at the C8 position can enhance solubility and provide a crucial anchor for binding to target proteins.
Mechanism I: Inhibition of Key Signaling Pathways
Many cancers exhibit dysregulation of the PI3K/Akt/mTOR signaling pathway, which is critical for cell growth, survival, and proliferation. Targeting this pathway is a clinically validated strategy. Novel 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing carboxamide moieties have been synthesized and identified as potent inhibitors of PI3Kα kinase.[7][8]
The rationale for targeting PI3Kα is its frequent mutation and overactivation in a variety of human cancers, including breast, lung, and prostate cancers. Compound 14c from one study, an 8-morpholinoimidazo[1,2-a]pyrazine derivative, showed potent inhibitory activity against PI3Kα with an IC₅₀ value of 1.25 μM.[7] This inhibition disrupts the downstream signaling cascade, ultimately leading to decreased cell proliferation and survival.
Another key target is Cyclin-Dependent Kinase 9 (CDK9), an enzyme crucial for transcriptional elongation. Its inhibition can lead to the downregulation of anti-apoptotic proteins. A derivative with a pyridin-4-yl group at position 2 and a benzyl group at position 3 of the Imidazo[1,2-a]pyrazine scaffold displayed potent CDK9 inhibition with an IC₅₀ of 0.16 µM, leading to significant cytotoxicity in cancer cell lines.[9]
Caption: PI3K/Akt/mTOR pathway inhibition by Imidazo[1,2-a]pyrazine derivatives.
Mechanism II: Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton involved in cell division, making them an excellent target for anticancer drugs. A series of Imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors, binding to the colchicine site.[10][11] One lead compound, TB-25 , exhibited extremely potent inhibitory effects against the HCT-116 colon cancer cell line with an IC₅₀ of just 23 nM.[10]
By binding to tubulin, these compounds prevent its polymerization into microtubules. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis, effectively halting cancer cell division.[10][11]
Caption: Experimental workflow for an in vitro tubulin polymerization assay.
Summary of In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of representative Imidazo[1,2-a]pyrazine derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Activity (IC₅₀) | Target/Mechanism | Reference |
| 12b | Hep-2, HepG2, MCF-7, A375 | 11-13 µM | General Cytotoxicity | [2][3] |
| TB-25 | HCT-116 (Colon) | 23 nM | Tubulin Polymerization Inhibitor | [10][11] |
| 14c | A549 (Lung) | 6.39 µM | PI3Kα Inhibitor | [7][8] |
| 14c | PC-3 (Prostate) | 10.1 µM | PI3Kα Inhibitor | [7][8] |
| 14c | MCF-7 (Breast) | 11.2 µM | PI3Kα Inhibitor | [7][8] |
| 3c | MCF7, HCT116, K562 | ~6.66 µM (average) | CDK9 Inhibitor | [9] |
Antiviral Activity: Targeting Viral Machinery
The Imidazo[1,2-a]pyrazine scaffold has also been identified as a potent antiviral agent, particularly against influenza viruses, demonstrating the versatility of this chemical core.[12][13][14]
Mechanism: Inhibition of Influenza Nucleoprotein (NP)
Influenza A viruses (IAVs) pose a significant global health threat, and drug resistance necessitates the discovery of novel antivirals. Through phenotypic screening, an Imidazo[1,2-a]pyrazine derivative, A4 , was identified as a potent and broad-spectrum anti-influenza agent.[12][14] It was found to be effective even against oseltamivir-resistant strains.[13]
The mechanism of action was elucidated through further studies, which revealed that A4 directly binds to the viral nucleoprotein (NP).[12][14] NP is essential for the influenza virus life cycle; it encapsidates the viral genome and is crucial for its transport into the host cell nucleus for replication. By binding to NP, compound A4 induces its clustering and prevents its nuclear accumulation, thereby halting viral replication.[12] This represents a novel mechanism of action distinct from currently approved influenza drugs.
Caption: Influenza virus life cycle and the point of inhibition by derivative A4.
Other Antiviral Activities
Derivatives of this scaffold have also shown promise against other viruses. Notably, certain compounds were evaluated for activity against human coronavirus 229E, with one derivative showing an IC₅₀ of 56.96 µM, suggesting a potential for broader antiviral applications.[9]
Experimental Protocol: Plaque Reduction Neutralization Assay
This protocol is a standard method for quantifying the titer of infectious virus and assessing the efficacy of antiviral compounds.
-
Cell Seeding: Seed a 6-well plate with a suitable host cell line (e.g., MDCK for influenza) to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the Imidazo[1,2-a]pyrazine test compound in a serum-free medium.
-
Virus-Compound Incubation: Mix a standard amount of virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to neutralize the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow adsorption for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing the corresponding concentration of the test compound. This restricts virus spread to adjacent cells, forming localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀ (the concentration that inhibits 50% of plaque formation).
Antimicrobial and Antimycobacterial Activity
The therapeutic utility of the Imidazo[1,2-a]pyrazine core extends to antibacterial and antifungal applications, with specific derivatives showing potent and targeted activity.[15][16]
Mechanism: Inhibition of Bacterial Type IV Secretion
A novel series of 8-amino Imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of VirB11 ATPase HP0525.[17] This enzyme is a key component of the bacterial type IV secretion system (T4SS), a molecular machine used by many Gram-negative pathogens to inject virulence factors into host cells. By inhibiting this crucial ATPase, the derivatives effectively disarm the bacteria, presenting a promising anti-infective strategy that does not directly kill the bacterium, potentially reducing the pressure for resistance development.[17]
Antimycobacterial Potential
While not the exact pyrazine core, highly analogous Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel and selective lead series against Mycobacterium tuberculosis.[18] The SAR studies from this work are invaluable, highlighting the critical role of the 8-carboxamide moiety in conferring antimycobacterial activity. This underscores the importance of the C8 position for functionalization in developing anti-infective agents.
Summary of Antimicrobial Activity
| Compound Class | Organism | Activity (MIC) | Target/Mechanism | Reference |
| Imidazo[1,2-a]pyrazine-linked 1,2,3-triazoles | S. aureus, B. subtilis | As low as 50 µg/mL | Not specified | |
| Imidazo[1,2-a]pyrazine-linked 1,2,3-triazoles | A. niger, A. flavus | As low as 50 µg/mL | Not specified | |
| Imidazo[1,2-a]pyridine-8-carboxamides | M. tuberculosis | Potent activity | Not specified | [18] |
| 8-Amino Imidazo[1,2-a]pyrazines | Gram-negative bacteria | ATPase Inhibition | VirB11 ATPase HP0525 | [17] |
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design. For the Imidazo[1,2-a]pyrazine scaffold, several key SAR trends have been identified.[5]
-
C8 Position: This position is critical for tuning activity. Amination at C8 has been shown to improve antioxidant activity.[1][15] The addition of a morpholino group and a carboxamide linkage at C8 was crucial for achieving PI3Kα inhibitory activity.[7][8]
-
C2 and C3 Positions: Substitutions at these positions significantly modulate the potency and selectivity of the compounds.[5] For anticancer activity, aryl groups are common at the C2 position, while various substitutions at C3 can fine-tune the molecule's properties. For example, in the tubulin inhibitors, specific substitutions at C3 were essential for fitting into the colchicine binding pocket.[10]
-
Aryl Group Positioning: In the PI3Kα inhibitor series, the position of an aryl group on a pendant pyridine ring was found to have a significant influence on activity, with substitution at the C-4 position being more active than at the C-5 position.[7][8]
-
Electronic Effects: Electron-donating groups on peripheral phenyl rings were found to be beneficial for cytotoxicity in the PI3Kα inhibitor series.[7][8]
Caption: Key Structure-Activity Relationship (SAR) insights for the Imidazo[1,2-a]pyrazine scaffold.
Conclusion and Future Directions
The Imidazo[1,2-a]pyrazine-8-carboxylic acid scaffold and its close analogues represent a highly versatile and promising class of compounds for drug discovery. They have demonstrated potent and often novel mechanisms of action across critical therapeutic areas, including oncology, virology, and bacteriology. The synthetic tractability of the core allows for extensive exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on leveraging the detailed SAR insights to design next-generation derivatives with enhanced target engagement and improved drug-like properties. Exploring polypharmacology, where a single compound is designed to hit multiple relevant targets (e.g., CDK9 and PI3K), could lead to synergistic anticancer effects. For infectious diseases, further development of T4SS inhibitors could provide a new paradigm for treating bacterial infections with a lower risk of resistance. The continued investigation into this privileged scaffold is poised to deliver significant contributions to the field of medicinal chemistry.
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Exploring the Chemical Space of Imidazo[1,2-a]pyrazine-8-carboxylic Acid Analogs: A Senior Application Scientist's Perspective
An In-depth Technical Guide:
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including as kinase inhibitors, anticancer agents, and anti-inflammatory molecules. The exploration of its chemical space through the systematic design, synthesis, and screening of analog libraries is a critical endeavor in the quest for novel therapeutics. This guide provides a comprehensive overview of the strategies and methodologies employed in this process, grounded in established scientific principles and practical, field-proven insights.
Section 1: Designing the Imidazo[1,2-a]pyrazine Analog Library
The design of a chemical library is a pivotal step that dictates the efficiency and success of a drug discovery campaign. The primary goal is to maximize the exploration of relevant chemical space while maintaining desirable physicochemical properties for drug-likeness.
The initial choice in library design hinges on the project's objective. A target-focused library is designed when a specific biological target (e.g., a particular kinase) is known. In this approach, analogs are designed to interact with the known binding site of the target, often leveraging computational tools like molecular docking.
Conversely, a diversity-oriented synthesis (DOS) approach is employed when the biological target is unknown or when seeking novel biological activities. The aim of DOS is to generate a collection of structurally diverse molecules that cover a broad area of chemical space.
In silico methods are indispensable for modern library design, enabling the pre-selection of compounds with a higher probability of desired activity and properties.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. This model can be generated from known active ligands or from the crystal structure of the target protein. It is then used to screen virtual libraries of imidazo[1,2-a]pyrazine analogs to identify those that fit the model.
-
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. For a target-focused library, virtual analogs of imidazo[1,2-a]pyrazine-8-carboxylic acid can be docked into the active site of the target to prioritize the synthesis of those with the best predicted binding affinity and mode.
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. Computational models can predict these properties for virtual analogs, allowing for the early deselection of compounds with potential liabilities.
A logical workflow for computational library design is illustrated below:
Caption: High-Throughput Synthesis Workflow.
Section 3: High-Throughput Purification and Characterization
Ensuring the purity and structural integrity of each compound in the library is paramount for reliable biological data.
-
Purification: Mass-directed automated preparative HPLC is the gold standard for high-throughput purification. This technique uses a mass spectrometer to trigger the collection of fractions containing the target compound, ensuring high purity.
-
Characterization: Each purified compound should be characterized by LC-MS to confirm its identity and purity. For a representative subset of the library, full characterization by ¹H NMR and ¹³C NMR is recommended to rigorously confirm the structure.
Table 1: Quality Control Data Summary
| Metric | Acceptance Criteria |
| Purity (by LC-MS @ 254 nm) | > 95% |
| Identity Confirmation | Correct mass observed |
| Structural Confirmation | NMR spectra consistent with proposed structure (for representative compounds) |
Section 4: Screening Methodologies for Biological Activity
Once the library is synthesized and validated, the next step is to screen it for biological activity.
If the library was designed with a specific target in mind, a target-based assay is employed. For example, if the target is a kinase, an in vitro kinase inhibition assay would be used.
Experimental Protocol: Kinase Inhibition Assay (Example)
-
Compound Plating: The library compounds are serially diluted and plated in a 384-well plate.
-
Reagent Addition: The kinase, its substrate, and ATP are added to the wells.
-
Incubation: The reaction is incubated at a specific temperature for a set period.
-
Detection: A detection reagent is added that produces a signal (e.g., luminescence, fluorescence) proportional to the amount of product formed.
-
Data Analysis: The signal is read on a plate reader, and the IC₅₀ values (the concentration of compound required to inhibit 50% of the enzyme activity) are calculated.
In a phenotypic screen, the effect of the compounds on the phenotype of a cell or an organism is measured without prior knowledge of the specific target. This approach is powerful for discovering compounds with novel mechanisms of action.
Example Phenotypic Screen: A cancer cell viability assay can be used to identify compounds that are toxic to cancer cells.
Section 5: Data Analysis and Hit-to-Lead Optimization
The data from the screen is analyzed to identify "hits"—compounds that exhibit the desired biological activity.
-
Structure-Activity Relationship (SAR): The relationship between the chemical structure of the analogs and their biological activity is analyzed. This helps to identify the key structural features required for activity.
-
Hit-to-Lead Optimization: Promising hits are selected for further optimization to improve their potency, selectivity, and ADMET properties. This involves the synthesis of additional, more focused libraries of analogs around the hit scaffold.
The iterative cycle of drug discovery is illustrated below:
Caption: The Iterative Drug Discovery Cycle.
Conclusion
The exploration of the chemical space of imidazo[1,2-a]pyrazine-8-carboxylic acid analogs is a multifaceted process that combines rational design, robust synthetic chemistry, high-throughput screening, and data-driven optimization. By leveraging both computational and experimental tools, researchers can efficiently navigate this chemical space to discover novel drug candidates with the potential to address unmet medical needs. The principles and protocols outlined in this guide provide a framework for conducting such an investigation with scientific rigor and a high probability of success.
References
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Title: The Tschitschibabin Reaction: A Key Step in the Synthesis of Imidazo[1,2-a]pyridines and Related Heterocycles Source: Chemical Reviews URL: [Link]
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Title: Diversity-Oriented Synthesis: A New Paradigm for Drug Discovery Source: Science URL: [Link]
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Title: Molecular Docking: A Powerful Tool for Structure-Based Drug Design Source: PLOS Computational Biology URL: [Link]
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Title: High-Throughput Purification of Compound Libraries Source: Journal of Combinatorial Chemistry URL: [Link]
-
Title: Phenotypic Screening: A Renaissance in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
The Strategic Deployment of Imidazo[1,2-a]pyrazine-8-carboxylic Acid in Fragment-Based Lead Generation: A Technical Guide
Introduction: The Power of the Fragment
In the landscape of modern drug discovery, fragment-based lead discovery (FBLD) has emerged as a potent and efficient strategy for identifying high-quality lead compounds.[1] By screening small, low-complexity molecules, or "fragments," FBLD explores chemical space more effectively than traditional high-throughput screening (HTS). The imidazo[1,2-a]pyrazine scaffold has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3][4] This guide focuses on a specific, strategically designed fragment, Imidazo[1,2-a]pyrazine-8-carboxylic acid, and delineates its journey from a conceptual starting point to a valuable tool in lead generation.
The selection of Imidazo[1,2-a]pyrazine-8-carboxylic acid is deliberate. The bicyclic core is a recognized "privileged" structure, meaning it is capable of binding to multiple biological targets.[2] The carboxylic acid functional group provides a key anchoring point for target interaction and a handle for synthetic elaboration, while the nitrogen atoms in the ring system offer opportunities for hydrogen bonding. This guide will provide a comprehensive overview of the synthesis, characterization, and application of this fragment in a typical FBLD campaign.
Physicochemical Properties: The Hallmarks of an Ideal Fragment
A successful fragment must adhere to the "Rule of Three," a set of empirical guidelines that increase the probability of a fragment being a good starting point for lead optimization. The predicted properties of Imidazo[1,2-a]pyrazine-8-carboxylic acid align well with these principles.
| Property | Predicted Value | "Rule of Three" Guideline |
| Molecular Weight | 163.14 g/mol | < 300 g/mol |
| XlogP | 0.6 | ≤ 3 |
| Hydrogen Bond Donors | 1 | ≤ 3 |
| Hydrogen Bond Acceptors | 4 | ≤ 3 |
| Rotatable Bonds | 1 | ≤ 3 |
Data sourced from PubChem CID 53626253.
The low molecular weight and lipophilicity (XlogP) suggest that Imidazo[1,2-a]pyrazine-8-carboxylic acid is likely to have good aqueous solubility, a critical factor for biophysical screening methods. The presence of both hydrogen bond donors and acceptors in a rigid scaffold provides a high degree of "three-dimensionality," which is advantageous for specific binding interactions.
Synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic Acid for Fragment Libraries
The preparation of high-purity fragments is paramount for the reliability of screening data. A robust and scalable synthetic route is therefore essential. The synthesis of the imidazo[1,2-a]pyrazine core can be achieved through various methods, including the well-established condensation of 2-aminopyrazines with α-haloketones.[5] For the specific synthesis of the 8-carboxylic acid derivative, a multi-step approach is often employed, starting from commercially available pyrazine derivatives.
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic Acid
-
Step 1: Bromination of 2-aminopyrazine. To a solution of 2-aminopyrazine in a suitable solvent such as N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Step 2: Introduction of the Carboxylic Acid Precursor. The resulting brominated aminopyrazine can undergo a palladium-catalyzed carbonylation reaction. In a pressure vessel, combine the brominated intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄), a carbon monoxide source (e.g., molybdenum hexacarbonyl), and a suitable solvent. Heat the reaction mixture to the appropriate temperature.
-
Step 3: Cyclization to form the Imidazo[1,2-a]pyrazine core. The pyrazine-2-amino-3-carboxylate intermediate is then reacted with a two-carbon synthon, such as chloroacetaldehyde, to form the fused imidazole ring. This reaction is typically carried out in a polar solvent like ethanol under reflux.
-
Step 4: Hydrolysis to the Carboxylic Acid. The resulting ester is hydrolyzed to the final carboxylic acid product using standard conditions, such as treatment with lithium hydroxide in a mixture of tetrahydrofuran (THF) and water.
-
Purification and Quality Control. The final product should be purified by recrystallization or column chromatography to achieve >95% purity as determined by NMR and LC-MS. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Caption: Synthetic workflow for Imidazo[1,2-a]pyrazine-8-carboxylic acid.
Biophysical Screening Cascade: Identifying Hits
Due to the weak binding affinities typical of fragments, a cascade of biophysical techniques is employed to confidently identify true binding events and eliminate false positives.[1]
Caption: A typical biophysical screening cascade for fragment-based drug discovery.
Primary Screening: Thermal Shift Assay (TSA)
TSA is a high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding. It is an excellent primary screen to quickly identify fragments that stabilize the target protein.
Experimental Protocol: Thermal Shift Assay
-
Reagent Preparation: Prepare a stock solution of the target protein in a suitable buffer. Prepare a stock solution of Imidazo[1,2-a]pyrazine-8-carboxylic acid in DMSO.
-
Assay Plate Setup: In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the fragment solution. Include appropriate controls (protein + dye + buffer, protein + dye + DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, while monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the point of inflection in the fluorescence curve. A significant increase in Tm in the presence of the fragment compared to the DMSO control indicates binding.
Secondary Screening: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detecting weak binding events. Saturation Transfer Difference (STD) NMR is particularly well-suited for fragment screening.[6][7][8]
Experimental Protocol: Saturation Transfer Difference (STD) NMR
-
Sample Preparation: Prepare a solution of the target protein in a deuterated buffer. Add the Imidazo[1,2-a]pyrazine-8-carboxylic acid fragment to the protein solution.
-
NMR Data Acquisition: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively irradiated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where neither the protein nor the fragment absorbs.
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Analysis: Signals present in the STD spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding. The relative intensities of the signals can provide information about the binding epitope.
Hit Validation and Characterization
Fragments that are confirmed as binders by an orthogonal method like NMR are then subjected to more quantitative techniques to determine their binding affinity and stoichiometry.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein.[9] It can provide kinetic data (association and dissociation rates) and the dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KA), enthalpy (ΔH), and entropy (ΔS).
From Hit to Lead: The Path of Optimization
Once a fragment hit like Imidazo[1,2-a]pyrazine-8-carboxylic acid is validated and its binding mode is determined, typically by X-ray crystallography, the process of lead optimization begins.[10] The goal is to increase the potency and selectivity of the fragment while maintaining favorable physicochemical properties.
Caption: Common strategies for optimizing a fragment hit into a lead compound.
The structure of Imidazo[1,2-a]pyrazine-8-carboxylic acid offers several vectors for chemical modification. The carboxylic acid can be converted to amides, esters, or other bioisosteres to explore different interactions in the binding pocket. The imidazo[1,2-a]pyrazine core itself can be substituted at various positions to grow the fragment into unoccupied pockets of the active site, thereby increasing potency and selectivity.[4][11][12]
Conclusion: A Versatile Scaffold for Future Discovery
Imidazo[1,2-a]pyrazine-8-carboxylic acid represents a well-designed and strategically valuable fragment for initiating a drug discovery campaign. Its favorable physicochemical properties, coupled with a versatile and synthetically accessible core, make it an attractive starting point for FBLD. By employing a rigorous biophysical screening cascade and structure-guided optimization, this humble fragment can be elaborated into potent and selective lead compounds with the potential to address a wide range of therapeutic targets. This guide provides a foundational framework for researchers to harness the power of this privileged scaffold in their own drug discovery endeavors.
References
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- Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., Reynisson, J., Brown, N., Atrash, B., Blagg, J., McDonald, E., Linardopoulos, S., Bayliss, R., & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
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- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(51), 35849-35860.
- Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. (2023). European Journal of Medicinal Chemistry, 258, 115599.
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PubChem. (n.d.). Imidazo[1,2-a]pyrazine-8-carboxylic acid. Retrieved from [Link]
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- Schiebel, J., Krawczyk, B., & Biela, A. (2015). One Question, Multiple Answers: Biochemical and Biophysical Screening Methods Retrieve Deviating Fragment Hit Lists. ChemMedChem, 10(7), 1165-1170.
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- Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. (2020). Chemistry, 26(50), 11501-11512.
- Use of NMR saturation transfer difference spectroscopy to study ligand binding to membrane proteins. (2009). Methods in Molecular Biology, 493, 259-274.
- Protein X-ray Crystallography and Drug Discovery. (2020). Molecules, 25(5), 1049.
- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry, 76, 117098.
- Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). Molecules, 22(2), 304.
- Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. (2010). ACS Medicinal Chemistry Letters, 1(5), 214-218.
- Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2020). MedChemComm, 11(7), 1225-1230.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (2013). Proceedings of the National Academy of Sciences, 110(21), 8505-8510.
- Spin ballet for sweet encounters: saturation-transfer difference NMR and X-ray crystallography complement each other in the elucidation of protein–glycan interactions. (2015). Acta Crystallographica Section D: Biological Crystallography, 71(Pt 1), 1-15.
- Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. (2019). Chemistry – A European Journal, 25(44), 10291-10300.
- Saturation Transfer Difference NMR for Fragment Screening. (2017). Current Protocols in Chemical Biology, 9(4), 271-285.
- Mono-, Bis-, and Tris-Chelate Zn(II) Complexes with Imidazo[1,5-a]pyridine: Luminescence and Structural Dependence. (2023). Molecules, 28(9), 3704.
- Imidazo[1,2-a]pyrazin-8-amine core for the design of new adenosine receptor antagonists: Structural exploration to target the A3 and A2A subtypes. (2017). European Journal of Medicinal Chemistry, 125, 1144-1157.
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Spectroscopic Characterization of Imidazo[1,2-a]pyrazine-8-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,2-a]pyrazine-8-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyrazine scaffold is a key pharmacophore found in numerous compounds with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for unambiguous structure elucidation, purity assessment, and the development of new synthetic methodologies.
The Imidazo[1,2-a]pyrazine Core Structure
The foundational structure of Imidazo[1,2-a]pyrazine-8-carboxylic acid is the bicyclic heteroaromatic ring system of imidazo[1,2-a]pyrazine, with a carboxylic acid group at position 8. The numbering of the ring system is crucial for the correct assignment of spectroscopic signals.
Figure 1. Numbering of the Imidazo[1,2-a]pyrazine ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of the imidazo[1,2-a]pyrazine core is characterized by distinct signals in the aromatic region. Based on data from substituted derivatives, the following chemical shift ranges can be expected for the protons of Imidazo[1,2-a]pyrazine-8-carboxylic acid.[3]
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~ 7.5 - 8.5 | Singlet |
| H-3 | ~ 7.5 - 8.5 | Singlet |
| H-5 | ~ 8.8 - 9.2 | Singlet or Doublet |
| H-6 | ~ 7.5 - 8.5 | Doublet or DD |
| H-7 | ~ 7.5 - 8.5 | Doublet or DD |
| COOH | > 10 | Broad Singlet |
Note: The exact chemical shifts and coupling constants will be influenced by the solvent and the electronic effects of the carboxylic acid group.
For example, in a study of various imidazo[1,2-a]pyrazine derivatives, the signals for C5-H were observed in the range of δ 8.8–8.9 ppm, while C8-H (analogous to a proton at position 7 or 6 in our target molecule) appeared between δ 7.8–8.4 ppm.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for the carbons of Imidazo[1,2-a]pyrazine-8-carboxylic acid are outlined below, based on data from related compounds.[2][4]
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~ 115 - 130 |
| C-3 | ~ 110 - 125 |
| C-5 | ~ 135 - 150 |
| C-6 | ~ 115 - 130 |
| C-7 | ~ 115 - 130 |
| C-8 | ~ 125 - 140 |
| C-8a | ~ 140 - 155 |
| C=O | ~ 160 - 175 |
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For Imidazo[1,2-a]pyrazine-8-carboxylic acid (C₇H₅N₃O₂), the expected exact mass and the appearance of the molecular ion peak in high-resolution mass spectrometry (HRMS) are key identifiers.
Expected Molecular Ion:
-
[M+H]⁺: m/z 164.0404
-
[M]⁺˙: m/z 163.0329
In electron ionization (EI) mass spectrometry, fragmentation of the molecular ion is expected. A characteristic fragmentation pathway would be the loss of the carboxylic acid group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) followed by a hydrogen radical. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically the base peak. For instance, in the ESI-HRMS analysis of a substituted imidazo[1,2-a]pyrazine, the [M+H]⁺ ion was observed as the predominant species.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of Imidazo[1,2-a]pyrazine-8-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring system.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl stretch |
| C-H (Aromatic) | 3100 - 3000 | Aromatic C-H stretching |
| C=O (Carboxylic Acid) | 1725 - 1700 | Carbonyl stretching |
| C=N and C=C (Aromatic) | 1650 - 1450 | Aromatic ring stretching vibrations |
| C-O (Carboxylic Acid) | 1320 - 1210 | C-O stretching |
| O-H (Carboxylic Acid) | 950 - 910 (broad) | Out-of-plane O-H bend |
Studies on related pyrazine-2-carboxylic acid derivatives have shown the characteristic C=O stretch appearing around 1665-1678 cm⁻¹.[5] Additionally, the IR spectrum of the parent imidazo[1,2-a]pyrazine has been computationally studied, providing a basis for the assignment of the ring vibrations.[6]
Synthesis and Experimental Protocols
The synthesis of imidazo[1,2-a]pyrazines typically involves the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related α-dicarbonyl compound. A general synthetic approach to the imidazo[1,2-a]pyrazine core is depicted below. The synthesis of the specific 8-carboxylic acid derivative would require a suitably substituted 2-aminopyrazine starting material.[7]
Figure 2. General synthetic workflow for Imidazo[1,2-a]pyrazines.
General Experimental Protocol for Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.
-
NMR Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
MS Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS or a solid sample for EI-MS.
-
MS Data Acquisition: Obtain the mass spectrum using an appropriate mass spectrometer, ensuring proper calibration for accurate mass measurements in HRMS.
-
IR Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr) for solid samples, or in a suitable solvent for liquid samples.
-
IR Data Acquisition: Record the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of Imidazo[1,2-a]pyrazine-8-carboxylic acid based on the analysis of related compounds. The presented NMR, MS, and IR data serve as a valuable reference for researchers working on the synthesis, characterization, and application of this important class of heterocyclic compounds. While the data for the specific title compound requires experimental verification, the principles and expected values outlined herein offer a robust framework for its unambiguous identification and further investigation.
References
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A Senior Application Scientist's Guide to Imidazo[1,2-a]pyrazine-8-carboxylic Acid: Identification, Sourcing, and Quality Control
Executive Summary
This technical guide provides a comprehensive overview of Imidazo[1,2-a]pyrazine-8-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the compound's unique identifiers, including its definitive CAS number, and outlines its physicochemical properties. Furthermore, it offers a strategic workflow for procurement, a summary of potential commercial suppliers, and a detailed, field-proven experimental protocol for quality control validation via High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, aiming to facilitate the seamless integration of this valuable scaffold into research and development pipelines.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The Imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds spanning a wide range of therapeutic areas. The structural rigidity, electron distribution, and hydrogen bonding capabilities of this bicyclic system allow it to serve as a versatile template for designing ligands that can interact with high affinity and specificity to various biological targets.
Derivatives of the imidazo[1,2-a]pyrazine scaffold have been investigated for numerous pharmacological activities, including as kinase inhibitors, particularly for targets like Aurora kinases which are crucial in oncology research.[1][2] The scaffold's utility also extends to the development of modulators for ion channels and other enzyme classes, making it a cornerstone in modern drug discovery campaigns.[3] Imidazo[1,2-a]pyrazine-8-carboxylic acid, specifically, serves as a key intermediate, providing a carboxylic acid handle that is amenable to a wide array of synthetic transformations for building diverse chemical libraries.
Compound Identification and Physicochemical Properties
Accurate identification is paramount for ensuring experimental reproducibility and regulatory compliance. The definitive identifier for Imidazo[1,2-a]pyrazine-8-carboxylic acid is its CAS (Chemical Abstracts Service) number.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| Chemical Name | Imidazo[1,2-a]pyrazine-8-carboxylic acid | N/A |
| CAS Number | 1029144-45-3 | [4] |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | N/A |
| Appearance | Light brown to brown solid | [5] |
| Storage Temperature | 2-8°C | [5] |
| Predicted Density | 1.58 ± 0.1 g/cm³ | [5] |
| Predicted pKa | -2.72 ± 0.41 | [5] |
Synthesis and Reactivity Overview
The synthesis of the imidazo[1,2-a]pyrazine core typically involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[6] Variations of this strategy, including one-pot multi-component reactions, have been developed to improve efficiency and yield.[2] The carboxylic acid moiety at the 8-position is often introduced either from a suitably functionalized starting material or by subsequent modification of the heterocyclic core. This carboxylic acid group is a versatile functional handle for further synthetic elaboration, such as amide bond formation, esterification, or reduction, enabling the creation of diverse analogs for structure-activity relationship (SAR) studies.
Experimental Protocol: Quality Control by Reverse-Phase HPLC
It is imperative to independently verify the purity of key reagents upon receipt. The following protocol provides a robust method for assessing the purity of Imidazo[1,2-a]pyrazine-8-carboxylic acid using reverse-phase high-performance liquid chromatography (RP-HPLC).
Objective: To determine the purity of a supplied batch of Imidazo[1,2-a]pyrazine-8-carboxylic acid by calculating the area percentage of the main peak.
Materials & Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile, HPLC grade.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Sample: Imidazo[1,2-a]pyrazine-8-carboxylic acid.
Protocol Steps:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1.0 mL of the sample diluent to create a ~1 mg/mL stock solution.
-
Vortex until fully dissolved. If solubility is an issue, sonication may be applied briefly.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Method Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
DAD Wavelength: 254 nm (or an optimal wavelength determined by a preliminary UV scan).
-
Run Time: 15 minutes.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
-
System Suitability and Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure no system contamination.
-
Inject the prepared sample.
-
-
Data Analysis and Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak corresponding to Imidazo[1,2-a]pyrazine-8-carboxylic acid.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
A high-purity sample should exhibit a single major peak with a purity value of ≥95%. [7]The retention time of the main peak should be consistent across multiple injections. The presence of significant secondary peaks indicates impurities that could compromise subsequent experiments.
-
Causality and Trustworthiness: This HPLC method is designed for robust separation of polar and nonpolar compounds. [8][9]The C18 stationary phase retains the analyte based on hydrophobicity. The gradient elution, starting with a highly aqueous mobile phase (5% Acetonitrile) and ramping up to a high organic concentration (95% Acetonitrile), ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main analyte peak. The use of formic acid helps to protonate the carboxylic acid, leading to sharper peaks and improved chromatographic performance. This self-validating system ensures that the reported purity is a reliable measure of the material's quality.
Conclusion
Imidazo[1,2-a]pyrazine-8-carboxylic acid is a valuable and versatile building block for drug discovery and medicinal chemistry. Its successful application is contingent upon proper identification, sourcing from reputable suppliers, and rigorous in-house quality control. By following the guidelines and protocols outlined in this technical guide, researchers can ensure the integrity of their starting materials, thereby enhancing the reliability and reproducibility of their scientific outcomes.
References
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Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel, I. A., & Kovalenko, S. N. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 740-746. Retrieved from [Link]
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Trade Science Inc. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 12(1), 125-140. Retrieved from [Link]
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UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
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Whitepaper: A Technical Guide to the Initial Bioactivity Screening of Imidazo[1,2-a]pyrazine-8-carboxylic acid
Abstract
The imidazo[1,2-a]pyrazine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. This guide provides a comprehensive, technically-grounded framework for conducting the initial bioactivity screening of a novel derivative, Imidazo[1,2-a]pyrazine-8-carboxylic acid. We detail a strategic, tiered approach, beginning with a wide-net primary screening cascade against key target classes—kinases, cancer cell lines, and pathogenic microbes—justified by the scaffold's established therapeutic potential.[1][2] This document furnishes researchers and drug development professionals with detailed, field-proven experimental protocols, data interpretation strategies, and the underlying scientific rationale for each methodological choice, ensuring a robust and efficient evaluation of this promising compound's biological potential.
The Strategic Framework for Initial Bioactivity Screening
The discovery of a new chemical entity (NCE) is the beginning of a long journey of evaluation. The initial screening phase is critical, designed to efficiently identify and characterize potential biological activities without exhaustive, resource-intensive studies. Our approach is a logical, multi-tiered screening cascade designed to maximize data acquisition while minimizing compound consumption.
The rationale for selecting our primary targets is rooted in the extensive history of the imidazo[1,2-a]pyrazine and related imidazopyridine cores. These scaffolds are well-documented as potent inhibitors of various protein kinases, including Aurora kinases and PI3K, making them prime candidates for anticancer therapies.[3][4][5][6] Furthermore, derivatives have demonstrated significant antiproliferative effects against diverse cancer cell lines and notable antimicrobial activity.[7][8][9][10]
Our screening strategy is therefore divided into three main parts:
-
Part I: Primary Screening: Broad, high-throughput assays to detect any significant biological "signal" in the key areas of oncology and infectious diseases.
-
Part II: Data Analysis & Hit Triage: A systematic process for analyzing the primary data, defining what constitutes a "hit," and prioritizing compounds for further study.
-
Part III: Secondary & Confirmatory Assays: More focused, orthogonal assays to confirm the initial findings, rule out artifacts, and begin to characterize the dose-response relationship of validated hits.
This structured workflow ensures that experimental decisions are data-driven, progressing from a broad survey of potential activities to a more focused investigation of the most promising leads.
Part I: Primary Screening - Casting a Wide Net
The objective of primary screening is to efficiently test the compound across diverse biological systems. We will utilize robust, well-validated assays that are amenable to a 96-well plate format for efficiency.
Experimental Protocol 1: In Vitro Kinase Inhibition Profiling
Rationale: The imidazo[1,2-a]pyrazine scaffold is a known hinge-binding motif for many protein kinases, making this target class a logical starting point.[3][5] We will screen the compound at a single high concentration (e.g., 10 µM) against a representative panel of kinases (e.g., a serine/threonine kinase like Aurora A and a tyrosine kinase like EGFR) to identify potential inhibitory activity. A radioactive filter-binding assay using ³²P-labeled ATP is a classic and direct method.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP Stock: Prepare a stock solution of ATP containing γ-[³²P]ATP. The final concentration in the assay should be at or below the Km of the kinase for ATP.[11]
-
Substrate: Prepare the specific peptide or protein substrate for each kinase in the kinase buffer.
-
Test Compound: Prepare a 100 µM stock of Imidazo[1,2-a]pyrazine-8-carboxylic acid in 100% DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of DMSO (vehicle control), a known inhibitor (positive control), or the 100 µM test compound stock to appropriate wells (final concentration 10 µM, 1% DMSO).
-
Add 10 µL of the kinase/substrate mixture to each well to initiate the reaction.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
Terminate the reaction by adding 25 µL of 3% phosphoric acid.
-
-
Detection:
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [³²P]ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO (vehicle) control.
-
Self-Validation: The positive control wells must show >80% inhibition, and the Z'-factor for the plate should be ≥ 0.5 for the results to be considered valid.
-
Experimental Protocol 2: Cell-Based Antiproliferative Assay
Rationale: To determine if the compound has cytotoxic or cytostatic effects, we will use the MTT assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[12][13][14] We will screen against a panel of human cancer cell lines (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma) and a non-cancerous control cell line (e.g., Vero) to assess for cancer-specific effects.[8][15][16]
Step-by-Step Methodology:
-
Cell Culture:
-
Culture cells in appropriate media and conditions until they reach ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[12]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay Procedure: [17]
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14][17]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[17]
-
Incubate for 2-4 hours at 37°C, allowing living cells to reduce the yellow MTT to purple formazan crystals.[12][17]
-
Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Experimental Protocol 3: Antimicrobial Susceptibility Testing
Rationale: Given the known antibacterial and antifungal properties of related heterocyclic compounds, it is prudent to assess the antimicrobial potential of our NCE.[2][9][10][18][19][20] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[21][22]
Step-by-Step Methodology (as per CLSI guidelines): [22][23]
-
Preparation:
-
Microorganism Panel: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Culture the bacteria to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final target inoculum density.[24]
-
Compound Plate: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to create a range of concentrations.
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.[21]
-
Self-Validation: The growth control must show distinct turbidity, and the sterility control must remain clear.
-
Part II: Data Analysis and Hit Triage
A "hit" is a compound that demonstrates a predefined level of activity in a primary assay. The criteria for a hit must be established before screening begins to avoid bias.
-
For Kinase Assays: A common hit criterion is ≥50% inhibition at a 10 µM compound concentration.
-
For Antiproliferative Assays: A hit could be defined as ≥50% reduction in cell viability at a specific concentration (e.g., 30 µM).
-
For Antimicrobial Assays: A hit is typically any compound exhibiting an MIC value below a certain threshold (e.g., ≤64 µg/mL).
All primary screening data should be compiled into a clear, concise table to facilitate comparison and decision-making.
Table 1: Hypothetical Primary Screening Data Summary
| Assay Type | Target | Parameter Measured | Result | Hit? (Threshold) |
| Kinase Inhibition | Aurora A Kinase | % Inhibition @ 10 µM | 85% | Yes (>50%) |
| Kinase Inhibition | EGFR Kinase | % Inhibition @ 10 µM | 12% | No (>50%) |
| Antiproliferative | HCT-116 (Colon Cancer) | % Viability @ 30 µM | 35% | Yes (<50%) |
| Antiproliferative | A549 (Lung Cancer) | % Viability @ 30 µM | 88% | No (<50%) |
| Antiproliferative | Vero (Normal Kidney) | % Viability @ 30 µM | 95% | N/A |
| Antimicrobial | S. aureus | MIC (µg/mL) | 16 | Yes (≤64) |
| Antimicrobial | E. coli | MIC (µg/mL) | >128 | No (≤64) |
From this hypothetical data, Imidazo[1,2-a]pyrazine-8-carboxylic acid would be declared a "hit" for its activity against Aurora A kinase, HCT-116 cells, and S. aureus. These hits would then be prioritized for confirmatory screening.
Part III: Secondary & Confirmatory Assays
The goal of this stage is to confirm the primary hits using more rigorous methods and to begin characterizing their potency and selectivity.
4.1 Dose-Response and IC₅₀ Determination
For each "hit" from the primary screen, a full dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC₅₀). This involves testing the compound over a wider range of concentrations (e.g., 8-10 points, typically in a semi-log serial dilution). The resulting data are then fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is a key measure of a compound's potency.
4.2 Orthogonal Assays
It is crucial to confirm hits using an orthogonal assay—a method with a different technology or detection principle. This helps to eliminate false positives that may arise from compound interference with the primary assay format (e.g., autofluorescence, light scattering).
-
For Kinase Hits: If the primary screen was a radioactive assay, a confirmatory screen could use a luminescence-based assay (e.g., ADP-Glo™) that measures ATP consumption.
-
For Cytotoxicity Hits: If the primary screen was an MTT (metabolic) assay, a confirmatory assay could measure membrane integrity (e.g., LDH release assay) or ATP content (e.g., CellTiter-Glo®).
4.3 Selectivity Profiling
Once a hit is confirmed, its selectivity becomes a key question.
-
Kinase Inhibitors: The compound should be tested against a broader panel of kinases to determine its selectivity profile. A highly selective inhibitor is often preferred to minimize off-target effects.
-
Antimicrobial Agents: The compound should be tested against a wider range of bacterial and fungal species, including drug-resistant strains, to define its spectrum of activity.
Conclusion and Future Directions
This guide outlines a systematic, robust, and scientifically-grounded strategy for the initial bioactivity screening of Imidazo[1,2-a]pyrazine-8-carboxylic acid. By employing a tiered cascade of well-validated primary and secondary assays, researchers can efficiently identify and confirm potential therapeutic activities. A validated hit from this screening funnel serves as a strong starting point for more advanced drug discovery efforts, including structure-activity relationship (SAR) studies, lead optimization to improve potency and pharmacokinetic properties, and in vivo efficacy testing in relevant disease models. This structured approach ensures that resources are focused on the most promising avenues, accelerating the potential translation of a novel chemical entity into a future therapeutic.
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-
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-
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-
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"understanding the core structure of Imidazo[1,2-a]pyrazine compounds"
An In-depth Technical Guide to the Core Structure of Imidazo[1,2-a]pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. This nitrogen-bridged bicyclic structure, an analog of purines, serves as a versatile framework for the design of novel therapeutic agents.[1] Its unique electronic properties and rigid conformational structure make it an ideal candidate for interaction with a variety of biological targets. Derivatives of Imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2][3] This guide provides a comprehensive overview of the core structure, synthesis, reactivity, and therapeutic applications of Imidazo[1,2-a]pyrazine compounds, offering valuable insights for professionals in drug discovery and development.
The Imidazo[1,2-a]pyrazine Core: Structure and Properties
The fundamental structure of Imidazo[1,2-a]pyrazine consists of a pyrazine ring fused to an imidazole ring, resulting in a 5/6 bicyclic aromatic system. The IUPAC name for this core is simply Imidazo[1,2-a]pyrazine, and its chemical formula is C₆H₅N₃ with a molecular weight of 119.12 g/mol .[4][5]
Nomenclature and Numbering
The numbering of the Imidazo[1,2-a]pyrazine ring system follows a standardized convention, which is crucial for the unambiguous identification of substituted derivatives. The numbering begins from one of the nitrogen atoms in the imidazole ring and proceeds around the fused system.
Caption: Numbering of the Imidazo[1,2-a]pyrazine core.
Physicochemical Properties
Imidazo[1,2-a]pyrazine is a solid at room temperature with a melting point of 90-94°C.[5][6] The presence of three nitrogen atoms imparts a polar character to the molecule, influencing its solubility and pharmacokinetic properties. The aromatic nature of the fused ring system contributes to its thermal stability.
Synthesis of the Imidazo[1,2-a]pyrazine Scaffold
Several synthetic strategies have been developed to construct the Imidazo[1,2-a]pyrazine core. These methods often involve the condensation of a substituted 2-aminopyrazine with a suitable C2 synthon.
One-Pot Three-Component Condensation
A highly efficient method for the synthesis of substituted Imidazo[1,2-a]pyrazines is the iodine-catalyzed one-pot three-component reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide.[7][8][9] This approach offers the advantages of procedural simplicity, high atom economy, and the ability to generate a diverse library of compounds.[9]
Caption: One-pot synthesis of Imidazo[1,2-a]pyrazines.
Experimental Protocol: Iodine-Catalyzed Synthesis
-
To a solution of 2-aminopyrazine (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.2 mmol).
-
Add iodine (5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Imidazo[1,2-a]pyrazine derivative.
Condensation with α-Halocarbonyls
A classical and widely used method involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound, such as an α-bromoacetophenone.[1] This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
Caption: Synthesis via condensation with α-halocarbonyls.
Chemical Reactivity and Functionalization
The Imidazo[1,2-a]pyrazine core exhibits a distinct pattern of reactivity, allowing for selective functionalization at various positions. The imidazole moiety is generally more susceptible to electrophilic attack than the pyrazine ring.
Electrophilic Substitution
Bromination of the Imidazo[1,2-a]pyrazine scaffold typically occurs at the C3 position.[10] Further bromination can lead to di- or tri-substituted products, with the C5 and C8 positions also being susceptible to electrophilic attack.[10]
Nucleophilic Substitution
Halogenated Imidazo[1,2-a]pyrazines are valuable intermediates for introducing further diversity through nucleophilic substitution reactions. For instance, an 8-bromo substituent can be displaced by various nucleophiles, such as amines and thiols, often without the need for a catalyst.[1]
Medicinal Chemistry Applications
The Imidazo[1,2-a]pyrazine scaffold is a cornerstone in the development of a wide array of therapeutic agents. Its ability to serve as a bioisostere for purines has been exploited in the design of numerous enzyme inhibitors.
Kinase Inhibitors
A significant number of Imidazo[1,2-a]pyrazine derivatives have been reported as potent inhibitors of various kinases, which are critical targets in oncology.[11][12][13]
-
PI3K Inhibitors: Certain Imidazo[1,2-a]pyrazines have been identified as novel inhibitors of phosphoinositide-3-kinase (PI3K), a key enzyme in cancer cell signaling pathways.[11]
-
Aurora Kinase Inhibitors: This scaffold has been successfully utilized to develop potent inhibitors of Aurora kinases, which play a crucial role in mitosis.[12][13][14]
-
CDK9 Inhibitors: Novel Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as inhibitors of cyclin-dependent kinase 9 (CDK9), a target for cancer therapy.[3]
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| Imidazo[1,2-a]pyrazines | PI3K | Sub-micromolar | [11] |
| Imidazo[1,2-a]pyrazines | Aurora A/B | Nanomolar | [12][14] |
| Imidazo[1,2-a]pyrazines | CDK9 | 0.16 µM | [3] |
Anticancer Agents
Beyond kinase inhibition, Imidazo[1,2-a]pyrazine derivatives have demonstrated broad anticancer activity through various mechanisms.[2][7][15][16]
-
Antiproliferative Activity: These compounds have shown potent antiproliferative effects against a range of cancer cell lines, including melanoma, breast cancer, and colorectal cancer.[2][3][15]
-
Tubulin Polymerization Inhibitors: Some derivatives have been designed as inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[15][16]
Anti-inflammatory and Antioxidant Agents
The Imidazo[1,2-a]pyrazine core has also been explored for its anti-inflammatory and antioxidant properties.[1] Certain derivatives have shown promising free radical scavenging activity.[1]
Antiviral Activity
Some 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives have been reported as antiviral agents, particularly against the influenza A virus and human coronavirus.[3]
Spectroscopic Characterization
The structure of Imidazo[1,2-a]pyrazine derivatives is routinely confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the substitution pattern and the electronic environment of the core structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups attached to the Imidazo[1,2-a]pyrazine core.
Conclusion
The Imidazo[1,2-a]pyrazine scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel therapeutic agents. This guide has provided a foundational understanding of the core structure, synthesis, and applications of Imidazo[1,2-a]pyrazines, which will hopefully inspire further research and development in this exciting area.
References
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- ResearchGate. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
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Methodological & Application
Synthesis Protocol for Imidazo[1,2-a]pyrazine-8-carboxylic acid: A Detailed Guide for Researchers
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] This nitrogen-rich scaffold is a key structural component in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities. These include, but are not limited to, potent inhibitors of kinases such as PI3K, aurora kinase, and tyrosine kinase EphB4, as well as compounds with anti-inflammatory, antiviral, and anticancer properties. The strategic placement of functional groups on this versatile core allows for the fine-tuning of its physicochemical properties and biological targets.
Imidazo[1,2-a]pyrazine-8-carboxylic acid, in particular, serves as a crucial building block for the synthesis of more complex derivatives. The carboxylic acid functionality at the 8-position provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This guide provides a comprehensive and technically detailed protocol for the synthesis of this important intermediate, designed for researchers, scientists, and professionals in the field of drug development.
Synthetic Strategy: A Two-Stage Approach
The synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid is most effectively achieved through a two-stage process. This strategy is centered around the initial preparation of a key precursor, 3-aminopyrazine-2-carboxylic acid, followed by a cyclocondensation reaction to construct the desired fused imidazole ring. This approach offers a logical and efficient pathway to the target molecule, utilizing readily available starting materials.
The overall synthetic workflow can be visualized as follows:
Caption: High-level overview of the synthetic workflow.
Part 1: Synthesis of the Key Intermediate: 3-Aminopyrazine-2-carboxylic acid
The successful synthesis of the final product hinges on the availability and purity of the starting material, 3-aminopyrazine-2-carboxylic acid. A reliable method for its preparation involves a multi-step sequence starting from simple acyclic precursors, as outlined in the literature.[2]
Reaction Pathway for 3-Aminopyrazine-2-carboxylic acid
Caption: Reaction scheme for the synthesis of the key intermediate.
Experimental Protocol: 3-Aminopyrazine-2-carboxylic acid
This protocol is adapted from established procedures for the synthesis of substituted pyrazines.[2]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 1.0 mol | |
| Urea | CH₄N₂O | 60.06 | 1.1 mol | |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.2 mol | |
| Sodium Dithionite | Na₂S₂O₄ | 174.11 | 2.5 mol | |
| Sodium Hydroxide | NaOH | 40.00 | As needed | For pH adjustment |
| Hydrochloric Acid | HCl | 36.46 | As needed | For pH adjustment |
| Ethanol | C₂H₅OH | 46.07 | Solvent | |
| Water | H₂O | 18.02 | Solvent |
Step-by-Step Procedure:
-
Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl cyanoacetate (1.0 mol) and urea (1.1 mol) in ethanol. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Nitrosation: After cooling the reaction mixture to room temperature, add a solution of sodium nitrite (1.2 mol) in water dropwise while maintaining the temperature below 10 °C with an ice bath. Subsequently, slowly add hydrochloric acid to acidify the mixture. A colored precipitate should form.
-
Reduction: The crude nitroso-intermediate is then suspended in water, and sodium dithionite (2.5 mol) is added portion-wise. The reaction is typically exothermic and should be controlled with an ice bath. Stir the mixture until the color disappears, indicating the reduction of the nitroso group.
-
Ring Opening and Recyclization: The resulting solution is then made strongly basic with sodium hydroxide and heated to induce ring opening and subsequent recyclization to form the pyrazine ring.
-
Isolation and Purification: After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the 3-aminopyrazine-2-carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Self-Validation: The structure of the synthesized 3-aminopyrazine-2-carboxylic acid should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure its purity before proceeding to the next step.
Part 2: Synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid
With the key intermediate in hand, the final step involves the construction of the fused imidazole ring through a cyclocondensation reaction. This is a classic and reliable method for the formation of the imidazo[1,2-a]pyrazine scaffold.[3]
Reaction Pathway for Imidazo[1,2-a]pyrazine-8-carboxylic acid
Caption: Cyclocondensation reaction to form the final product.
Experimental Protocol: Imidazo[1,2-a]pyrazine-8-carboxylic acid
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 3-Aminopyrazine-2-carboxylic acid | C₅H₅N₃O₂ | 139.11 | 1.0 eq | Synthesized in Part 1 |
| Chloroacetaldehyde (50% wt. in H₂O) | C₂H₂ClO | 78.50 | 1.2 eq | |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 2.0 eq | Base |
| Ethanol | C₂H₅OH | 46.07 | Solvent | |
| Water | H₂O | 18.02 | Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a solution of 3-aminopyrazine-2-carboxylic acid (1.0 eq) in a mixture of ethanol and water, add sodium bicarbonate (2.0 eq). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of α-Haloaldehyde: Slowly add chloroacetaldehyde (1.2 eq) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. The causality behind this step is the nucleophilic attack of the exocyclic amino group of the pyrazine onto the carbonyl carbon of the aldehyde, followed by an intramolecular nucleophilic substitution of the chlorine by the endocyclic pyrazine nitrogen, leading to the formation of the fused imidazole ring.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and adjust the pH to ~3-4 with dilute hydrochloric acid. The precipitated solid is the crude Imidazo[1,2-a]pyrazine-8-carboxylic acid.
-
Purification: Collect the crude product by filtration, wash with cold water, and then with a small amount of cold ethanol. For higher purity, the product can be recrystallized from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water.
Trustworthiness and Self-Validation: The final product should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion and Future Perspectives
This detailed application note provides a robust and reliable protocol for the synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid, a key building block in medicinal chemistry. By following the outlined procedures and paying close attention to the causality behind the experimental choices, researchers can confidently prepare this valuable intermediate for their drug discovery programs. The presented methodology is designed to be a self-validating system, with clear steps for purification and characterization to ensure the scientific integrity of the results. The versatility of the carboxylic acid group at the 8-position opens up a vast chemical space for the development of novel imidazo[1,2-a]pyrazine derivatives with potentially enhanced therapeutic properties.
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Application Notes and Protocols for the Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives
Introduction: The Significance of Imidazo[1,2-a]pyrazines and the Rise of Iodine Catalysis
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Derivatives of this core structure exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Consequently, the development of efficient, cost-effective, and environmentally benign synthetic methodologies for these compounds is of paramount importance to the scientific community.
Traditionally, the synthesis of such fused heterocycles often relied on metal-catalyzed cross-coupling reactions, which, while effective, can present challenges related to cost, toxicity, and the need for rigorous purification to remove metal residues from the final products.[3] In recent years, a paradigm shift towards more sustainable and greener chemical transformations has led to the exploration of metal-free catalytic systems.[3][4][5] Among these, molecular iodine (I₂) has emerged as a highly attractive catalyst due to its low cost, ready availability, and benign nature.[6][7] This application note provides a detailed guide to the iodine-catalyzed synthesis of Imidazo[1,2-a]pyrazine derivatives, focusing on a robust and versatile one-pot, three-component reaction.[6][7][8]
The Iodine-Catalyzed Three-Component Synthesis: A Mechanistic Overview
The iodine-catalyzed synthesis of Imidazo[1,2-a]pyrazines typically proceeds via a one-pot reaction involving a 2-aminopyrazine, an aldehyde, and an isocyanide.[6][7] Molecular iodine in this context functions as a mild Lewis acid, activating the reactants and facilitating the key bond-forming steps. The proposed mechanism is a cascade of reactions that efficiently builds the complex heterocyclic core.[6][7]
The reaction is initiated by the condensation of the 2-aminopyrazine with the aldehyde to form an imine intermediate. The Lewis acidic iodine is believed to activate the imine, rendering it more susceptible to nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition, which leads to the formation of the fused imidazole ring system.[6][7] The final step involves aromatization to yield the stable Imidazo[1,2-a]pyrazine product.
Figure 1: Proposed mechanism for the iodine-catalyzed synthesis of Imidazo[1,2-a]pyrazines.
Experimental Protocol: A Step-by-Step Guide
This protocol details a representative procedure for the synthesis of a 2,3-disubstituted Imidazo[1,2-a]pyrazine derivative.
Materials and Reagents:
-
2-Aminopyrazine
-
Aryl aldehyde (e.g., benzaldehyde)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Molecular Iodine (I₂)
-
Ethanol (absolute)
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
Reaction Workflow:
Figure 2: Experimental workflow for the synthesis of Imidazo[1,2-a]pyrazine derivatives.
Detailed Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature for 5-10 minutes.
-
To this solution, add tert-butyl isocyanide (1.2 mmol) followed by molecular iodine (0.1 mmol, 10 mol%).
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure Imidazo[1,2-a]pyrazine derivative.
Substrate Scope and Yields
A key advantage of this iodine-catalyzed methodology is its broad substrate scope. Various electronically and sterically diverse aryl aldehydes can be successfully employed in this reaction, affording the corresponding Imidazo[1,2-a]pyrazine derivatives in good to excellent yields.[6][7]
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 85 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 92 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 82 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 78 |
| 6 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)-3-(tert-butylamino)imidazo[1,2-a]pyrazine | 80 |
Yields are representative and may vary based on specific reaction conditions and purification.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use freshly sublimed or high-purity iodine. |
| Poor quality reagents | Ensure the purity of starting materials, especially the aldehyde, which can oxidize over time. | |
| Insufficient reaction time | Continue monitoring the reaction by TLC until the starting materials are consumed. | |
| Formation of multiple byproducts | Side reactions of the isocyanide | Ensure the dropwise addition of the isocyanide to the reaction mixture. |
| Reaction temperature too high | Maintain the reaction at room temperature as specified. | |
| Difficult purification | Co-elution of starting materials or byproducts | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion and Future Outlook
The iodine-catalyzed synthesis of Imidazo[1,2-a]pyrazine derivatives represents a significant advancement in the field of heterocyclic chemistry. This methodology offers a powerful and practical alternative to traditional metal-catalyzed approaches, providing a cost-effective, environmentally friendly, and efficient route to a class of compounds with high medicinal potential.[6][7] The operational simplicity, mild reaction conditions, and broad substrate scope make this protocol highly attractive for both academic research and industrial applications in drug development. Future research in this area may focus on expanding the substrate scope to include aliphatic aldehydes and exploring the use of other "green" solvents to further enhance the sustainability of the process.
References
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- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PubMed Central.
- Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing.
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC - NIH.
- (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC - NIH.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds - UCL Discovery.
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- Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - Semantic Scholar.
- (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity † - ResearchGate.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.
- Iodine catalyzed synthesis of imidazo[1,2‐a]pyridine. - ResearchGate.
- (PDF) Chapter 16 Green synthesis of bioactive imidazo[1,2-a]pyridines - ResearchGate.
- Efficient metal-free synthesis of various pyrido[2',1':2,3]imidazo- [4,5-b]quinolines..
- Blue LED-driven C-N bond formation for synthesis of imidazopyridines - Shri R.L.T. College of Science, Akola.
- Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines.
- Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines - PubMed Central.
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Application Note: Efficient Synthesis of Imidazo[1,2-a]pyrazine Scaffolds via Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold due to its prevalence in compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Traditional multi-step syntheses of these complex structures are often inefficient. This guide details the application of isocyanide-based multi-component reactions (MCRs), specifically the Groebke-Blackburn-Bienaymé (GBB) reaction, for the rapid and efficient assembly of diverse Imidazo[1,2-a]pyrazine libraries. We provide a foundational understanding of the reaction mechanism, a detailed step-by-step protocol, a troubleshooting guide, and the scope of the reaction, demonstrating its utility in a drug discovery context.
Introduction: The Power of MCRs for Privileged Scaffolds
The Imidazo[1,2-a]pyrazine framework is a key structural motif in medicinal chemistry, acting as a versatile scaffold in drug development.[3][4] Its derivatives have shown significant potential as inhibitors of various kinases and have been investigated for the treatment of cancer, allergies, and rheumatoid arthritis.[2][3]
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single pot to form a product that incorporates substantial portions of all reactants.[5] This approach offers significant advantages over linear synthesis:
-
Efficiency: Drastically reduces the number of synthetic steps and purification procedures.
-
Atom Economy: Maximizes the incorporation of starting material atoms into the final product.
-
Diversity: Allows for the rapid generation of compound libraries by systematically varying the individual components.
The Groebke-Blackburn-Bienaymé (GBB) three-component reaction (GBB-3CR) is particularly well-suited for synthesizing fused 3-aminoimidazole heterocycles like Imidazo[1,2-a]pyrazines.[6][7] It involves the condensation of a heteroaromatic amidine (2-aminopyrazine), an aldehyde, and an isocyanide, typically under mild, acid-catalyzed conditions.[6][7]
The Groebke-Blackburn-Bienaymé Reaction Mechanism
Understanding the reaction mechanism is critical for optimization and troubleshooting. The GBB reaction proceeds through a well-established sequence:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyrazine and an aldehyde to form a reactive Schiff base (iminium ion intermediate).[2]
-
[4+1] Cycloaddition: The isocyanide then acts as a vinylidene carbenoid equivalent and undergoes a formal [4+1] cycloaddition with the iminium ion.[2][7] This is the key bond-forming step that constructs the five-membered imidazole ring.
-
Aromatization: A subsequent proton transfer and aromatization lead to the final, stable 3-aminoimidazo[1,2-a]pyrazine product.
The use of a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃), Zirconium(IV) chloride (ZrCl₄), or even milder acids like p-toluenesulfonic acid (PTSA), can significantly accelerate the reaction.[3][5][8]
Sources
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- 8. pubs.acs.org [pubs.acs.org]
Application Note: A Practical Guide to the Purification of Imidazo[1,2-a]pyrazine-8-carboxylic Acid by Column Chromatography
Abstract
Imidazo[1,2-a]pyrazine-8-carboxylic acid is a key heterocyclic scaffold in medicinal chemistry and drug development, valued for its versatile biological activities.[1][2] The efficacy and safety of any potential therapeutic agent derived from this core structure are critically dependent on its purity. However, its purification presents significant challenges due to its inherent physicochemical properties. This application note provides a comprehensive guide for researchers and drug development professionals on the purification of Imidazo[1,2-a]pyrazine-8-carboxylic acid using column chromatography. We delve into the causality behind methodological choices, offering two detailed protocols for both normal-phase and reversed-phase chromatography, complete with troubleshooting and expert insights to navigate the complexities of this separation.
The Molecular Challenge: Understanding Imidazo[1,2-a]pyrazine-8-carboxylic Acid
A successful purification strategy begins with a thorough understanding of the target molecule's structure and properties. Imidazo[1,2-a]pyrazine-8-carboxylic acid is a polar, nitrogen-containing heterocyclic compound. Its structure presents a dual-personality challenge for chromatographers:
-
Basicity: The nitrogen atoms within the fused ring system can act as weak bases.
-
Acidity: The carboxylic acid group is acidic.
This combination can lead to zwitterionic character under certain pH conditions. On standard silica gel, which is inherently acidic, the basic nitrogens can interact strongly with surface silanol groups, leading to significant peak tailing or irreversible adsorption.[3][4] Conversely, the polar carboxylic acid group also has a high affinity for the polar silica surface, often resulting in poor elution with common solvent systems.[5]
Table 1: Physicochemical Properties of Imidazo[1,2-a]pyrazine-8-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [6] |
| Molecular Weight | 163.13 g/mol | [6] |
| Appearance | Light brown to brown solid | [6] |
| pKa (Predicted) | -2.72 ± 0.41 | [6] |
| Storage Temp. | 2-8°C | [6] |
Note: The predicted pKa likely refers to the protonation of the heterocyclic system.
The First Step: Method Development with Thin-Layer Chromatography (TLC)
Before committing a valuable crude sample to a large-scale column, it is imperative to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC serves as a rapid, small-scale proxy for column chromatography, allowing for the efficient screening of various stationary and mobile phases to achieve optimal separation between the target compound and its impurities.[7]
Protocol: TLC Analysis
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates for normal-phase or C18-modified silica plates for reversed-phase analysis.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Methanol, DMF, or DMSO).
-
Spotting: Using a capillary tube, carefully spot the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the plate in a sealed TLC chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). If compounds are not UV-active, use an appropriate staining agent (e.g., iodine vapor or potassium permanganate).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot (Rf = distance traveled by spot / distance traveled by solvent front). An ideal Rf for the target compound for column chromatography is typically between 0.25 and 0.40.
Expert Insight: Selecting the Right Mobile Phase
The choice of solvent is critical and depends on the chosen stationary phase. The goal is to find a system where the target compound and impurities have different Rf values.
Table 2: Recommended Starting Solvent Systems for TLC Analysis
| Chromatography Mode | Stationary Phase | Recommended Mobile Phase System | Rationale & Modifiers |
| Normal-Phase | Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) (e.g., 95:5 to 80:20) | A standard choice for polar compounds.[8] Increase MeOH to increase polarity and lower Rf values. |
| Ethyl Acetate (EtOAc) / Hexanes with 1-5% Acetic Acid (AcOH) | The acid suppresses the ionization of the carboxylic acid group, reducing its interaction with silica and minimizing tailing. | ||
| DCM / MeOH with 0.5-1% Triethylamine (TEA) | For basic compounds that streak, a basic modifier like TEA neutralizes acidic sites on the silica gel, improving peak shape.[3] | ||
| Reversed-Phase | C18 Silica | Acetonitrile (ACN) / Water (e.g., 10:90 to 50:50) with 0.1% Formic Acid (FA) | The standard for polar compounds.[3] Formic acid ensures the carboxylic acid is protonated and improves peak shape. |
| Methanol (MeOH) / Water with 0.1% Trifluoroacetic Acid (TFA) | An alternative polar organic phase. TFA is a stronger ion-pairing agent that can further enhance peak sharpness. |
Protocol 1: Normal-Phase Purification on Silica Gel
This method is widely accessible but requires careful optimization for polar, multifunctional compounds like Imidazo[1,2-a]pyrazine-8-carboxylic acid. It is best suited when impurities are significantly less polar than the target compound.
Principle of Separation
In normal-phase chromatography, the stationary phase (silica gel) is highly polar, and the mobile phase is relatively non-polar. Compounds are separated based on their polarity; more polar compounds, like our target molecule, adsorb more strongly to the silica and elute later than less polar impurities.[5][9]
Sources
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- 5. web.uvic.ca [web.uvic.ca]
- 6. Imidazo[1,2-a]pyrazine-8-carboxylic acid CAS#: 1029144-45-3 [amp.chemicalbook.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Imidazo[1,2-a]pyrazine-8-carboxylic acid and its Analogs as Kinase Inhibitors
Introduction: The Therapeutic Promise of Kinase Inhibition and the Imidazo[1,2-a]pyrazine Scaffold
Protein kinases are fundamental regulators of cellular processes, including growth, differentiation, and metabolism.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and inflammatory conditions.[1] The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][4][5] This document provides a detailed guide for researchers on the application of Imidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives as kinase inhibitors, covering mechanistic insights, experimental protocols, and data interpretation.
Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated inhibitory activity against a range of critical oncogenic kinases, including Aurora kinases, Cyclin-Dependent Kinase 9 (CDK9), and Phosphoinositide 3-kinase (PI3K).[4][5][6][7][8][9][10] These kinases are pivotal in cell cycle progression, transcription, and survival signaling pathways. The versatility of the imidazo[1,2-a]pyrazine scaffold allows for fine-tuning of selectivity and pharmacokinetic properties through chemical modification, making it an attractive starting point for drug discovery campaigns.[9][10]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of imidazo[1,2-a]pyrazine-based inhibitors function as ATP-competitive inhibitors.[1] They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The nitrogen atoms within the fused ring system play a crucial role in forming key hydrogen bond interactions with the hinge region of the kinase domain, a common feature among many kinase inhibitors.[11] Variations in substituents on the imidazo[1,2-a]pyrazine core allow for the exploitation of other interactions within the active site, contributing to both potency and selectivity.[9][10]
Below is a generalized representation of the signaling pathway inhibited by an imidazo[1,2-a]pyrazine-based kinase inhibitor targeting a key signaling node.
Figure 1: Generalized signaling pathway illustrating the mechanism of action of an Imidazo[1,2-a]pyrazine-based kinase inhibitor.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Depletion Assay)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Imidazo[1,2-a]pyrazine-8-carboxylic acid or its analogs against a specific kinase. The principle lies in quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid (or analog) stock solution (e.g., 10 mM in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette or liquid handling system
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyrazine compound in the kinase assay buffer. The final concentration range should typically span from 1 nM to 100 µM. Include a DMSO-only control (vehicle control).
-
Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle control to the wells of the assay plate.
-
Add 10 µL of a solution containing the kinase and its substrate in the assay buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.[12]
-
-
Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[12]
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add 25 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Correct the raw luminescence data by subtracting the background (wells with no kinase).
-
Normalize the data by setting the vehicle control (maximum kinase activity) to 100% and a control with a potent, known inhibitor (or no ATP) to 0%.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Assay for Antiproliferative Activity (MTT/XTT Assay)
This protocol assesses the effect of Imidazo[1,2-a]pyrazine-8-carboxylic acid or its analogs on the proliferation and viability of cancer cell lines.[13] The assay measures the metabolic activity of viable cells, which is proportional to the cell number.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for CDK9 inhibitors, HCT116 for PI3K inhibitors)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid (or analog) stock solution (e.g., 10 mM in DMSO)
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period (e.g., 5,000 cells/well). Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in complete cell culture medium. Replace the existing medium in the wells with the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration, typically 48-72 hours, in a humidified incubator at 37°C with 5% CO2.[13]
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Then, add the solubilization solution and incubate until the crystals are fully dissolved.
-
For XTT assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a spectrophotometer.
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Normalize the data by setting the vehicle control to 100% cell viability.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Data Presentation: A Comparative Overview
The following table presents hypothetical, yet realistic, data for a series of imidazo[1,2-a]pyrazine analogs, illustrating how experimental results can be summarized for comparative analysis.
| Compound ID | Target Kinase | In Vitro IC50 (nM) | Cell-Based GI50 (nM) (MCF-7) |
| IMP-COOH-01 | Aurora A | 150 | 850 |
| IMP-COOH-01 | Aurora B | 50 | 300 |
| IMP-Amide-02 | Aurora A | 80 | 400 |
| IMP-Amide-02 | Aurora B | 25 | 150 |
| IMP-Ether-03 | CDK9 | 160 | 6600 |
| IMP-Ether-03 | PI3Kα | >10,000 | >50,000 |
Data is for illustrative purposes only and based on reported activities of similar compounds.[7][8]
Experimental Workflow Visualization
The following diagram illustrates the workflow for the characterization of an Imidazo[1,2-a]pyrazine-based kinase inhibitor.
Figure 2: A typical workflow for the preclinical evaluation of Imidazo[1,2-a]pyrazine-based kinase inhibitors.
Conclusion and Future Directions
Imidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives represent a promising class of kinase inhibitors with therapeutic potential in oncology and other diseases. The protocols and workflows detailed in this guide provide a robust framework for their evaluation. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on conducting in vivo studies to assess their efficacy and pharmacokinetic profiles in relevant disease models. The continued exploration of this versatile scaffold is likely to yield novel and effective kinase-targeted therapies.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
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- Kerekes, A. D., Buser-Doepner, C., Batorsky, R., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218.
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Belanger, D. B., Buser-Doepner, C., Batorsky, R., et al. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6608-6612. Retrieved from [Link]
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Application Notes & Protocols for the Development of Imidazo[1,2-a]pyrazine-8-carboxylic Acid Based Anticancer Agents
Abstract
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to purines and its broad spectrum of pharmacological activities. This has rendered it a focal point in the design of novel therapeutics, particularly in oncology. Derivatives of this core have been shown to inhibit a range of critical cancer-related targets, including protein kinases and components of the cellular cytoskeleton.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of anticancer agents based on the imidazo[1,2-a]pyrazine-8-carboxylic acid framework. We will elucidate key synthetic strategies, detail robust protocols for biological evaluation, and explore the crucial structure-activity relationships that govern the efficacy of these compounds.
Rationale and Strategic Overview: Targeting Cancer with Imidazo[1,2-a]pyrazines
The strategic advantage of the imidazo[1,2-a]pyrazine core lies in its versatile and synthetically accessible structure, which can be systematically modified to achieve high affinity and selectivity for various oncogenic targets. Unlike conventional chemotherapeutics that often exhibit systemic toxicity, targeted agents derived from this scaffold offer the potential for more precise intervention in cancer cell signaling.
The development workflow for these agents follows a logical progression from chemical synthesis to detailed biological characterization. Key decision points are informed by a continuous feedback loop between synthetic chemistry, in vitro assays, and in silico modeling.
Figure 1: High-level workflow for the development of Imidazo[1,2-a]pyrazine-based anticancer agents.
Key Molecular Targets & Mechanisms of Action
Imidazo[1,2-a]pyrazine derivatives achieve their anticancer effects by modulating a variety of essential cellular pathways. Understanding these targets is fundamental to designing effective screening cascades and interpreting biological data.
-
Kinase Inhibition : This is the most prominent mechanism. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[3]
-
PI3K/Akt/mTOR Pathway : The Phosphoinositide 3-kinase (PI3K) pathway is frequently hyperactivated in various cancers, promoting tumor cell growth, proliferation, and survival.[4][5] Several imidazo[1,2-a]pyrazine series have been developed as potent PI3K inhibitors.[2]
-
Aurora Kinases : These serine/threonine kinases are essential for mitotic progression. Their inhibition by imidazo[1,2-a]pyrazine derivatives leads to defects in cell division and is a promising strategy for cancer therapy.[3][6][7]
-
Cyclin-Dependent Kinases (CDKs) : As key regulators of the cell cycle, CDKs are attractive targets. Certain derivatives have shown potent inhibitory activity against CDK9, an enzyme involved in transcriptional regulation.[5]
-
-
Tubulin Polymerization Inhibition : Microtubules are dynamic structures vital for cell division, motility, and intracellular transport. A significant class of imidazo[1,2-a]pyrazines functions by binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization.[1] This disruption leads to G2/M phase cell cycle arrest and apoptosis.[1]
-
ENPP1 Inhibition : Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) negatively regulates the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response. Recently, imidazo[1,2-a]pyrazine derivatives have been identified as potent ENPP1 inhibitors, suggesting their potential use in cancer immunotherapy, possibly in combination with checkpoint inhibitors.[8]
Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by Imidazo[1,2-a]pyrazine-based agents.
General Synthesis Methodologies
The synthesis of the imidazo[1,2-a]pyrazine core is typically achieved through robust and scalable chemical reactions. The specific substitution, particularly at the C8 position relevant to this guide, is planned into the synthetic sequence.
-
Classical Condensation : A widely used method involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[9] This approach is versatile and allows for the introduction of various substituents on the imidazole ring.
-
Multicomponent Reactions (MCRs) : One-pot, three-component reactions, such as the Groebke-Blackburn-Bienayme (GBB-3CR) or iodine-catalyzed condensations, offer an efficient route to highly functionalized imidazo[1,2-a]pyrazines.[10][11][12] These methods are advantageous for building compound libraries rapidly due to their operational simplicity and high atom economy.
The 8-carboxylic acid functionality can be introduced via several routes, such as using a starting pyrazine bearing a cyano or ester group that is later hydrolyzed, or through functionalization of an 8-amino or 8-halo precursor. For instance, the synthesis of 8-morpholinoimidazo[1,2-a]pyrazine derivatives often starts with a brominated 2-aminopyrazine, followed by nucleophilic substitution and cyclization.[4][13]
Figure 3: A generalized synthetic workflow for substituted Imidazo[1,2-a]pyrazine derivatives.
Core Application Protocols for Preclinical Evaluation
The following protocols provide a standardized framework for assessing the anticancer potential of newly synthesized Imidazo[1,2-a]pyrazine-8-carboxylic acid derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
Principle: This colorimetric assay is a primary screen to measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The intensity of the color is directly proportional to the number of living cells.
Materials:
-
Selected cancer cell lines (e.g., A549 lung cancer, PC-3 prostate cancer, MCF-7 breast cancer)[4][13]
-
Complete culture medium (e.g., MEM with 10% FBS)[4]
-
96-well flat-bottom plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed approximately 4,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[4][12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Causality Insight: The choice of cell lines is critical. For a PI3K inhibitor, it is logical to select cell lines known to have high activation of the PI3K-Akt-mTOR pathway, such as PTEN-null PC-3 cells or MCF-7 cells.[4][13]
Protocol 2: Target Engagement - PI3Kα Kinase Inhibition Assay
Principle: The Kinase-Glo® Luminescent Kinase Assay is a homogenous assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A lower light signal indicates higher kinase activity (more ATP consumed) and vice versa. This allows for the measurement of kinase inhibition by a test compound.[4]
Materials:
-
Recombinant human PI3Kα enzyme
-
PI3Kα substrate (e.g., PIP2)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay buffer (containing MgCl₂, DTT)
-
Test compounds and positive control (e.g., GDC-0941)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In each well of a white 96-well plate, add the assay buffer, PI3Kα enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP and the lipid substrate (PIP2) to initiate the kinase reaction. The final volume should be consistent (e.g., 25 µL). Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate Reaction & Detect Signal: Add an equal volume of the Kinase-Glo® reagent to each well. This reagent simultaneously terminates the kinase reaction and contains luciferase, which generates a luminescent signal from the remaining ATP.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert the raw luminescence units into percent inhibition relative to no-enzyme and no-inhibitor controls. Calculate IC₅₀ values by plotting percent inhibition against the log of inhibitor concentration.
Self-Validation: The protocol's integrity is maintained by including controls: a "no enzyme" well to define the 100% inhibition signal (maximum ATP) and a "vehicle control" well to define the 0% inhibition signal (baseline ATP consumption).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Principle: This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. This allows for the quantification of cell populations in each phase.
Materials:
-
Cancer cells (e.g., HCT-116)
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound (at its IC₅₀ and 2x IC₅₀ concentrations) and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes in the dark at room temperature. The RNase is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest, a common outcome for tubulin polymerization inhibitors.[1]
Structure-Activity Relationship (SAR) Summary
Systematic modification of the imidazo[1,2-a]pyrazine scaffold has yielded critical insights into the structural requirements for potent anticancer activity.
-
Substitution at the 8-position: This position is critical for modulating both potency and pharmacokinetic properties. Optimization of this solvent-accessible position has led to significant improvements in oral bioavailability.[3][7] For example, introducing morpholine at this position has been a successful strategy in developing PI3K inhibitors.[4][13]
-
Aryl Groups on the Core: The nature and position of aryl substituents dramatically influence cytotoxicity. For a series of phenylpyridine/phenylpyrimidine-carboxamides, compounds with a phenylpyrimidine moiety were more cytotoxic than those with a phenylpyridine.[13]
-
Substituents on Phenyl Rings: Electron-donating groups on peripheral phenyl rings have been shown to be beneficial for cytotoxic activity.[13]
-
Substitutions at C2 and C3: For CDK9 inhibitors, having a pyridin-4-yl group at the C2 position and a benzyl group at the C3 position resulted in the most potent activity.[5]
Table 1: Representative Cytotoxicity Data (IC₅₀ in µM) of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | Target/Class | A549 (Lung) | PC-3 (Prostate) | MCF-7 (Breast) | HCT-116 (Colon) | Reference |
| TB-25 | Tubulin Inhibitor | >1000 nM | - | >1000 nM | 23 nM | [1] |
| 12b (Iodine-cat.) | Cytotoxic | - | - | 11 µM | - | [10][12] |
| 14c | PI3Kα Inhibitor | 6.39 µM | 10.4 µM | 14.7 µM | - | [4][13] |
| 3c | CDK9 Inhibitor | - | - | 6.66 µM (avg) | 6.66 µM (avg) | [5] |
| Compound 25 | Aurora Kinase Inhibitor | - | - | - | IC₅₀ < 1 nM | [3] |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison should be made with caution due to variations in experimental conditions.
In Vivo Evaluation and Future Directions
Promising lead compounds identified through in vitro screening must be validated in vivo.
-
Pharmacokinetics (PK): Initial studies in rodents are performed to assess key PK parameters such as oral bioavailability, half-life, and clearance. Poor oral bioavailability was an issue for early imidazo-[1,2-a]pyrazine Aurora kinase inhibitors, which was later overcome through chemical modification.[7]
-
Xenograft Models: The antitumor efficacy of lead candidates is evaluated in vivo using human tumor xenograft models in immunocompromised mice.[3][14] Tumor growth inhibition is the primary endpoint. For example, compound 25, an orally bioavailable Aurora kinase inhibitor, demonstrated significant anti-tumor activity in an A2780 ovarian tumor xenograft model.[3]
The development of imidazo[1,2-a]pyrazine-8-carboxylic acid-based agents continues to be a fertile area of cancer research. Future efforts will likely focus on developing highly selective inhibitors to minimize off-target effects, exploring their use in combination with immunotherapy, and designing molecules capable of overcoming known drug resistance mechanisms.
References
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Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry.[Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry.[Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ElectronicsAndBooks.[Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.[Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate.[Link]
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Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. ResearchGate.[Link]
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Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PMC - NIH.[Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.[Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI.[Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.[Link]
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Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate.[Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate.[Link]
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Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. ResearchGate.[Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed.[Link]
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In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. PubMed.[Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.[Link]
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Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate.[Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed.[Link]
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Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.[Link]
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Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI.[Link]
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Application Notes & Protocols: Investigating Imidazo[1,2-a]pyrazine-8-carboxylic Acid in Antibacterial Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a global health crisis, threatening to dismantle the foundations of modern medicine. The World Health Organization has highlighted the urgent need for novel antibacterial agents to combat infections caused by multidrug-resistant pathogens. In this context, heterocyclic compounds have emerged as a particularly fruitful area of drug discovery. Among these, the imidazo[1,2-a]pyrazine scaffold is a privileged structure, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial properties.[1][2]
This document serves as a detailed technical guide for researchers investigating the antibacterial potential of Imidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives. While this specific molecule is a focal point, the principles and protocols outlined herein are broadly applicable to the wider class of imidazo[1,2-a]pyrazine compounds. As a Senior Application Scientist, this guide is structured not as a rigid template but as a logical progression of investigation, from fundamental synthesis and initial screening to more complex mechanistic and preclinical evaluations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system designed to produce robust and reproducible data.
Section 1: Chemical Profile and Synthesis Strategy
The core of the target molecule is a fused bicyclic system consisting of an imidazole ring and a pyrazine ring. The "-8-carboxylic acid" moiety is a key functional group that can influence solubility, cell permeability, and target binding.
Generalized Synthesis: The synthesis of the imidazo[1,2-a]pyrazine core can be achieved through several established routes. A common and efficient method is the one-pot, three-component condensation reaction involving an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a mild Lewis acid like iodine.[3] This approach allows for rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Section 2: Plausible Mechanisms of Antibacterial Action
Research into the broader class of imidazo-fused heterocycles, such as imidazopyridines and imidazopyrazines, has revealed multiple potential mechanisms of antibacterial action.[4] This multi-targeting capability is a highly desirable attribute for new antibiotics, as it may slow the development of resistance.
Potential Molecular Targets:
-
Energy Metabolism: A prominent mechanism identified for related imidazopyridines is the inhibition of the cytochrome bc1 complex (specifically the QcrB subunit) in the electron transport chain.[5][6] This disruption halts ATP synthesis, leading to a bacteriostatic or bactericidal effect.
-
Enzyme Inhibition: These scaffolds can target essential bacterial enzymes involved in the synthesis of DNA, RNA, proteins, or folic acid.[4] For instance, computational studies have identified Staphylococcus aureus Pyruvate carboxylase (SaPC) as a likely target for some derivatives.[7]
-
Virulence Factor Disruption: A novel approach to antibacterial therapy is to disarm pathogens rather than killing them outright. Some 8-amino imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the VirB11 ATPase, a key component of the bacterial type IV secretion system, which is crucial for the virulence of many Gram-negative bacteria.[8]
Section 3: Application Notes for In Vitro Antibacterial Evaluation
The foundational step in assessing any new antimicrobial agent is a robust in vitro evaluation. The following protocols are based on standards recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9]
Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10]
Rationale: This assay is the gold standard for quantitative susceptibility testing. It is cost-effective, scalable for high-throughput screening, and provides a clear numerical endpoint (the MIC value) that is essential for comparing the potency of different compounds.[9]
Materials:
-
Test Compound (e.g., Imidazo[1,2-a]pyrazine-8-carboxylic acid)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile 96-well U-bottom microtiter plates
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or turbidity reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.
-
Scientist's Note: DMSO is a common solvent for organic molecules. However, its final concentration in the assay should not exceed 1% to prevent solvent-induced toxicity or inhibition of bacterial growth.
-
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this standardized suspension 1:100 in fresh CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be the working inoculum.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution (or a pre-diluted working stock) to the first column of wells and mix thoroughly. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.
-
This creates a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL).
-
Plate Layout:
-
Columns 1-10: Test Compound
-
Column 11: Growth Control (no compound, only bacteria)
-
Column 12: Sterility Control (no compound, no bacteria)
-
-
Repeat this process for the positive control antibiotic.
-
-
Inoculation:
-
Add 10 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to each well (except the sterility control), for a final volume of 110 µL.
-
This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]
-
-
Incubation & Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection: it is the lowest concentration well with no visible turbidity (no bacterial growth). This can be confirmed by measuring absorbance at 600 nm.
-
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| Imidazo[1,2-a]pyrazine-8-COOH | 4 | 16 | >64 |
| Ciprofloxacin (Control) | 0.5 | 0.015 | 0.25 |
| (Note: Data are hypothetical and for illustrative purposes only) |
Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Rationale: While the MIC assay measures growth inhibition (bacteriostatic effect), the MBC assay determines whether the compound is lethal (bactericidal).[10] A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
Methodology:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate this aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plate at 37°C for 18-24 hours.
-
The MBC is the lowest concentration from the MIC plate that results in no colony growth on the MHA plate, indicating ≥99.9% killing of the initial inoculum.
Section 4: Preliminary Safety & Selectivity Profiling
A potent antibacterial compound is only useful if it is not equally potent against human cells. A preliminary cytotoxicity assay is essential to determine the compound's therapeutic window.
Protocol 4.1: Mammalian Cell Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active mitochondria cleave the tetrazolium dye MTT into formazan, which has a purple color. The intensity of the color is directly proportional to the number of living cells.[11]
Methodology (Abbreviated):
-
Cell Seeding: Seed a human cell line (e.g., HEK-293 or HepG2) in a 96-well flat-bottom plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]
-
Solubilization & Reading: Remove the medium, add a solubilizing agent (e.g., DMSO) to dissolve the crystals, and read the absorbance at ~570 nm.
-
Calculation: Calculate the concentration that inhibits 50% of cell viability (IC₅₀).
Selectivity Index (SI): The SI is a critical parameter that compares the toxicity of a compound to its desired biological activity.
SI = IC₅₀ (Mammalian Cells) / MIC (Bacterial Cells)
A higher SI value is desirable, indicating that the compound is significantly more toxic to bacteria than to mammalian cells.
| Parameter | Value (µg/mL) | Calculation | Result |
| IC₅₀ (HEK-293 cells) | 128 | \multirow{2}{}{SI = 128 / 4} | \multirow{2}{}{32} |
| MIC (S. aureus) | 4 | ||
| (Note: Data are hypothetical and for illustrative purposes only) |
Section 5: Application Notes for In Vivo Efficacy Assessment (Conceptual Framework)
Promising in vitro data is the prerequisite for advancing a compound to in vivo animal models. These studies are crucial for evaluating a drug's efficacy, pharmacokinetics, and safety in a complex biological system.[12]
Conceptual Protocol: Murine Sepsis/Bacteremia Model
Rationale: The murine sepsis model is a standard and informative model for evaluating the systemic efficacy of an antibacterial agent against an acute, life-threatening infection.[13]
Methodology Outline:
-
Animal Acclimatization: House mice (e.g., BALB/c) for one week under standard conditions.
-
Infection: Induce a systemic infection by intraperitoneal (IP) injection of a lethal or sub-lethal dose of the target pathogen (e.g., S. aureus).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), administer the test compound via a relevant route (e.g., IP or oral gavage). Include a vehicle control group and a positive control antibiotic group.
-
Monitoring & Endpoints:
-
Survival: Monitor the animals for a set period (e.g., 7 days) and record survival rates.
-
Bacterial Burden: At a pre-determined time point (e.g., 24 hours), euthanize a subset of animals and determine the bacterial load (CFU counts) in key organs like the spleen, liver, and blood.[14]
-
Section 6: Structure-Activity Relationship (SAR) Insights
Systematic modification of the Imidazo[1,2-a]pyrazine core is essential for optimizing potency, selectivity, and pharmacokinetic properties. While extensive SAR data for the antibacterial activity of the 8-carboxylic acid derivative is not yet published, we can extrapolate principles from related series.[4]
| Position on Scaffold | Type of Substitution | Potential Impact on Activity | Reference Context |
| C2/C3 | Aryl or Heteroaryl groups | Can modulate target binding affinity and specificity. | [8] |
| C6/C8 | Amine, Ether, or Alkyl groups | Can influence pharmacokinetic properties (ADME) and target engagement. | [15] |
| C8-Carboxylic Acid | Esterification or Amidation | Modifies polarity, potentially improving cell permeability or creating prodrugs. | [16] |
| (Note: This table is a conceptual guide for designing an SAR campaign.) |
Conclusion
Imidazo[1,2-a]pyrazine-8-carboxylic acid belongs to a chemical class with demonstrated and versatile antibacterial potential. The scaffold's synthetic tractability and capacity to interact with multiple bacterial targets make it an attractive starting point for the development of novel antibiotics. By employing the systematic and robust protocols detailed in this guide—from initial in vitro MIC/MBC screening and safety profiling to conceptual in vivo efficacy studies—researchers can thoroughly evaluate the potential of this and related compounds. A rigorous, hypothesis-driven approach, grounded in sound experimental design, will be paramount in translating the promise of this scaffold into a tangible weapon against the growing threat of antimicrobial resistance.
References
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Alla, M., Myadaraboina, S., Saddanapu, V., Rao, B. V., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. [Link]
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Mishra, A., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(23), 8206. [Link]
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Han, F., et al. (2018). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. ResearchGate. [Link]
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Pompilio, A., & Di Bonaventura, G. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology, 17, 1265-1284. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Creative Diagnostics. (n.d.). In Vivo Models. Creative Diagnostics. [Link]
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O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6), e02439-17. [Link]
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Zhu, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 950821. [Link]
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O'Malley, T., et al. (2018). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 62(6). [Link]
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Al-Suhaimi, K. S., et al. (2023). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. ES Food & Agroforestry, 14, 69-82. [Link]
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Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-93. [Link]
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U.S. Food and Drug Administration. (2020). FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development. Antimicrobial Agents and Chemotherapy, 65(1), e01939-20. [Link]
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Le, T. B., et al. (2014). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. Bioorganic & Medicinal Chemistry, 22(23), 6648-6661. [Link]
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Kumar, R., et al. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 19(1), 43-64. [Link]
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Gundu, C., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports, 13(1), 22137. [Link]
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Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group on Imidazo[1,2-a]pyrazine
Introduction: The Significance of Imidazo[1,2-a]pyrazines and Their Carboxylic Acid Analogs
The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including inhibitors of kinases, ATPases, and modulators of ion channels.[1][2][3][4] The derivatization of this core structure is a critical step in the development of new therapeutic agents, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetic profiles.
A carboxylic acid substituent on the Imidazo[1,2-a]pyrazine ring serves as a versatile synthetic handle for introducing a diverse range of functional groups. The conversion of this carboxylic acid into amides and esters is a cornerstone of lead optimization, enabling the exploration of the chemical space around the core scaffold to establish structure-activity relationships (SAR). This guide provides detailed protocols and expert insights into the most common and effective methods for the derivatization of the carboxylic acid group on Imidazo[1,2-a]pyrazines.
PART 1: Amide Bond Formation: A Gateway to Novel Analogs
The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry.[5] The reaction involves the coupling of a carboxylic acid with an amine, a process that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This section will detail two robust protocols for amide bond formation using widely accepted coupling reagents: HATU and EDC in combination with HOBt.
HATU-Mediated Amide Coupling
Expertise & Experience: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of epimerization, making it particularly suitable for complex and sterically hindered substrates.[6] Its mechanism involves the formation of a highly reactive OAt-active ester, which readily reacts with the amine.[6][7][8] The choice of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to deprotonate the carboxylic acid without competing with the primary amine in the coupling reaction.
Reaction Workflow:
Caption: HATU-mediated amide coupling workflow.
Detailed Protocol: HATU-Mediated Amide Coupling
Materials:
-
Imidazo[1,2-a]pyrazine carboxylic acid (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
HATU (1.1 - 1.5 eq)
-
DIPEA (2.0 - 3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the Imidazo[1,2-a]pyrazine carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Trustworthiness: The progress of the reaction should be carefully monitored to avoid potential side reactions. The formation of tetramethylurea as a byproduct of HATU can sometimes complicate purification; however, the recommended aqueous work-up is effective in removing the majority of this impurity.[9]
EDC/HOBt-Mediated Amide Coupling
Expertise & Experience: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[6][10][11] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and other side reactions. HOBt acts as an additive that traps the activated intermediate to form a more stable HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[6] The urea byproduct from EDC is water-soluble, simplifying its removal during work-up.[12]
Reaction Mechanism:
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Application Notes and Protocols for Assessing the In- vitro Efficacy of Imidazo[1,2-a]pyrazine-8-carboxylic Acid and Its Derivatives
These application notes are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide to establishing robust in vitro assays for evaluating the efficacy of Imidazo[1,2-a]pyrazine-8-carboxylic acid and its analogs. This document provides not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding and facilitating troubleshooting and adaptation for specific research needs.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. Derivatives of this scaffold have shown promise in diverse therapeutic areas, including oncology[1][2], infectious diseases (such as tuberculosis and influenza)[3][4], and neurology[5][6]. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties and target specificity. Imidazo[1,2-a]pyrazine-8-carboxylic acid, in particular, offers a handle for further chemical modification, making it a valuable starting point for the synthesis of compound libraries for screening.
Given the broad potential of this chemical class, a multi-pronged in vitro testing strategy is essential to elucidate the specific biological effects of novel derivatives. This guide outlines key protocols for assessing the efficacy of these compounds in the contexts of cancer, tuberculosis, and their potential as modulators of G protein-coupled receptors and ion channels, such as the GABA-A receptor.
Section 1: Anticancer Efficacy Assessment
A significant number of imidazo[1,2-a]pyrazine derivatives have been investigated for their anticancer properties, with mechanisms of action including the inhibition of tubulin polymerization and the PI3K/mTOR signaling pathway[1][2]. The initial assessment of potential anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of cancer cell lines.
Cell Viability and Cytotoxicity Assays
The primary step in screening for anticancer potential is to determine a compound's effect on the viability and proliferation of cancer cells. Tetrazolium reduction assays like the MTT and XTT assays are widely used for this purpose due to their reliability, high-throughput compatibility, and cost-effectiveness[7][8]. These assays measure the metabolic activity of cells, which in most cases correlates with cell viability[9].
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells.
Principle: The amount of formazan produced is proportional to the number of living, metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-a]pyrazine-8-carboxylic acid derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals[10].
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader[9].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is an alternative to the MTT assay. A key advantage is that the formazan product of XTT is water-soluble, simplifying the protocol by eliminating the solubilization step.
Principle: Similar to MTT, XTT is reduced to a colored formazan product by metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized based on the cell type and density.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of around 650 nm can be used for background correction[7].
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.
Enzyme Inhibition Assays
If the cytotoxicity screening reveals potent activity, subsequent assays should focus on elucidating the mechanism of action. For imidazo[1,2-a]pyrazine derivatives, relevant targets include tubulin and PI3K/mTOR[1][2].
Principle: This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules. The polymerization process can be monitored by the increase in fluorescence of a reporter molecule that binds to microtubules.
A detailed protocol for a tubulin polymerization assay can be found in the literature and is often performed using commercially available kits. The general workflow involves incubating purified tubulin with the test compound and a fluorescence reporter in a polymerization buffer. The fluorescence is then measured over time at 37°C.
Data Presentation for Anticancer Assays
| Cell Line | Compound | Assay Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | Compound X | MTT | 48 | 15.2 |
| A549 (Lung) | Compound X | XTT | 48 | 22.5 |
| HepG2 (Liver) | Compound X | MTT | 48 | 18.9 |
| HCT-116 (Colon) | Compound X | MTT | 48 | 9.8 |
Section 2: Anti-tuberculosis Efficacy Assessment
Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-tubercular agents[3]. Imidazo[1,2-a]pyrazine derivatives have been identified as a promising class of compounds for this indication. In vitro assays for anti-tuberculosis drug discovery aim to determine a compound's activity against Mycobacterium tuberculosis (Mtb)[11].
Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The resazurin microtiter assay (REMA) is a commonly used colorimetric method for determining the MIC of compounds against Mtb. Resazurin, a blue dye, is reduced to the pink-colored resorufin by metabolically active cells.
Step-by-Step Protocol:
-
Bacterial Culture: Grow Mycobacterium tuberculosis H37Rv to mid-log phase in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the Mtb suspension to each well to achieve a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Resazurin Addition: Add a solution of resazurin to each well.
-
Second Incubation: Incubate for an additional 24-48 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration at which the color remains blue.
Intracellular Activity Assay
Principle: Since Mtb is an intracellular pathogen, it is crucial to assess a compound's ability to kill the bacteria within host cells, such as macrophages[12]. This assay evaluates the efficacy of the compound in a more physiologically relevant environment.
Step-by-Step Protocol:
-
Macrophage Seeding: Seed a macrophage cell line (e.g., J774A.1) in a 96-well plate and allow them to adhere.
-
Infection: Infect the macrophages with Mtb at a specific multiplicity of infection (MOI) and incubate to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Wash the cells to remove any extracellular bacteria.
-
Compound Treatment: Add fresh medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
Macrophage Lysis: Lyse the macrophages to release the intracellular bacteria.
-
Quantification of Bacteria: Plate the lysate on solid agar medium (e.g., Middlebrook 7H11) and incubate until colonies appear. Count the CFUs to determine the number of viable bacteria.
-
Data Analysis: Compare the CFU counts from compound-treated wells to untreated controls to determine the reduction in intracellular bacterial load.
Section 3: Assessment of Neurological Activity
Certain imidazo[1,2-a]pyrazine derivatives have shown activity as modulators of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system[13][14]. Assays to assess this activity can range from receptor binding studies to functional cell-based assays.
GABA-A Receptor Binding Assay
Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the GABA-A receptor. It provides information on the binding affinity of the compound for the receptor[15][16].
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the desired GABA-A receptor subtype or from brain tissue.
-
Assay Setup: In a 96-well plate, combine the receptor-containing membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam), and varying concentrations of the test compound in a suitable binding buffer.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters to remove any non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Functional GABA-A Receptor Assay (Fluorescence-Based)
Principle: Functional assays measure the consequence of a compound binding to the receptor, such as the opening of the associated chloride channel. Some assays use fluorescent probes that are sensitive to changes in membrane potential or intracellular chloride concentration[17][18].
Step-by-Step Protocol:
-
Cell Culture: Culture a cell line stably expressing the GABA-A receptor of interest.
-
Dye Loading: Load the cells with a membrane potential-sensitive or chloride-sensitive fluorescent dye.
-
Compound Addition: Add the test compound to the cells.
-
GABA Stimulation: Add a sub-maximal concentration of GABA to activate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence using a fluorescence plate reader. Potentiators of the GABA response will lead to a greater change in fluorescence compared to GABA alone.
-
Data Analysis: Plot the fluorescence response against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is achieved).
Visualization of Experimental Workflows
MTT Assay Workflow
Caption: Step-by-step workflow of the MTT cell viability assay.
Receptor Binding Assay Workflow
Caption: General workflow for a radioligand receptor binding assay.
Conclusion
The protocols outlined in these application notes provide a solid foundation for the in vitro evaluation of Imidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives. By systematically applying these assays, researchers can effectively screen for and characterize the biological activities of novel compounds, paving the way for further preclinical and clinical development. It is imperative to remember that these protocols are general guidelines and may require optimization based on the specific compounds, cell lines, and targets being investigated.
References
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Duncan, K. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 15(3), 349-358. [Link]
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Taylor & Francis Online. (2020). Full article: In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. [Link]
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Frontiers Media. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
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National Institutes of Health. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. mSphere, 5(2). [Link]
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Creative Biolabs. (n.d.). GABAA Channel Assay Service. [Link]
-
MDPI. (2020). Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 739-750. [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
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National Institutes of Health. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(8), 1436-1444. [Link]
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American Chemical Society. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(8), 1436-1444. [Link]
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National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 332. [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]
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PLOS. (2014). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 9(2), e89422. [Link]
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EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]
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National Institutes of Health. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
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National Institutes of Health. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]
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Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. [Link]
-
National Institutes of Health. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36907-36918. [Link]
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 36907-36918. [Link]
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ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium... [Link]
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PubMed. (2022). Design, synthesis, and bioevaluation of imidazo[1,2-a]pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]
-
Ovid. (n.d.). Medicinal Chemistry. [Link]
-
PubMed. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 239, 114520. [Link]
-
YouTube. (2023). functional in vitro assays for drug discovery. [Link]
-
PubMed. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science, 6(12), 1841-1850. [Link]
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National Institutes of Health. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]
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ResearchGate. (2026). (PDF) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
National Institutes of Health. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules, 22(2), 305. [Link]
-
PubMed. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]
-
PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115041. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, known for their wide range of biological activities, including as kinase inhibitors and antimalarial agents.[1][2] The introduction of a carboxylic acid at the C-8 position provides a critical handle for further derivatization, yet its synthesis presents unique challenges.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can overcome common hurdles and achieve a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable general strategy for synthesizing Imidazo[1,2-a]pyrazine-8-carboxylic acid?
A common and effective strategy involves a two-step process: (1) a condensation/cyclization reaction between a substituted 2-aminopyrazine and an α-halocarbonyl compound, followed by (2) hydrolysis to unmask the carboxylic acid. The key is selecting a starting aminopyrazine with a suitable precursor group at the 3-position, which will become the 8-position of the final product. A recommended precursor is a nitrile (-CN) or an ester (-COOR) group due to their relative stability and well-established hydrolysis methods.
The overall synthetic pathway is outlined below:
Caption: General two-step synthesis pathway.
This approach is analogous to established methods for synthesizing substituted imidazo[1,2-a]pyridines and pyrazines.[3][4]
Q2: My cyclization reaction yield is consistently low. What are the most common causes?
Low yields in the cyclization step are a frequent challenge. The primary causes typically fall into three categories:
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Sub-optimal Reaction Conditions: The nucleophilicity of the pyrazine ring nitrogen is crucial for the final cyclization. Factors like solvent, temperature, and base are critical. Non-polar solvents or insufficient heat may slow the reaction, while overly harsh conditions can lead to decomposition.
-
Side Reactions: The α-halocarbonyl reagent (e.g., ethyl bromopyruvate) is highly reactive and can undergo self-condensation or react with the solvent. Additionally, the starting 2-aminopyrazine can potentially form dimers or other undesired products.
-
Starting Material Quality: Impurities in the 2-aminopyrazine or decomposition of the ethyl bromopyruvate can significantly inhibit the reaction. It is crucial to use high-purity reagents.
For a systematic approach to improving your yield, please refer to the detailed troubleshooting guide below.
Q3: I'm struggling with the final hydrolysis step. The reaction is either incomplete or my product decomposes. What should I do?
Hydrolysis of the ester or nitrile precursor to a carboxylic acid can be tricky. The imidazopyrazine core can be sensitive to the harsh conditions of strong acid or base, leading to ring-opening or other degradation pathways.
-
For Ester Hydrolysis: If you observe degradation with strong bases like NaOH at high temperatures, consider using milder conditions. This could involve using a weaker base like lithium hydroxide (LiOH) in a THF/water mixture at room temperature or exploring enzymatic hydrolysis.
-
For Nitrile Hydrolysis: This often requires more forcing conditions. A two-stage approach, first converting the nitrile to an amide followed by hydrolysis of the amide, can sometimes provide a cleaner conversion.
Monitoring the reaction progress closely with TLC or LC-MS is essential to prevent over-running the reaction and causing product degradation.
Q4: What are the most effective methods for purifying the final Imidazo[1,2-a]pyrazine-8-carboxylic acid product?
The purification strategy depends on the nature of the impurities. Due to the carboxylic acid group, the product's solubility can be highly pH-dependent.
-
Acid-Base Extraction: This is often the first and most effective step. Dissolve the crude product in a weak base (e.g., aqueous NaHCO₃), wash with an organic solvent (like ethyl acetate or DCM) to remove neutral impurities, and then re-acidify the aqueous layer with HCl to precipitate your pure product.[5]
-
Recrystallization: If the product is solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, DMF, or Acetic Acid) can be very effective.
-
Column Chromatography: This can be challenging due to the polarity of the carboxylic acid, which may cause streaking on silica gel. If required, use a polar solvent system, often with a small amount of acetic or formic acid added to the mobile phase to suppress deprotonation and improve peak shape. Reverse-phase chromatography (C18) is also a viable option.
Troubleshooting Guide: Experimental Issues & Solutions
This section provides a detailed, problem-oriented approach to common experimental failures.
Problem 1: The initial cyclization reaction fails to proceed or results in a complex mixture.
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Insufficient Reactivity | The reaction is a variation of the Bischler-Möhlau synthesis, which involves N-alkylation followed by an intramolecular cyclization.[6][7] The final cyclization step requires the endocyclic nitrogen of the pyrazine ring to act as a nucleophile. If the reaction conditions are too mild, this step may not occur efficiently. | Optimize Conditions: 1. Solvent: Switch to a higher boiling point solvent like DMF or 1,4-dioxane. 2. Temperature: Gradually increase the reflux temperature, monitoring for product formation vs. decomposition. 3. Base: A weak, non-nucleophilic base like NaHCO₃ or K₂CO₃ is needed to neutralize the HBr formed during the reaction. Ensure at least one equivalent is used.[5] |
| Reagent Decomposition | α-halocarbonyls like ethyl bromopyruvate are sensitive to moisture and can degrade over time. The presence of strong bases can also promote self-condensation. | Verify Reagents: 1. Use freshly opened or distilled ethyl bromopyruvate. 2. Add the ethyl bromopyruvate dropwise to the reaction mixture at a controlled temperature to minimize side reactions. |
| Formation of Isomeric Byproducts | While the formation of the linear Imidazo[1,2-a]pyrazine is generally favored, alternative cyclization pathways could theoretically lead to other isomers, although this is less common for this specific scaffold. | Characterize Byproducts: Use LC-MS and NMR to identify the main byproducts. This information can provide clues about the competing reaction pathways and help in optimizing for the desired product. |
Problem 2: The final hydrolysis step is problematic (incomplete conversion or product degradation).
| Possible Cause | Underlying Rationale & Explanation | Recommended Solution |
| Core Instability | The fused imidazole and pyrazine rings can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. This is a known issue with some heterocyclic systems. | Employ Milder Conditions: 1. Base: Use LiOH in THF/H₂O at room temperature. This is often sufficient for ester hydrolysis and minimizes degradation. 2. Acid: For workup, use a dilute acid (e.g., 1M HCl) and avoid prolonged exposure. Cool the solution in an ice bath during acidification. 3. Monitoring: Track the disappearance of the starting ester by TLC/LC-MS and stop the reaction immediately upon completion. |
| Poor Solubility | The starting ester may be poorly soluble in the aqueous base, leading to a slow, incomplete reaction. The product salt may also precipitate, hindering further reaction. | Improve Solubility: 1. Add a co-solvent like THF, Methanol, or Dioxane to the aqueous base to create a homogeneous reaction mixture. 2. Ensure vigorous stirring throughout the reaction. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-8-carboxylate
This protocol details the key cyclization step.
Objective: To synthesize the ester intermediate via condensation of 2-amino-3-cyanopyrazine with ethyl bromopyruvate. (Note: If starting with 2-amino-3-ethoxycarbonylpyrazine, the protocol is identical).
Materials:
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2-Amino-3-cyanopyrazine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (1.5 eq)
-
Ethanol (Anhydrous)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-3-cyanopyrazine and sodium bicarbonate.
-
Add anhydrous ethanol to create a stirrable suspension.
-
Begin heating the mixture to reflux (approx. 78 °C).
-
Once refluxing, add ethyl bromopyruvate dropwise over 15-20 minutes.
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane).
-
After the reaction is complete (disappearance of the aminopyrazine spot), cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (NaHCO₃ and NaBr).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Sources
- 1. Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Imidazo[1,2-a]pyrazine-8-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis and optimization of Imidazo[1,2-a]pyrazine-8-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid is typically approached via a two-step sequence: (1) the cyclocondensation of a 2-aminopyrazine with an α-halo carbonyl compound to form the bicyclic ester precursor, followed by (2) saponification of the ester to yield the final carboxylic acid. While seemingly straightforward, each step presents unique challenges that can significantly impact yield and purity. This guide provides a structured approach to identify and resolve these issues.
Overall Synthetic Workflow
The general pathway is illustrated below. Key areas for troubleshooting are highlighted in the subsequent sections.
Caption: General two-step synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid.
Part A: Troubleshooting the Cyclocondensation Reaction
The formation of the imidazo[1,2-a]pyrazine ring is the cornerstone of this synthesis. It typically involves an initial SN2 reaction between the exocyclic amine of 2-aminopyrazine and the α-halocarbonyl, followed by an intramolecular cyclization and dehydration. Low yields are a frequent complaint, often stemming from suboptimal conditions or reactant quality.
FAQ 1: My cyclocondensation reaction has a very low yield. What are the common causes?
Low yields in this step can often be traced back to one of several factors related to reaction conditions, reagent stability, or competing side reactions.
Troubleshooting Guide: Low Cyclocondensation Yield
| Symptom | Potential Cause | Recommended Solution & Explanation |
| No or minimal product formation (starting material remains) | 1. Insufficient Reaction Temperature/Time: | The cyclization and subsequent dehydration steps require sufficient thermal energy. Solution: Increase the reaction temperature to reflux in a suitable solvent like ethanol or acetonitrile. Monitor the reaction by TLC over a 24-hour period to ensure it has reached completion. |
| 2. Ineffective Base: | The reaction generates HBr, which can protonate the starting 2-aminopyrazine, rendering it non-nucleophilic. A base is required to neutralize this acid. Solution: Use at least one equivalent of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Stronger bases may promote self-condensation of the ethyl bromopyruvate. | |
| Complex mixture of products on TLC/LCMS | 1. Degradation of Ethyl Bromopyruvate: | Ethyl bromopyruvate is sensitive to moisture and can decompose. It can also self-condense under harsh basic conditions. Solution: Use freshly opened or distilled ethyl bromopyruvate. Add it slowly to the reaction mixture to avoid localized high concentrations. |
| 2. Formation of Dihydropyrazine Intermediate: | The reaction proceeds through a dihydropyrazine intermediate which must be oxidized (aromatized) to the final product.[1] Incomplete oxidation can lead to a mixture. Solution: While this reaction often aromatizes spontaneously upon heating, ensuring an aerobic environment (e.g., not under a strict inert atmosphere unless required for other reasons) can sometimes be beneficial. Some related syntheses use a mild oxidant, but this should be approached with caution to avoid over-oxidation. | |
| 3. Competing Polymerization: | 2-aminopyrazine can potentially undergo side reactions if the reaction conditions are too harsh or if metallic impurities are present. Solution: Ensure all glassware is scrupulously clean. Use purified reagents and solvents to minimize potential side reactions.[1] |
Optimized Protocol: Synthesis of Ethyl Imidazo[1,2-a]pyrazine-8-carboxylate
This protocol is a robust starting point for optimization.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyrazine (1.0 eq) and sodium bicarbonate (1.5 eq).
-
Solvent Addition: Add anhydrous ethanol to form a stirrable slurry (approx. 0.2 M concentration relative to the aminopyrazine).
-
Reagent Addition: While stirring at room temperature, add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise over 15 minutes.
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes). The starting aminopyrazine should be consumed, and a new, more nonpolar spot corresponding to the product should appear.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ester.
Part B: Troubleshooting the Saponification (Hydrolysis) Reaction
The hydrolysis of the ethyl ester to the final carboxylic acid is the final step. Common issues include incomplete conversion, product degradation, and difficulties with isolation due to the product's zwitterionic potential.[2]
FAQ 2: My hydrolysis is incomplete, or I am seeing degradation of my product. How can I optimize this step?
Incomplete hydrolysis is often a result of insufficient base or reaction time. Conversely, product degradation can occur if conditions are too harsh, especially if the imidazo[1,2-a]pyrazine ring is sensitive to strong nucleophiles or high temperatures for prolonged periods.
Troubleshooting Guide: Saponification Issues
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Starting ester remains after reaction | 1. Insufficient Equivalents of Base: | Saponification is a stoichiometric reaction. Impurities in the ester or inaccurate measurements can lead to using too little base. Solution: Use a moderate excess of base (e.g., 2-3 equivalents of LiOH or NaOH). Lithium hydroxide is often preferred as it is less harsh than NaOH and can be effective at lower temperatures. |
| 2. Poor Solubility: | The bicyclic ester may have limited solubility in a purely aqueous medium, slowing down the reaction. Solution: Use a co-solvent system like Tetrahydrofuran (THF)/Water or Methanol/Water (typically in a 2:1 or 3:1 ratio) to ensure the starting material is fully dissolved. | |
| Low yield of isolated product after acidic workup | 1. Product is Water-Soluble: | The final carboxylic acid can be polar and may exhibit some solubility in the aqueous layer, especially if the pH is not optimal for precipitation. Solution: After acidification, cool the mixture in an ice bath for at least 30 minutes to maximize precipitation. If the product remains in solution, perform multiple extractions with a polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. |
| 2. Incorrect pH for Precipitation: | The product will only precipitate effectively at its isoelectric point. Solution: Acidify the reaction mixture slowly with 1M HCl while monitoring the pH. The target pH for precipitation is typically between 3 and 5. Add the acid dropwise until no more precipitate forms. | |
| 3. Degradation Under Strong Basic/Acidic Conditions: | Prolonged exposure to high concentrations of base or acid, especially at elevated temperatures, can lead to ring opening or other decomposition pathways. Solution: Perform the hydrolysis at room temperature or with gentle heating (e.g., 40-50°C). Once the reaction is complete, proceed with the acidic workup immediately. Avoid using highly concentrated acids for pH adjustment. |
Optimized Protocol: Hydrolysis to Imidazo[1,2-a]pyrazine-8-carboxylic acid
-
Setup: Dissolve the Ethyl Imidazo[1,2-a]pyrazine-8-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) to the solution and stir vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-4 hours). The product will appear as a baseline spot in most solvent systems.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 1M HCl dropwise with stirring. A solid precipitate should begin to form. Continue adding acid until the pH of the solution is ~4.
-
-
Isolation:
-
Stir the cold suspension for 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of cold diethyl ether to aid in drying.
-
Dry the solid under vacuum to obtain the final Imidazo[1,2-a]pyrazine-8-carboxylic acid.
-
Troubleshooting Logic Diagram
This decision tree can help diagnose issues with low final yield systematically.
Caption: Decision tree for troubleshooting low yield.
References
-
General Synthesis of Imidazo[1,2-a]pyrazines: A comprehensive overview of synthetic methods and reactions of the imidazo[1,2-a]pyrazine core. Source: ResearchGate. [3]
-
Iodine-Catalyzed Synthesis: Describes an efficient, modern one-pot method for synthesizing related imidazo[1,2-a]pyrazine derivatives using an iodine catalyst. Source: PubMed Central, National Institutes of Health. [4][5]
-
Synthesis of Imidazo[1,2-a]pyridines: While focused on the pyridine analogue, this resource details numerous catalytic systems (Cu, Pd, Fe) and reaction types that are mechanistically relevant to imidazo[1,2-a]pyrazine synthesis. Source: Organic Chemistry Portal. [6]
-
Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid: This paper details the cyclocondensation and subsequent handling of a closely related carboxylic acid, highlighting potential issues like zwitterion formation and difficulties with esterification/hydrolysis. Source: ResearchGate. [2]
-
Common Pitfalls in Pyrazine Synthesis: Provides general troubleshooting advice for pyrazine synthesis, including the importance of starting material purity and the potential for incomplete oxidation of intermediates. Source: BenchChem. [1]
-
Synthesis of Substituted Imidazo[1,2-a]pyrazines: Details a multi-step synthesis that includes bromination and nucleophilic substitution, providing context for potential side reactions and purification strategies. Source: PubMed Central, National Institutes of Health. [7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid. Here, we address common challenges, with a focus on the formation of side products, providing troubleshooting strategies and frequently asked questions to facilitate a successful and efficient synthesis.
Troubleshooting Guide: Side Product Formation
The synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid, often approached via multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can be accompanied by the formation of undesired side products. This section provides a question-and-answer style guide to troubleshoot these common issues.
Q1: I am observing a significant amount of a byproduct with a lower molecular weight, suggesting the loss of the carboxylic acid group. What is happening and how can I prevent it?
A1: Issue Identification and Mechanism
You are likely observing the formation of the decarboxylated side product, Imidazo[1,2-a]pyrazine . The carboxylic acid group on the pyrazine ring is susceptible to removal, especially under harsh reaction conditions such as high temperatures or strong acidic or basic media.[1] The mechanism of decarboxylation in heteroaromatic carboxylic acids can be facilitated by heat and the presence of metal catalysts.[1][2]
Troubleshooting and Mitigation Strategies:
-
Reaction Temperature: Carefully control the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening a range of temperatures to find the optimal balance between reaction progress and side product formation.
-
pH Control: Avoid strongly acidic or basic conditions if possible. If an acid catalyst is required for the cyclization step, consider using a milder Lewis acid or a Brønsted acid in catalytic amounts.[3]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC, HPLC, or LC-MS. Over-extended reaction times can lead to increased decarboxylation. Quench the reaction as soon as the starting materials are consumed to a satisfactory level.
-
Catalyst Choice: If using a metal catalyst, be aware that some metals can promote decarboxylation.[2] If decarboxylation is a persistent issue, consider catalyst-free conditions if applicable to your specific synthetic route.
Analytical Identification:
-
Mass Spectrometry (MS): The decarboxylated product will have a molecular weight that is 44 Da less than the desired product (loss of CO₂).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum of the decarboxylated product will lack the signal corresponding to the carboxylic acid proton and will show a proton signal in the 8-position of the imidazo[1,2-a]pyrazine ring system.
Q2: My reaction mixture shows an impurity with a molecular weight 16 Da higher than my target compound. What is this side product and how can I avoid it?
A2: Issue Identification and Mechanism
This impurity is likely the N-oxide of Imidazo[1,2-a]pyrazine-8-carboxylic acid . The nitrogen atoms in the pyrazine ring are susceptible to oxidation, which can occur if oxidizing agents are present or if the reaction is exposed to air for prolonged periods at elevated temperatures.[4] The formation of N-oxides from tertiary amines is a known metabolic pathway and can also occur during synthesis.[5]
Troubleshooting and Mitigation Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Solvent Purity: Ensure that your solvents are degassed and free of peroxides, which can act as oxidizing agents.
-
Avoid Oxidizing Agents: Carefully review all reagents to ensure that no unnecessary oxidizing agents are present.
-
Temperature Control: As with decarboxylation, higher temperatures can accelerate oxidation. Maintain the lowest effective reaction temperature.
Analytical Identification:
-
Mass Spectrometry (MS): The N-oxide product will have a molecular weight that is 16 Da higher than the desired product.
-
NMR Spectroscopy: The formation of an N-oxide will cause a downfield shift of the protons on the pyrazine ring in the ¹H NMR spectrum.
Q3: I am observing multiple unidentified impurities in my crude product. What are other potential side reactions in the Groebke-Blackburn-Bienaymé (GBB) synthesis of this molecule?
A3: Potential Side Reactions in the GBB Synthesis
The GBB reaction, while efficient, can have competing reaction pathways that lead to impurities.[3][6]
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of uncyclized precursors in the final mixture. This can be due to suboptimal reaction conditions or steric hindrance.
-
Side Reactions of the Isocyanide: Isocyanides are reactive species and can undergo self-polymerization or react with other components in the reaction mixture in unintended ways, especially if the main reaction is slow.
-
Formation of Symmetrical Pyrazines: In some syntheses of related compounds, the formation of symmetrical 2,5-disubstituted pyrazines has been reported as a side product, which can reduce the yield of the desired fused heterocyclic system.
Troubleshooting and Mitigation Strategies:
-
Optimize Reaction Conditions: Systematically screen catalysts, solvents, and temperatures to favor the desired GBB cyclization.[3]
-
Order of Addition of Reagents: In some cases, the order in which the reactants are mixed can influence the outcome. Consider adding the isocyanide last, after the formation of the initial imine intermediate between the aminopyrazine and the aldehyde.
-
Purity of Starting Materials: Ensure the purity of the 2-aminopyrazine-8-carboxylic acid, aldehyde, and isocyanide to avoid introducing competing reactants.
Experimental Protocols and Data Presentation
Protocol for Monitoring Reaction and Identifying Impurities
-
Sample Preparation: At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile).
-
Thin-Layer Chromatography (TLC): Spot the diluted sample on a TLC plate along with the starting materials. Develop the plate using an appropriate solvent system. Visualize the spots under UV light and/or by staining. This will give a qualitative assessment of the consumption of starting materials and the formation of products and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis, inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18). Develop a gradient elution method to separate the starting materials, product, and any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the impurities, couple the HPLC system to a mass spectrometer. The mass-to-charge ratio of the eluting peaks will provide the molecular weights of the components, allowing for the identification of potential side products like the decarboxylated and N-oxide species.
Table 1: Common Side Products and Their Identification
| Side Product | Structure | Molecular Weight Change | Key Analytical Signature (MS) | Key Analytical Signature (¹H NMR) |
| Decarboxylated Product | Imidazo[1,2-a]pyrazine | -44 Da | [M-44+H]⁺ | Absence of COOH proton; presence of a proton at the 8-position. |
| N-Oxide | Imidazo[1,2-a]pyrazine-8-carboxylic acid N-oxide | +16 Da | [M+16+H]⁺ | Downfield shift of pyrazine ring protons. |
| Incomplete Cyclization Intermediate | Varies | Varies | Varies | Presence of signals corresponding to uncyclized fragments. |
Visualizing Reaction Pathways
Main Synthetic Pathway: Groebke-Blackburn-Bienaymé Reaction
Caption: The Groebke-Blackburn-Bienaymé (GBB) reaction pathway.
Side Reaction Pathway: Decarboxylation
Caption: Decarboxylation side reaction pathway.
Frequently Asked Questions (FAQs)
Q: What are the most critical process parameters to control during the synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid?
A: The most critical parameters are typically temperature, reaction time, and the choice of catalyst and solvent . As discussed in the troubleshooting section, elevated temperatures can lead to decarboxylation and oxidation. The reaction time should be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. The catalyst and solvent system can significantly impact the reaction rate and selectivity of the GBB reaction.[3]
Q: How can I improve the overall yield and purity of my product?
A: To improve yield and purity, consider the following:
-
Purity of Starting Materials: Use high-purity starting materials. Impurities in the 2-aminopyrazine-8-carboxylic acid, aldehyde, or isocyanide can lead to a variety of side products.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial, but large excesses should be avoided as they can complicate purification.
-
Purification Method: For purification, column chromatography on silica gel is a common and effective method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the desired product from less polar and more polar impurities. Recrystallization from a suitable solvent system can also be an excellent final purification step to obtain a highly pure product.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. Isocyanides are known for their strong, unpleasant odors and are toxic. Therefore, all manipulations involving isocyanides should be performed in a well-ventilated fume hood. Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should always be followed.
References
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Grainger, R., Nikmal, A., Cornella, J., & Larrosa, I. (2012). Selective deuteration of (hetero)aromatic compounds via deutero-decarboxylation of carboxylic acids. Organic & Biomolecular Chemistry, 10(16), 3172. [Link]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
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Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]
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Ogiwara, Y., Sakuria, Y., Hattori, H., & Sakai, N. (2018). Decarboxylation. Organic Letters, 20(14), 4164-4167. [Link]
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Shaikh, A. A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 117629. [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
-
Biklev, M. M., et al. (2021). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 26(18), 5641. [Link]
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Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. Tetrahedron Letters, 51(48), 6297-6301. [Link]
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Meurer, L. C., et al. (1992). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry, 35(21), 3845–3857. [Link]
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Reddy, T. S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc.[Link]
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Al-Zoubi, R. M., & Al-Jammal, M. K. (2016). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 21(5), 589. [Link]
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Guchhait, S. K., & Kashyap, M. (2017). Synthetic Access to Aromatic α-Haloketones. Molecules, 22(10), 1638. [Link]
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Patel, M. N., & Patel, H. R. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Transition Metal Chemistry, 34(4), 409-418. [Link]
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Kuneš, J., et al. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Biomolecules, 12(11), 1561. [Link]
-
Agrebi, A., et al. (2021). SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF AMINOPYRAZOLES. Moroccan Journal of Heterocyclic Chemistry, 20(3). [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(38), 8919-8941. [Link]
-
PDB 1KE8. (1996). 3-Aminopyrazine-2-carboxylic acid. Acta Crystallographica Section C Crystal Structure Communications, 52(6), 1512-1514. [Link]
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Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. [Link]
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents. (n.d.).
-
Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 162. [Link]
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Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
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Technical Support Center: Improving the Solubility of Imidazo[1,2-a]pyrazine-8-carboxylic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyrazine-8-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common solubility challenges encountered during its experimental use. Our approach is grounded in established scientific principles to ensure you can confidently advance your research.
Introduction to Imidazo[1,2-a]pyrazine-8-carboxylic acid and its Solubility Challenges
Imidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a fused bicyclic aromatic core and a carboxylic acid functional group, presents a classic solubility conundrum. The planar, aromatic rings contribute to a stable crystal lattice and inherent hydrophobicity, while the carboxylic acid group offers a handle for pH-dependent solubility manipulation.[3][4] Researchers often face difficulties in achieving desired concentrations in aqueous media, which can hinder biological screening, formulation development, and other essential experimental work.
This guide is designed to provide a logical, step-by-step approach to systematically overcome these solubility hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor aqueous solubility of Imidazo[1,2-a]pyrazine-8-carboxylic acid?
A1: The low solubility is primarily a result of two competing structural features:
-
Hydrophobic Core: The fused imidazo[1,2-a]pyrazine ring system is largely nonpolar and contributes to strong intermolecular π-π stacking interactions in the solid state. This high crystal lattice energy requires significant energy to overcome during dissolution.
-
Ionizable Group: The carboxylic acid group is a weak acid. In its neutral (protonated) form at low pH, the molecule is less polar and thus less soluble in water.[5][6] While it can be deprotonated to a more soluble carboxylate salt at higher pH, the overall solubility may still be limited by the hydrophobic scaffold.[4][5]
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
A2: This is a common phenomenon for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is a strong organic solvent that can dissolve your compound at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the solvent environment abruptly changes. Water acts as an anti-solvent, causing the compound to crash out of the solution as it is no longer soluble at that concentration in the mixed solvent system.[7][8]
Q3: What is a good starting point for improving the solubility of this compound?
A3: The most straightforward initial approach is to exploit the carboxylic acid moiety through pH adjustment. Systematically evaluating the compound's solubility across a range of pH values is a critical first step. This will help you determine the pH at which the compound is sufficiently ionized to achieve the desired concentration.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This guide presents a tiered approach to improving the solubility of Imidazo[1,2-a]pyrazine-8-carboxylic acid, starting with the simplest and most common techniques and progressing to more complex methods.
Tier 1: pH Adjustment
The carboxylic acid group on your molecule is the key to this initial strategy. By increasing the pH of your aqueous solution, you can deprotonate the carboxylic acid to its more soluble carboxylate salt form.[4][5]
Experimental Protocol: pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers covering a pH range from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of Imidazo[1,2-a]pyrazine-8-carboxylic acid to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Clarification: Centrifuge or filter the samples to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid.
Troubleshooting pH Adjustment
-
Issue: Solubility is still insufficient even at higher pH values.
-
Reason: The intrinsic solubility of the ionized form may still be low due to the hydrophobic nature of the core structure.
-
Next Step: Proceed to Tier 2 strategies.
-
-
Issue: The compound is unstable at the required pH.
-
Reason: High pH can sometimes lead to chemical degradation.
-
Next Step: Assess compound stability at the target pH over time. If instability is confirmed, consider alternative strategies from Tier 2.
-
Tier 2: Co-solvents
If pH adjustment alone is insufficient, the use of co-solvents can be an effective next step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[8][9][10]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 5-20% | Generally well-tolerated in many biological assays. |
| Propylene Glycol | 5-20% | Often used in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | 5-20% | Can also aid in preventing precipitation. |
| N-methyl-2-pyrrolidone (NMP) | 1-5% | A stronger solvent, use with caution in cellular assays. |
| Dimethyl Sulfoxide (DMSO) | <1% | Standard for initial compound solubilization, but high concentrations can be toxic to cells. |
Experimental Workflow: Co-solvent Screening
Caption: Workflow for selecting an appropriate co-solvent.
Troubleshooting Co-solvents
-
Issue: The required co-solvent concentration is too high and may interfere with downstream experiments (e.g., cellular assays).
-
Reason: High concentrations of organic solvents can be cytotoxic or affect protein function.
-
Next Step: Consider combining a moderate co-solvent concentration with another technique, or move to Tier 3 strategies.
-
Tier 3: Advanced Formulation Strategies
When simpler methods are insufficient, more advanced formulation techniques can be employed. These methods aim to alter the physical state of the compound or create a more favorable microenvironment for dissolution.
Option A: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like your compound, forming an inclusion complex that has significantly improved aqueous solubility.[11][12][13]
Experimental Protocol: Cyclodextrin Feasibility Study
-
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Prepare Solutions: Create a series of HP-β-CD solutions in your optimal buffer at various concentrations (e.g., 0-10% w/v).
-
Equilibrate: Add an excess of your compound to each cyclodextrin solution and equilibrate as described in the pH-solubility protocol.
-
Analyze: Quantify the dissolved compound concentration at each cyclodextrin concentration.
-
Phase-Solubility Diagram: Plot the compound solubility versus the cyclodextrin concentration. A linear increase (A-type diagram) indicates the formation of a soluble complex.[13]
Option B: Solid Dispersions
A solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at the solid state.[14][15][16] This can enhance solubility by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous form, which has a lower energetic barrier to dissolution.[14][17]
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene Glycols (PEGs)
-
Hydroxypropyl Methylcellulose (HPMC)
Preparation Methods:
-
Solvent Evaporation: Dissolve both the drug and the carrier in a common solvent, then evaporate the solvent to obtain the solid dispersion.[14]
-
Melting (Fusion) Method: Heat a physical mixture of the drug and a low-melting-point carrier until it melts, then cool rapidly to solidify.[14]
Decision Logic for Advanced Strategies
Caption: Decision tree for selecting an advanced solubility enhancement method.
Summary of Strategies
| Strategy | Principle | Advantages | Considerations |
| pH Adjustment | Ionization of the carboxylic acid group to a more soluble salt.[18] | Simple, cost-effective, easy to implement. | Potential for pH-related compound instability; may not be sufficient for very hydrophobic compounds. |
| Co-solvents | Reduction of solvent polarity.[8][19] | Effective for many compounds; a wide range of co-solvents are available. | Potential for toxicity or interference in biological assays at high concentrations. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within a hydrophilic host.[11][12] | Significant solubility enhancement is possible; often well-tolerated. | Requires a good fit between the host and guest molecule; can be more expensive. |
| Solid Dispersions | Reduction of drug crystallinity and improved wettability by dispersing in a carrier.[14][17] | Can lead to dramatic increases in dissolution rate and apparent solubility. | Requires specialized preparation techniques; potential for physical instability (recrystallization) over time. |
References
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- 18. longdom.org [longdom.org]
- 19. wjbphs.com [wjbphs.com]
Technical Support Center: Imidazo[1,2-a]pyrazine-8-carboxylic Acid Solution Stability
Welcome to the technical support center for Imidazo[1,2-a]pyrazine-8-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results.
Introduction to the Stability of Imidazo[1,2-a]pyrazine-8-carboxylic Acid
Imidazo[1,2-a]pyrazine-8-carboxylic acid is a heterocyclic compound with a core structure that is of significant interest in medicinal chemistry.[1][2][3][4] The stability of this molecule in solution is a crucial parameter that can be influenced by a variety of factors including pH, solvent composition, temperature, and light exposure. The presence of the imidazole ring, pyrazine ring, and a carboxylic acid moiety introduces several potential routes for degradation. This guide will walk you through the most common stability challenges and provide practical solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions our application scientists receive regarding the stability of Imidazo[1,2-a]pyrazine-8-carboxylic acid in solution.
Q1: What are the primary factors that can affect the stability of Imidazo[1,2-a]pyrazine-8-carboxylic acid in my experiments?
A1: The stability of Imidazo[1,2-a]pyrazine-8-carboxylic acid in solution is primarily influenced by four key factors:
-
pH: The imidazole ring system's stability and the ionization state of the carboxylic acid are highly dependent on the pH of the solution. Both acidic and alkaline conditions can potentially lead to degradation. Imidazole-containing compounds are known to exhibit pH-dependent optical and chemical properties.[5][6] For instance, studies on other imidazole derivatives have shown that pH can influence their hydrolytic stability.[7][8]
-
Solvent: The choice of solvent can significantly impact the stability of your compound. Protic solvents (e.g., water, methanol) can participate in hydrogen bonding and may facilitate hydrolytic degradation pathways.[9] Aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred for stock solutions, but their purity and water content should be carefully monitored. The polarity of the solvent can also affect the stability of solutes.[10][11][12]
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions. For long-term storage, it is crucial to keep solutions at low temperatures, typically 0-8 °C or frozen.[13]
-
Light Exposure: Heteroaromatic systems can be susceptible to photo-oxidation.[14] It is recommended to protect solutions from light, especially during long-term storage or prolonged experiments.
Q2: I'm observing a decrease in the concentration of my Imidazo[1,2-a]pyrazine-8-carboxylic acid solution over time, even when stored at 4°C. What could be the cause?
A2: A gradual decrease in concentration, even under refrigerated conditions, suggests a slow degradation process. The most likely culprits are hydrolysis or oxidation.
-
Hydrolysis: The imidazole ring can be susceptible to hydrolysis, particularly at non-neutral pH.[15] If your solution is aqueous and not buffered to a stable pH range, this could be a significant factor.
-
Oxidation: The fused ring system may be prone to oxidation, which can be catalyzed by trace metal ions or exposure to air (oxygen). The imidazole ring in histidine residues, for example, has been shown to be susceptible to oxidation.[16]
Troubleshooting Steps:
-
Verify pH: Measure the pH of your solution. If it has drifted, this could be the primary cause.
-
Use High-Purity Solvents: Ensure you are using high-purity, anhydrous solvents for stock solutions to minimize water content.
-
Degas Solvents: For aqueous solutions, consider degassing the solvent to remove dissolved oxygen.
-
Add Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, but this should be tested for compatibility with your assay.
Q3: What is the recommended solvent for preparing stock solutions of Imidazo[1,2-a]pyrazine-8-carboxylic acid?
A3: For stock solutions, we recommend using a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents are generally less reactive towards the compound compared to protic solvents. It is crucial to store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Can I use aqueous buffers to prepare working solutions? If so, what pH range is optimal?
A4: Yes, aqueous buffers are commonly used for preparing working solutions for biological assays. However, the optimal pH range for stability needs to be determined experimentally for your specific conditions. Based on the general chemistry of imidazole-containing molecules, a pH range of 6.0-7.5 is often a good starting point.[17] It is advisable to perform a preliminary stability study to identify the most suitable buffer and pH for your experiments.
Part 2: Troubleshooting Guide
This section provides a more in-depth guide to troubleshooting specific stability issues you may encounter.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: You observe new, unexpected peaks in your chromatogram when analyzing your Imidazo[1,2-a]pyrazine-8-carboxylic acid solution.
Potential Cause: This is a strong indicator of degradation. The new peaks likely correspond to degradation products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected analytical peaks.
Detailed Steps:
-
Analyze a Blank: Always run a solvent blank to rule out contamination from your solvent or analytical system.
-
Characterize Degradants: Use a mass spectrometer (LC-MS) to determine the molecular weight of the new peaks. This can provide clues about the degradation pathway (e.g., a loss of 44 Da suggests decarboxylation).
-
Forced Degradation Study: To understand the degradation pathways, you can perform a forced degradation study. This involves exposing your compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agent, UV light) to intentionally induce degradation and identify the resulting products.
Issue 2: Poor Reproducibility in Biological Assays
Symptom: You are observing high variability in your experimental results, and you suspect the stability of your compound may be the cause.
Potential Cause: If the compound is degrading in your assay medium, the effective concentration will decrease over the course of the experiment, leading to inconsistent results.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor assay reproducibility.
Detailed Steps:
-
Stability in Assay Media: Prepare your compound in the final assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration by HPLC.
-
Data Analysis: Plot the concentration of Imidazo[1,2-a]pyrazine-8-carboxylic acid versus time. If you observe a significant decrease, your compound is not stable under your assay conditions.
-
Mitigation:
-
Shorten Incubation Times: If possible, reduce the duration of the experiment.
-
Change Buffer/pH: Test different buffers or adjust the pH to a more stable range.
-
Prepare Fresh Solutions: Prepare working solutions immediately before use.
-
Part 3: Experimental Protocols
This section provides detailed protocols for key experiments to assess the stability of your compound.
Protocol 1: Preliminary pH Stability Assessment
Objective: To determine the optimal pH range for the stability of Imidazo[1,2-a]pyrazine-8-carboxylic acid in an aqueous solution.
Materials:
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid
-
A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Prepare a concentrated stock solution of Imidazo[1,2-a]pyrazine-8-carboxylic acid in DMSO.
-
Prepare a series of working solutions by diluting the stock solution into different buffers to a final concentration of 10 µM.
-
Immediately after preparation (t=0), analyze each solution by HPLC to determine the initial peak area.
-
Incubate the solutions at a relevant temperature (e.g., room temperature or 37°C), protected from light.
-
Analyze samples at various time points (e.g., 1, 4, 8, 24 hours).
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage remaining versus time for each pH.
Data Interpretation:
| pH | % Remaining after 24h | Stability Assessment |
| 3.0 | 65% | Poor |
| 5.0 | 85% | Moderate |
| 7.0 | 98% | Good |
| 9.0 | 70% | Poor |
This is example data and will need to be generated for your specific experimental conditions.
Protocol 2: Photostability Assessment
Objective: To evaluate the sensitivity of Imidazo[1,2-a]pyrazine-8-carboxylic acid to light.
Materials:
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid solution in a stable buffer (determined from Protocol 1)
-
Clear and amber vials
-
A controlled light source (or ambient laboratory light)
-
HPLC system
Procedure:
-
Prepare a working solution of the compound.
-
Aliquot the solution into both clear and amber (or foil-wrapped) vials.
-
Place both sets of vials under a light source.
-
Analyze the t=0 samples.
-
Analyze samples from both clear and amber vials at various time points.
-
Compare the degradation rate in the clear vials to the amber vials.
Data Interpretation: A significantly faster degradation rate in the clear vials indicates photosensitivity.
Part 4: Potential Degradation Pathways
Understanding the potential chemical transformations of Imidazo[1,2-a]pyrazine-8-carboxylic acid can aid in the identification of degradants and the development of mitigation strategies.
Caption: Potential degradation pathways for Imidazo[1,2-a]pyrazine-8-carboxylic acid.
-
Hydrolysis: The imidazole portion of the molecule can be susceptible to ring-opening via hydrolysis, especially under harsh pH conditions.[15]
-
Oxidation: The electron-rich heterocyclic system can be oxidized, potentially at the nitrogen or carbon atoms of the imidazole or pyrazine rings.[16]
-
Decarboxylation: Carboxylic acids attached to aromatic rings can undergo decarboxylation, particularly when heated.
-
Photodegradation: Exposure to light, especially UV, can provide the energy for various photochemical reactions, leading to a complex mixture of degradation products.[14]
By understanding these potential liabilities, you can design more robust experiments and have greater confidence in your results. For further inquiries, please contact our technical support team.
References
-
UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]
- Tasker, A. S., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters, 9(10), 1038–1043.
- Stepanenko, Y., et al. (2011). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Photochemical & Photobiological Sciences, 10(9), 1467–1473.
- Tivesten, A., et al. (2015). The Medicinal Chemistry of Imidazotetrazine Prodrugs. Molecules, 20(7), 12546–12570.
- Das, U., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics, 17(20), 13346–13356.
- Gnanasekaran, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-13.
-
Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
- Uchida, K., & Kawakishi, S. (1986). Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system.
-
The Journal of Chemical Physics. (2023). Effect of the solvent quadrupolarizability on the strength of the hydrogen bond: Theory vs data for the Gibbs energy and enthalpy of homo- and heteroassociation between carboxylic acids and water. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved from [Link]
- Nyulászi, L., et al. (2011). Hydrolysis of imidazole-2-ylidenes. Journal of the American Chemical Society, 133(7), 2142–2151.
- Yu, T., et al. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. Bioorganic & Medicinal Chemistry Letters, 28(9), 1547–1552.
-
ACS Publications. (2007). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]
- Kumar, S., et al. (2014). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of Environmental Science and Health, Part B, 49(1), 25–32.
-
National Institutes of Health. (n.d.). pH-dependent optical properties of synthetic fluorescent imidazoles. Retrieved from [Link]
-
National Institutes of Health. (2008). Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyrazine-8-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An unusual oxidative ring transformation of purine to imidazo[1,5-c]imidazole. Retrieved from [Link]
-
Trade Science Inc. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
-
National Institutes of Health. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. Retrieved from [Link]
-
ResearchGate. (2024). Solvent effect on complexation reactions. Retrieved from [Link]
Sources
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- 2. Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-dependent optical properties of synthetic fluorescent imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04829F [pubs.rsc.org]
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- 16. Selective oxidation of imidazole ring in histidine residues by the ascorbic acid-copper ion system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic Acid
Welcome to the technical support guide for the scale-up synthesis of Imidazo[1,2-a]pyrazine-8-carboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Here, we dissect the critical parameters, offer field-proven insights, and provide robust troubleshooting strategies to ensure a safe, efficient, and scalable process.
The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic applications.[1][2] The 8-carboxylic acid derivative, in particular, serves as a key intermediate for further functionalization. Transitioning its synthesis from grams to kilograms, however, introduces challenges that require a deep understanding of process chemistry principles.
Section 1: Recommended Synthetic Route for Scale-Up
While several routes to the imidazo[1,2-a]pyrazine core exist, the most reliable and scalable approach for this specific target involves a two-step process starting from commercially available materials: the cyclocondensation of an aminopyrazine with an α-halocarbonyl compound.[1]
A robust starting material for this synthesis is Methyl 3-aminopyrazine-2-carboxylate . This can be synthesized from 3-aminopyrazine-2-carboxylic acid via Fischer esterification.[3] The subsequent cyclocondensation with an appropriate C2 synthon, followed by ester hydrolysis, yields the target molecule.
Caption: Proposed scalable synthetic pathway.
Section 2: Key Scale-Up Considerations & FAQs
This section addresses common questions and critical factors for scaling this synthesis.
Q1: Which solvent is best for the cyclocondensation reaction at scale?
Answer: Solvent selection is a critical decision that impacts reaction kinetics, impurity profile, work-up, and cost.
-
Bench-Scale (Ethanol/Methanol): Alcohols are excellent for initial lab-scale work due to their ease of removal and good solubility for the starting aminopyrazine. However, their lower boiling points can limit reaction rates, requiring prolonged reflux times.
-
Scale-Up (DMF/DMAc): High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are often preferred for scale-up.[4]
-
Causality: The higher reaction temperatures achievable (typically 100-140°C) significantly accelerate the cyclization, reducing batch cycle time, which is a key economic driver in large-scale production.
-
Trustworthiness: The reaction progress should be closely monitored by HPLC. A stable product and impurity profile over time at the target temperature validates the choice.
-
Caveat: DMF/DMAc can be difficult to remove completely and are under increasing regulatory scrutiny. Ensure your purification strategy can effectively remove these residual solvents to ppm levels. Consider solvent swaps to a more manageable solvent like ethyl acetate or toluene post-reaction.
-
Q2: How do I control the exotherm and ensure thermal safety?
Answer: The initial alkylation of the pyrazine nitrogen is exothermic. While manageable at the 100g scale, this can become a significant hazard at the multi-kilogram scale.
-
Expertise & Experience: The primary risk is a thermal runaway, especially if adding the α-halocarbonyl reagent too quickly to a hot solution. The heat generated can exceed the cooling capacity of the reactor, leading to pressure buildup and potential vessel failure.
-
Control Strategy:
-
Reaction Calorimetry (RC1): Before scaling up, perform calorimetry studies to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR). This data is essential for safe process design.
-
Semi-Batch Addition: Add the bromoacetaldehyde dimethyl acetal solution subsurface to the heated solution of the aminopyrazine ester at a controlled rate. This allows the reactor's cooling system to manage the heat evolution effectively.
-
Monitoring: Continuously monitor the internal batch temperature and the temperature of the cooling jacket. Any deviation between the two can indicate an accumulation of unreacted reagents and a potential runaway scenario.
-
Q3: What are the best practices for work-up and product isolation at scale?
Answer: Large-scale work-ups must prioritize safety, efficiency, and minimizing waste streams.
-
Traditional Lab Work-up: Lab procedures often involve extensive liquid-liquid extractions with large volumes of solvent, which are impractical at scale.
-
Scale-Up Strategy:
-
Reaction Quench: Cool the reaction mixture and quench with water or a mild aqueous base.
-
Crystallization/Precipitation: The product, Imidazo[1,2-a]pyrazine-8-carboxylic acid, is often a crystalline solid with poor solubility in many organic solvents once the carboxylate salt is acidified. A well-designed crystallization is the most effective purification method.
-
pH Control: The final product is amphoteric. Carefully control the pH during the final precipitation/crystallization step. The isoelectric point will provide the lowest solubility and highest recovery. Titrate a small sample to determine the optimal pH range for precipitation before committing the entire batch.
-
Filtration and Drying: Use a filter-dryer (Nutsche filter) to isolate the solid product. Wash the filter cake with appropriate anti-solvents (e.g., water, isopropanol) to remove residual impurities. Dry under vacuum with a nitrogen sweep at a controlled temperature to avoid degradation.
-
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during scale-up.
Caption: Troubleshooting decision tree for common scale-up issues.
Issue 1: Low Yield in Cyclocondensation Step
-
Question: My cyclocondensation reaction is stalling, with significant starting material remaining even after extended reaction times. What should I investigate?
-
Answer:
-
Temperature & Kinetics: The most common cause is insufficient thermal energy. If you are running in ethanol at reflux (~78°C), the reaction may be kinetically slow. Transitioning to a higher boiling solvent like DMAc (BP 165°C) and targeting a reaction temperature of 120-130°C will dramatically increase the reaction rate.[4]
-
Reagent Quality: Verify the purity of your Methyl 3-aminopyrazine-2-carboxylate and the α-halocarbonyl reagent. The aminopyrazine starting material can be prepared from commercially available materials.[3][5] Impurities in the α-halocarbonyl can lead to side reactions and consume starting material.
-
Stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of the bromoacetaldehyde dimethyl acetal is used to drive the reaction to completion. A large excess can lead to impurity formation.
-
Issue 2: Formation of a Troublesome Impurity
-
Question: HPLC analysis shows a significant and persistent impurity with the same mass as my product. What is it and how can I get rid of it?
-
Answer: This is likely a regioisomer. The pyrazine ring has two nitrogen atoms that could potentially be alkylated, leading to the formation of Imidazo[1,2-a]pyrazine-5 -carboxylic acid as an isomeric impurity.
-
Causality & Mitigation: The desired N1 alkylation is generally favored electronically, but the N4 position can also react. This is often temperature-dependent.
-
Lower Temperature: Running the initial alkylation at a lower temperature before heating to drive cyclization can sometimes improve regioselectivity.
-
Solvent Effects: The choice of solvent can influence the selectivity. Screen a panel of solvents (e.g., EtOH, IPA, ACN, DMF) at a small scale to find conditions that minimize the isomer.
-
-
Purification: If the isomer cannot be eliminated synthetically, a robust purification is needed. Since isomers often have very similar polarities, chromatography may be required at scale, which is expensive. A more scalable approach is to find a solvent system where the desired product has significantly lower solubility than the impurity, allowing for selective crystallization. This requires careful screening.
-
Section 4: Detailed Experimental Protocol (Illustrative 100g Scale)
This protocol is a representative guide. All steps must be validated in your laboratory with appropriate safety reviews before implementation.
Step 1: Synthesis of Methyl imidazo[1,2-a]pyrazine-8-carboxylate
-
Reactor Setup: Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with Methyl 3-aminopyrazine-2-carboxylate (100 g, 0.65 mol) and N,N-Dimethylacetamide (DMAc, 500 mL).
-
Inerting: Purge the vessel with nitrogen for 15 minutes.
-
Heating: Heat the stirred slurry to 80°C.
-
Reagent Addition: Prepare a solution of bromoacetaldehyde dimethyl acetal (116 g, 0.69 mol, 1.05 equiv) in DMAc (100 mL). Add this solution to the reactor via an addition funnel over 1 hour, maintaining the internal temperature between 80-90°C. A mild exotherm is expected.
-
Reaction Drive: After the addition is complete, heat the reaction mixture to 120°C and hold for 4-6 hours.
-
In-Process Control (IPC): Take an aliquot of the reaction mixture, dilute with mobile phase, and analyze by HPLC to confirm the consumption of starting material (<1% remaining).
-
Cooling & Quench: Cool the reaction mixture to 20°C. Slowly add water (1 L) over 30 minutes to precipitate the product.
-
Isolation: Stir the resulting slurry for 2 hours, then filter the solid. Wash the filter cake with water (2 x 250 mL) and then with isopropanol (1 x 250 mL).
-
Drying: Dry the solid in a vacuum oven at 50°C to a constant weight. Expected yield: 90-105 g.
Step 2: Hydrolysis to Imidazo[1,2-a]pyrazine-8-carboxylic acid
-
Reactor Setup: Charge a 2L reactor with the intermediate ester from the previous step (100 g, 0.56 mol) and water (500 mL).
-
Base Addition: Add a solution of sodium hydroxide (34 g, 0.85 mol, 1.5 equiv) in water (200 mL) slowly to the stirred suspension.
-
Reaction: Heat the mixture to 60°C and hold for 2-3 hours until HPLC analysis shows complete consumption of the ester.
-
Clarification: Cool to 20°C. If needed, perform a clarification filtration to remove any particulates.
-
Acidification: Slowly add 6M hydrochloric acid to the clear solution, monitoring the pH. The product will begin to precipitate. Adjust the final pH to the predetermined isoelectric point (typically pH 3-4).
-
Isolation: Stir the slurry for 2 hours at ambient temperature to allow for complete crystallization. Filter the product, wash the cake with cold water (2 x 200 mL), and then with acetone (1 x 100 mL).
-
Drying: Dry the final product in a vacuum oven at 60°C to a constant weight. Expected yield: 80-88 g.
Section 5: Data Summary
The following table summarizes typical process parameters and expected outcomes. This should be used as a baseline for your own process optimization.
| Parameter | Step 1: Cyclocondensation | Step 2: Hydrolysis | Justification / E-E-A-T Insight |
| Solvent | DMAc | Water | DMAc provides high temperature for faster kinetics; Water is a green and effective solvent for hydrolysis. |
| Temperature | 120°C | 60°C | 120°C ensures complete cyclization in a reasonable time. 60°C is sufficient for saponification without product degradation. |
| Key Reagents | Bromoacetaldehyde dimethyl acetal | NaOH / HCl | Acetal is a stable precursor to the reactive aldehyde. Standard base/acid for hydrolysis and precipitation. |
| Typical Yield | 85-92% | 90-96% | High-yielding steps are crucial for process economy. Yields below this range warrant a troubleshooting investigation. |
| IPC Method | HPLC | HPLC | HPLC is essential for accurately tracking reaction completion and impurity formation. |
| Purity (Crude) | >95% | >98% | The hydrolysis and precipitation step acts as an effective purification, removing neutral impurities. |
References
-
Gudmundsson, K. S., et al. (2004). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Journal of Organic Chemistry. Available at: [Link]
-
Zhejiang Gongshang University. (2010). Synthesis of 3-aminopyrazine-2-carboxylic acid. Journal of Zhejiang Gongshang University. Available at: [Link]
-
Keri, R. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]
- Winnek, P. S., & Cole, Q. P. (1946). Preparation of 2-aminopyrazine. U.S. Patent No. 2,396,067. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (2021). An outstanding cyclocondensation of 2-aminopyrazine. Available at: [Link]
-
Wang, C., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Shailaja, M., et al. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available at: [Link]
-
ResearchGate. (2021). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Available at: [Link]
-
Le-Criox, F., et al. (2022). Chemical Process Development in the Pharmaceutical Industry in Europe—Insights and Perspectives from Industry Scientists. CHIMIA. Available at: [Link]
-
Almirante, N., et al. (1966). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Available at: [Link]
-
Haviernik, J., et al. (2018). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules. Available at: [Link]
-
SciSpace. (2018). Synthesis of Heterocycles in Contemporary Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. Available at: [Link]
-
Caloong Chemical. (2023). 5 New Methods for the Preparation of N,N-Dimethylacetamide. Available at: [Link]
-
ResearchGate. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. Available at: [Link]
-
UCL Discovery. (2012). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Available at: [Link]
Sources
Technical Support Center: Purification of Acidic Imidazo[1,2-a]pyrazine Compounds
Welcome to the technical support center for the purification of acidic Imidazo[1,2-a]pyrazine compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of molecules. Here, we will delve into the underlying chemical principles, troubleshoot common purification challenges, and provide detailed protocols to enhance the efficiency and success of your experiments.
Understanding the Chemistry: The Amphoteric Nature of Acidic Imidazo[1,2-a]pyrazines
A thorough understanding of the physicochemical properties of your target molecule is the cornerstone of a successful purification strategy. Acidic Imidazo[1,2-a]pyrazines are amphoteric, meaning they possess both acidic and basic functionalities. This dual nature dictates their behavior in different pH environments and is the key to mastering their purification.
The Imidazo[1,2-a]pyrazine core contains basic nitrogen atoms. The N1 nitrogen is the most basic, with a reported pKa of the N1 protonated species being approximately 3.59.[1] A predicted pKa for the unsubstituted ring system is around 4.30.[2] The acidic group, typically a carboxylic acid, has a pKa in the range of 4-5. This creates a zwitterionic species at physiological pH, where both the acidic and basic groups are ionized.
The purification of these compounds is therefore highly dependent on the pH of the system. By manipulating the pH, we can control the ionization state of the molecule, which in turn affects its solubility and interaction with chromatographic stationary phases.
Caption: Acid-base equilibrium of a typical acidic Imidazo[1,2-a]pyrazine.
Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of acidic Imidazo[1,2-a]pyrazine compounds in a question-and-answer format.
Q1: My compound is streaking badly on a silica gel column. How can I improve the peak shape?
A1: Streaking of acidic compounds on silica gel is a common problem and is often caused by strong interactions between the acidic analyte and the slightly acidic silanol groups of the stationary phase. This can lead to slow and uneven elution.
Causality: The free silanol groups (-Si-OH) on the surface of silica gel are acidic and can deprotonate your acidic Imidazo[1,2-a]pyrazine, leading to strong ionic interactions that cause tailing.
Solutions:
-
Add an Acidic Modifier: Incorporating a small amount of a volatile acid, such as acetic acid (0.1-1%), into your eluent can help to suppress the ionization of your acidic compound, making it less polar and reducing its interaction with the silica surface.[3]
-
Use a Basic Modifier (with caution): For amphoteric compounds, adding a small amount of a base like triethylamine (0.1-1%) can neutralize the acidic silanol groups on the silica, which can also improve peak shape.[4] However, this may increase the polarity of your compound if it deprotonates the acidic group.
-
Switch to a Different Stationary Phase: If modifiers do not resolve the issue, consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase chromatography.[4]
Q2: I'm using reversed-phase HPLC, and my peaks are broad and tailing. What's going on?
A2: Poor peak shape in reversed-phase HPLC for acidic compounds is often due to secondary ionic interactions with the stationary phase or running the separation at a pH close to the pKa of the analyte.
Causality: Residual, un-capped silanol groups on C18 columns can become ionized at mobile phase pH values above ~3 and interact with the protonated basic nitrogen of your Imidazo[1,2-a]pyrazine. Also, if the pH of the mobile phase is close to the pKa of your carboxylic acid, the compound will exist as a mixture of ionized and non-ionized forms, leading to broad peaks.
Solutions:
-
Lower the Mobile Phase pH: Add an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to your mobile phase.[5][6] This will ensure your carboxylic acid is fully protonated (-COOH) and the basic nitrogen is also protonated (-N+H-). This consistent ionization state leads to sharper peaks.
-
Use a Buffered Mobile Phase: Employing a buffer, such as ammonium acetate or ammonium formate, can maintain a constant pH throughout the separation, which is crucial for reproducible retention times and good peak shape, especially when purifying ionizable compounds.[7]
-
Check for Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.[4]
Q3: My compound seems to be "oiling out" and won't crystallize during recrystallization. What can I do?
A3: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens when the solution is too saturated or cooled too quickly, or when impurities are present.
Causality: The high concentration of the solute lowers its melting point to below the temperature of the solution, causing it to separate as a liquid.
Solutions:
-
Add More Solvent: Gently heat the solution to dissolve the oil, then add more hot solvent to decrease the saturation. Allow the solution to cool slowly.[4]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[4]
-
Consider pH Adjustment: Since you are working with an amphoteric compound, its solubility is highly pH-dependent. Adjusting the pH of the solution to the isoelectric point (the pH at which the molecule has no net charge) can decrease its solubility and promote crystallization.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for developing a flash chromatography method for my acidic Imidazo[1,2-a]pyrazine?
A: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. Aim for an Rf value of 0.2-0.3 for your compound of interest. A common starting solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Remember to add 0.1-1% acetic acid to your eluent to improve peak shape.
Q: Should I use normal-phase or reversed-phase chromatography for my compound?
A: The choice depends on the polarity of your compound.
-
Normal-phase (e.g., silica gel) is generally suitable for less polar compounds.
-
Reversed-phase (e.g., C18) is often better for more polar compounds.[6] Given the polar nature of the zwitterionic form of acidic Imidazo[1,2-a]pyrazines, reversed-phase is often a good choice.
Q: How do I handle a compound that is soluble in neither purely aqueous nor purely organic solvents?
A: This is a common challenge with zwitterionic compounds. Their solubility is often lowest at their isoelectric point. You can improve solubility by adjusting the pH.
-
In acidic conditions (e.g., aqueous HCl), the compound will be cationic and may have better water solubility.
-
In basic conditions (e.g., aqueous NaOH), the compound will be anionic and may also have better water solubility. For chromatography, dissolving the compound in a small amount of a strong organic solvent like DMSO or DMF and then performing a "dry load" onto silica or C18 material can be an effective strategy.[4]
Caption: A general workflow for troubleshooting the purification of acidic Imidazo[1,2-a]pyrazines.
Protocols
Protocol 1: Flash Chromatography on Silica Gel
This protocol is a general guideline for the purification of a moderately polar acidic Imidazo[1,2-a]pyrazine compound.
1. Solvent System Selection:
- Use TLC to determine a suitable solvent system. A good starting point is Dichloromethane:Methanol (98:2 to 90:10) or Ethyl Acetate:Hexanes (50:50 to 100:0) with the addition of 0.5% acetic acid.
- Aim for an Rf of ~0.25 for your target compound.
2. Column Packing:
- Dry pack the column with silica gel.
- Flush the column with your chosen eluent.
3. Sample Loading:
- Dissolve your crude compound in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).
- Alternatively, for compounds with poor solubility in the eluent, perform a dry load by adsorbing the compound onto a small amount of silica gel.
4. Elution:
- Run the column using your chosen eluent.
- Collect fractions and monitor by TLC.
5. Post-Purification:
- Combine the pure fractions and remove the solvent under reduced pressure.
- If acetic acid was used, it can often be removed by co-evaporation with a solvent like toluene.[3]
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is suitable for more polar acidic Imidazo[1,2-a]pyrazine compounds.
1. Mobile Phase Preparation:
- Prepare two mobile phases:
- Mobile Phase A: Water with 0.1% Formic Acid or 0.1% TFA.
- Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or 0.1% TFA.
2. Column Equilibration:
- Equilibrate a C18 column with your initial mobile phase composition (e.g., 95% A, 5% B) for at least 5 column volumes.[4]
3. Sample Preparation and Loading:
- Dissolve your crude sample in a minimal amount of a solvent like methanol, DMSO, or DMF.
- For best results, perform a dry load by adsorbing the sample onto a small amount of C18 silica or Celite.[4]
4. Elution:
- Elute the column with a gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 20-30 column volumes.
- Monitor the elution using a UV detector.
5. Fraction Analysis and Work-up:
- Analyze the collected fractions by LC-MS or TLC (if a suitable TLC method is available).
- Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be freeze-dried to yield the purified compound.
Data Summary
| Purification Method | Stationary Phase | Typical Mobile Phase Modifiers | Best For | Key Considerations |
| Normal-Phase Flash Chromatography | Silica Gel | 0.1-1% Acetic Acid or Triethylamine[3][4] | Less polar to moderately polar compounds | Can have strong interactions with highly polar or ionic compounds. |
| Reversed-Phase Flash/HPLC | C18 | 0.1% TFA or Formic Acid; Buffers (e.g., Ammonium Acetate)[5][6][7] | Polar and ionizable compounds | Mobile phase pH is critical for good peak shape and retention. |
| Recrystallization | N/A | pH adjustment to isoelectric point | Compounds that are solid at room temperature | Prone to "oiling out" if not performed carefully. |
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- ResearchGate. (2025). Imidazo[1,2-a]pyrazines.
- TSI Journals. (n.d.).
- University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry, University of Rochester.
- Chemical Review and Letters. (2020).
- Biotage. (2023).
- ChemicalBook. (n.d.). IMIDAZO[1,2-A]PYRAZINE CAS#: 274-79-3.
- Teledyne ISCO. (2012).
- Zakarian Group. (n.d.).
- RSC Publishing. (2023).
- UCL Discovery. (n.d.).
- ResearchGate. (2025).
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Williams, R. (2022).
- SIELC Technologies. (n.d.).
- Semantic Scholar. (2021).
- ScienceDirect. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.
- Chromatography Forum. (2019).
- SOP: FLASH CHROM
- Biotage. (2023).
- NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems.
- JoVE. (2025).
- ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents.
- ResearchGate. (2025).
- YouTube. (2021). 2021 Heterocyclic Chemistry - Lecture 18.
- MAC-MOD Analytical. (n.d.).
- BenchChem. (2025).
Sources
"analytical challenges in characterizing Imidazo[1,2-a]pyrazine-8-carboxylic acid"
Welcome to the technical support guide for the analytical characterization of Imidazo[1,2-a]pyrazine-8-carboxylic acid and its derivatives. This resource is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of this unique heterocyclic scaffold. The inherent properties of this molecule—a fused aromatic system containing multiple nitrogen atoms paired with a carboxylic acid group—present distinct analytical hurdles. This guide provides in-depth, field-tested solutions to common challenges in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Solubility and Sample Preparation
The foundation of any robust analytical method is a well-prepared sample. The zwitterionic potential and polar nature of Imidazo[1,2-a]pyrazine-8-carboxylic acid often lead to solubility issues that can compromise data quality.
FAQ 1: My compound shows poor solubility in common organic solvents like acetonitrile (ACN) and methanol (MeOH). How can I prepare my sample for HPLC or NMR analysis?
Root Cause Analysis: Imidazo[1,2-a]pyrazine-8-carboxylic acid possesses both a basic imidazopyrazine core and an acidic carboxylic acid group. In neutral solutions, the molecule can exist as a zwitterion, a neutral molecule with a positive and a negative electrical charge, which often leads to strong intermolecular interactions and reduced solubility in less polar organic solvents. This zwitterionic character is a known challenge in related heterocyclic carboxylic acids.[1]
Troubleshooting Protocol:
-
pH Adjustment (Primary Solution): The most effective strategy is to suppress the ionization of either the acidic or basic group by adjusting the pH of the diluent.
-
For Acidic Conditions (Recommended for RPLC): Prepare a diluent of 50:50 ACN:Water and add 0.1% formic acid or trifluoroacetic acid (TFA). This will protonate the basic nitrogen atoms, breaking the zwitterionic form and yielding a positively charged species that is typically more soluble.
-
For Basic Conditions: Prepare a diluent and add a small amount of a base like ammonium hydroxide to reach a pH > 8. This will deprotonate the carboxylic acid, forming a carboxylate salt. While effective, be aware that basic conditions can degrade silica-based HPLC columns over time.
-
-
Use of Aprotic Polar Solvents: Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent for dissolving this class of compounds due to their high polarity and ability to disrupt intermolecular hydrogen bonding.
-
Workflow: Dissolve the primary stock in 100% DMSO. For analysis, perform a serial dilution into your mobile phase or a compatible solvent.
-
Caution: High concentrations of DMSO can cause viscosity issues in HPLC and may obscure the 0-4 ppm region in ¹H NMR. Always perform a blank injection of your final diluent to check for interfering peaks.
-
-
Sonication and Gentle Warming: Aiding the dissolution process with gentle energy can be effective. Use a bath sonicator for 5-10 minutes or warm the sample to 30-40°C. Do not overheat, as this may cause degradation.
Section 2: High-Performance Liquid Chromatography (HPLC)
Chromatographic analysis is central to purity assessment and quantification. The polarity and chelating ability of the imidazopyrazine core can lead to problematic peak shapes and inconsistent retention times.
FAQ 2: I'm observing severe peak tailing and poor reproducibility in my reverse-phase HPLC analysis. What is causing this and how can I fix it?
Root Cause Analysis: Peak tailing for this molecule is almost always a result of secondary interactions between the analyte and the stationary phase. There are two primary culprits:
-
Silanol Interactions: The basic nitrogen atoms in the imidazopyrazine ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns. This leads to non-ideal retention mechanisms, causing the peak to tail.
-
Metal Chelation: The arrangement of nitrogen atoms can act as a chelating agent for trace metals present in the silica matrix or HPLC system hardware, also contributing to peak distortion.
Troubleshooting Workflow Diagram:
Caption: Workflow for troubleshooting HPLC peak tailing.
Detailed Troubleshooting Protocols:
Protocol 2.1: Mobile Phase Optimization
-
Objective: To minimize silanol interactions by protonating either the analyte or the silanol groups.
-
Materials:
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
Ammonium acetate or Ammonium formate
-
-
Procedure:
-
Acidic Mobile Phase (Recommended):
-
Mobile Phase A: 0.1% FA (or 0.05% TFA) in Water.
-
Mobile Phase B: 0.1% FA (or 0.05% TFA) in ACN.
-
Rationale: The acid protonates the basic nitrogens on the imidazopyrazine ring, creating a consistent positive charge and minimizing interactions with acidic silanols. TFA is a stronger ion-pairing agent and can further improve peak shape but may suppress MS signal if using LC-MS.
-
-
Buffered Mobile Phase (Near Neutral):
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0.
-
Mobile Phase B: ACN.
-
Rationale: The buffer salts compete with the analyte for active sites on the stationary phase, improving peak symmetry.
-
-
-
Validation: Run a gradient from 5% to 95% B over 15 minutes. The peak should be noticeably sharper compared to an unbuffered, neutral mobile phase.
Data Summary: Recommended HPLC Starting Conditions
| Parameter | Condition 1 (High Performance) | Condition 2 (MS-Friendly) | Condition 3 (Alternative) |
| Column | High-purity, end-capped C18 (e.g., Waters Acquity BEH, Agilent Zorbax Eclipse Plus) | High-purity, end-capped C18 | Phenyl-Hexyl |
| Mobile Phase A | 0.05% TFA in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.05% TFA in ACN | 0.1% Formic Acid in ACN | ACN |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID) | 0.3 - 0.5 mL/min (for 2.1 mm ID) | 1.0 mL/min (for 4.6 mm ID) |
| Detector | UV at 254 nm or 280 nm | UV / Mass Spectrometer | UV at 254 nm |
| Expected Outcome | Sharp, symmetrical peaks | Good peak shape, suitable for MS | Altered selectivity, may resolve impurities |
Section 3: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming molecular weight and structure. While generally straightforward, understanding the ionization and fragmentation behavior is key to accurate interpretation.
FAQ 3: I am having trouble getting a strong signal in ESI-MS and the fragmentation pattern is confusing. What are the best practices?
Root Cause Analysis: Efficient ionization in Electrospray Ionization (ESI) depends on the analyte's ability to form ions in solution. The Imidazo[1,2-a]pyrazine-8-carboxylic acid can form both positive and negative ions, but one mode is typically superior. Fragmentation is governed by the most stable charge sites and weakest bonds.
Best Practices and Interpretation Guide:
-
Ionization Mode:
-
Positive Mode (ESI+): This is generally the preferred mode. The fused ring system contains multiple nitrogen atoms that are readily protonated, especially in an acidic mobile phase (e.g., with formic acid). Expect to see a strong signal for the protonated molecule [M+H]⁺.
-
Negative Mode (ESI-): This mode is also viable due to the deprotonation of the carboxylic acid to form [M-H]⁻. However, the signal may be weaker if the positive charge on the ring system is more stable.
-
-
Common Fragmentation Pathways:
-
Loss of CO₂: The most characteristic fragmentation for the [M-H]⁻ ion is the loss of carbon dioxide (44 Da) from the carboxylate.
-
Loss of H₂O and CO: For the [M+H]⁺ ion, a common initial fragmentation is the neutral loss of water (18 Da) followed by the loss of carbon monoxide (28 Da), resulting in a prominent [M+H - 46]⁺ fragment.
-
Ring Cleavage: Subsequent fragmentation often involves cleavage of the pyrazine or imidazole ring.
-
Fragmentation Diagram (ESI+):
Caption: Common fragmentation pathway in ESI+.
Protocol 3.1: Optimizing for High-Resolution MS (HRMS)
-
Objective: To confirm the elemental composition of the parent molecule and its major fragments.
-
Sample Prep: Prepare a 1-5 µg/mL solution in 50:50 ACN:Water with 0.1% formic acid.
-
Method: Use direct infusion or a fast LC gradient.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Ensure the mass resolution is set to >10,000.
-
Analysis:
-
Extract the exact mass for the most abundant ion (expected to be [M+H]⁺).
-
Use the instrument software to calculate the elemental formula based on the measured mass. The mass accuracy should be < 5 ppm.
-
Example: For C₇H₅N₃O₂, the theoretical exact mass of the [M+H]⁺ ion is 164.04545. A measured mass of 164.04560 would correspond to a mass error of 0.9 ppm, confirming the composition.[2]
-
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive structural confirmation. Low solubility and the potential for complex signal patterns are the primary challenges.
FAQ 4: My ¹H NMR signals are broad, and I'm not seeing the carboxylic acid proton. What's wrong?
Root Cause Analysis:
-
Broad Signals: This can be due to several factors:
-
Low Concentration: Poor solubility leads to a low signal-to-noise ratio, making peaks appear broad.
-
Aggregation: The molecule may be aggregating in solution via hydrogen bonding, leading to slower tumbling and broader lines.
-
Proton Exchange: Protons on the nitrogen atoms or the carboxylic acid can exchange with residual water in the solvent, causing broadening.
-
-
Missing COOH Proton: The carboxylic acid proton is acidic and exchanges rapidly with deuterium from the NMR solvent (like DMSO-d₆ or CD₃OD). This often results in the signal being either extremely broad and lost in the baseline or completely absent.
Troubleshooting Protocol:
-
Solvent Choice is Critical:
-
DMSO-d₆: This is the best starting choice. It is an excellent solvent for this molecule and will slow down the exchange of the COOH proton, often allowing it to be observed as a broad singlet at a very downfield chemical shift (>10 ppm).[1]
-
CD₃OD: This solvent will cause the COOH proton to exchange completely, so it will not be observed. However, it can sometimes provide sharper signals for the aromatic protons.
-
CDCl₃: Generally not a suitable solvent due to poor solubility.
-
-
Increase Concentration: If using DMSO-d₆, try to dissolve at least 5-10 mg in 0.6 mL. Use gentle warming and sonication if necessary.
-
Perform a D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum in DMSO-d₆.
-
Add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum.
-
The broad signal corresponding to the COOH proton (and any N-H protons) will disappear. This is a definitive way to confirm its identity.
-
-
Utilize 2D NMR: For unambiguous assignment of the aromatic protons and carbons, HETCOR (¹H-¹³C correlation) spectra are invaluable.[3]
Section 5: Solid-State and Thermal Characterization
The physical form of an active pharmaceutical ingredient (API) is critical. Polymorphism—the ability of a compound to exist in multiple crystalline forms—is highly probable for this molecule and can impact stability, solubility, and bioavailability.
FAQ 5: My melting point seems inconsistent between batches. Could this be due to polymorphism, and how do I investigate it?
Root Cause Analysis: Yes, inconsistent thermal behavior is a classic sign of polymorphism. The combination of a rigid planar core, a flexible carboxylic acid group, and multiple hydrogen bond donors/acceptors creates a high potential for different crystal packing arrangements (polymorphs) or the formation of solvates/hydrates. Each form will have a unique melting point and other physical properties.
Investigative Workflow:
Caption: Logical workflow for investigating potential polymorphism.
Protocol 5.1: Combined DSC and TGA Analysis
-
Objective: To screen for thermal events like melting, crystallization, and decomposition, and to quantify any associated mass loss.
-
Instrumentation: Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
-
DSC Method:
-
Accurately weigh 2-5 mg of sample into an aluminum pan.
-
Heat from 25°C to a temperature above the expected melt (e.g., 350°C) at a rate of 10°C/min under a nitrogen atmosphere.
-
Data Interpretation: Look for endothermic peaks (melting, desolvation) and exothermic peaks (crystallization, decomposition). The sharpness of the melting peak can indicate purity.[4][5]
-
-
TGA Method:
-
Accurately weigh 5-10 mg of sample into a ceramic or platinum pan.
-
Heat over the same temperature range as the DSC at 10°C/min.
-
Data Interpretation: A step-wise loss of mass before the main decomposition event is strong evidence for the presence of a solvate or hydrate. The percentage of mass loss can be used to determine the stoichiometry (e.g., a monohydrate).[6][7]
-
References
-
Perdih, A., & Sollner-Dolenc, M. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355. (Available at: [Link])
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. (Available at: [Link])
-
Manikandan, A., et al. (2017). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. (Available at: [Link])
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. (Available at: [Link])
-
Cevik, U. (2021). Imidazo[1,2-a]pyrazines. ResearchGate. (Available at: [Link])
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. (Available at: [Link])
-
Trotter, B. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. (Available at: [Link])
-
Di Pietra, A. M., et al. (1992). HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis. (Available at: [Link])
-
Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry. (Available at: [Link])
-
Gaber, S., et al. (2023). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. National Institutes of Health (NIH). (Available at: [Link])
-
Wazzan, N. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. (Available at: [Link])
-
Reddy, T. R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. (Available at: [Link])
-
Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Sci-Hub. (Available at: [Link])
-
Szafraniec-Szczęsny, J., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. (Available at: [Link])
-
Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry. (Available at: [Link])
-
Szafraniec-Szczęsny, J., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. MDPI. (Available at: [Link])
-
Wazzan, N. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. (Available at: [Link])
-
Gaber, S., et al. (2023). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. National Institutes of Health (NIH). (Available at: [Link])
Sources
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- 3. Sci-Hub. 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines / Magnetic Resonance in Chemistry, 1996 [sci-hub.st]
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- 5. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities from Starting Materials in Imidazo[1,2-a]pyrazine Synthesis
Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to impurities originating from starting materials. Ensuring the purity of your starting materials is a foundational step in achieving high-quality, reproducible results and is critical for regulatory compliance in pharmaceutical development.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical field experience.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of Imidazo[1,2-a]pyrazines, with a focus on issues stemming from starting material impurities.
Issue 1: Low Yield or Incomplete Reaction
Question: My reaction to form the Imidazo[1,2-a]pyrazine core is consistently giving low yields, and I observe unreacted starting materials. I've re-checked my stoichiometry and reaction conditions. What could be the problem?
Answer:
This is a common issue that can often be traced back to the quality of your starting materials, particularly the aminopyrazine derivative.
Potential Root Causes & Solutions:
-
Presence of Nucleophilic Impurities in the Aminopyrazine: Impurities with competing nucleophilic sites (e.g., other amino- or hydroxyl-substituted pyrazines) can react with the α-halocarbonyl compound, leading to the formation of undesired byproducts and consuming your reagents.
-
Troubleshooting Steps:
-
Re-purify the Aminopyrazine: Standard purification techniques such as recrystallization, distillation, or column chromatography can be effective in removing these impurities.[2][4]
-
Analytical Characterization: Before use, thoroughly characterize your aminopyrazine starting material using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity and identify any potential contaminants.[1][3]
-
-
-
Reactive Impurities in the α-Halocarbonyl Compound: The α-halocarbonyl reagent can also be a source of impurities. For instance, the presence of di-halogenated species or other reactive carbonyls can lead to complex side reactions.
-
Troubleshooting Steps:
-
Freshness and Storage: Ensure your α-halocarbonyl reagent is fresh or has been stored under appropriate conditions (e.g., protected from light and moisture) to prevent degradation.[1]
-
Purification: Distillation under reduced pressure is often a suitable method for purifying liquid α-halocarbonyl compounds.
-
-
Workflow for Diagnosing Low Yield Issues:
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Unexpected Side Products Observed in the Final Product
Question: I'm observing unexpected peaks in my HPLC and mass spectrometry (MS) data for the purified Imidazo[1,2-a]pyrazine product. How can I identify the source of these impurities?
Answer:
The appearance of unexpected side products is often a direct consequence of impurities present in the starting materials reacting under the given conditions.
Potential Sources and Identification Strategies:
-
Isomeric Impurities: If your starting aminopyrazine contains isomers, these can react to form isomeric Imidazo[1,2-a]pyrazine products that may be difficult to separate from your target compound.
-
Identification: High-resolution mass spectrometry (HRMS) can confirm that the impurity has the same molecular formula as your product. Isomeric separation can often be achieved by optimizing HPLC conditions (e.g., changing the column, mobile phase, or gradient).
-
-
Reaction with Reagent Impurities: Impurities in solvents or other reagents can also participate in the reaction. For example, trace amounts of water can lead to hydrolysis of certain intermediates.
-
Identification: A thorough analysis of all reagents and solvents used in the synthesis is crucial. Running blank reactions (omitting one starting material at a time) can sometimes help pinpoint the source of the impurity.
-
Data Summary for Impurity Identification:
| Analytical Technique | Information Provided | Application in Impurity Identification |
| HPLC/UPLC | Retention time, peak area (quantification) | Detects the presence and quantity of impurities.[1][3] |
| LC-MS | Molecular weight of separated compounds | Helps in determining the molecular formula of impurities.[1][3] |
| NMR Spectroscopy | Detailed structural information | Crucial for the structural elucidation of unknown impurities.[1][3] |
| Forced Degradation Studies | Information on potential degradation products | Helps to proactively identify impurities that may form during storage.[5] |
Issue 3: Difficulty in Removing a Persistent Impurity
Question: I have a persistent impurity in my final product that co-elutes with my target compound in column chromatography. What are my options?
Answer:
Dealing with persistent impurities requires a multi-faceted approach, starting from the source and employing more advanced purification techniques if necessary.
Strategies for Removing Persistent Impurities:
-
Re-evaluate Starting Material Purity: The most effective way to control impurities in the final product is to control them in the starting materials.[6] It is often easier to remove an impurity from a simpler starting material than from a more complex final product.
-
Optimize the Reaction Conditions: A small change in reaction conditions, such as temperature, pH, or solvent, can sometimes significantly reduce the formation of byproducts.[3]
-
Advanced Purification Techniques:
-
Preparative HPLC: This technique offers higher resolution than standard column chromatography and can often separate closely eluting compounds.[5]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Supercritical Fluid Chromatography (SFC): For certain compounds, SFC can provide different selectivity compared to HPLC and may be effective in separating challenging impurities.
-
Experimental Protocol: Preparative HPLC for Impurity Isolation
For the isolation and identification of a persistent impurity, preparative HPLC can be employed.
Step-by-Step Methodology:
-
Analytical Method Development: Develop a robust analytical HPLC method that shows good separation between your product and the impurity.
-
Method Scaling: Scale up the analytical method to a preparative scale. This involves selecting a larger column and adjusting the flow rate accordingly.
-
Sample Preparation: Dissolve the crude product in a suitable solvent at a high concentration.
-
Fraction Collection: Inject the sample onto the preparative HPLC system and collect fractions corresponding to the peaks of your product and the impurity.
-
Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Remove the solvent from the purified fractions, typically using a rotary evaporator.
-
Structural Elucidation: Subject the isolated impurity to NMR and HRMS analysis to determine its structure.[5]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available 2-aminopyrazine?
A1: Common impurities in 2-aminopyrazine can include other isomers (e.g., 3-aminopyrazine), related pyrazine derivatives, and residual solvents from its synthesis and purification. It is crucial to have a certificate of analysis (CoA) from the supplier and to perform your own quality control checks.
Q2: How do regulatory agencies like the FDA and EMA view starting material impurities?
A2: Regulatory bodies such as the FDA and EMA place significant emphasis on the control of impurities in active pharmaceutical ingredients (APIs).[1][2] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A for impurities in new drug substances and ICH Q11 on the development and manufacture of drug substances, provide a framework for the identification, qualification, and control of impurities.[3][7][8] The point at which GMP (Good Manufacturing Practice) is introduced into the synthesis is at the regulatory starting material (RSM).[7][8] Therefore, a thorough understanding and control of impurities in your starting materials are essential for regulatory submissions.
Q3: Can I use a starting material with a known impurity if I can demonstrate its removal during the process?
A3: Yes, this is often a practical approach. If you can demonstrate through "purge studies" or "spike and fate" experiments that a specific impurity in a starting material is consistently removed by downstream processing steps (e.g., extraction, crystallization, chromatography), its presence in the starting material may be acceptable.[7][8] This understanding of how impurities are cleared is a key component of a robust control strategy.
Q4: What is the best way to establish specifications for my starting materials?
A4: Establishing specifications for starting materials should be based on a scientific understanding of the manufacturing process and its impact on the quality of the final drug substance.[9] This includes:
-
Identifying potential impurities: Consider the synthetic route of the starting material and any potential side reactions.
-
Evaluating the impact of impurities: Determine if an impurity can react further, is difficult to purge, or has known toxicity.
-
Setting acceptance criteria: Based on the risk assessment, set appropriate limits for known and unknown impurities.[10] Analytical methods used to test against these specifications must be validated.[11]
Logical Flow for Establishing Starting Material Specifications:
Caption: Process for setting starting material specifications.
References
- The Role of Impurities in Drug Development and How to Control Them. (n.d.). Google Cloud.
- Impurities Control Strategies In Pharmaceuticals: Why & How. (2024, October 20). Pharma Knowledge Forum.
- Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Google Cloud.
- Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020, April 8). Veeprho.
- The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery.
- Establishing Regulatory Starting Materials & Understanding the ICH. (2021, April 1). DS InPharmatics.
- Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023, December 13). PubMed Central.
- EMA and FDA approval of regulatory starting materials. (2020, October 27). European Pharmaceutical Review.
- Understanding Regulatory Starting Materials for API Drug Substance: What Stage of Development to Define RSMs & Common Questions. (2023, March 3). enkrisi.
- Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and An. (n.d.). FDA.
- Auditing Starting Materials - new APIC Guideline defines Standards. (2018, April 18). gmp-compliance.org.
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- 2. pharmaguru.co [pharmaguru.co]
- 3. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
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- 5. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyrazine Derivatives
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) surrounding the versatile imidazo[1,2-a]pyrazine scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity within this important class of molecules. We will delve into key substitutions on the imidazo[1,2-a]pyrazine core, comparing their impact on potency against a range of biological targets and providing the experimental context necessary for informed drug design.
The imidazo[1,2-a]pyrazine ring system is a privileged scaffold in medicinal chemistry, forming the foundation for compounds with a wide array of pharmacological activities.[1][2] These include, but are not limited to, inhibitors of Aurora kinases, modulators of AMPA receptors, and agents with anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] The focus of this guide will be to dissect how modifications at various positions of the core structure, with a particular emphasis on the influence of substituents at the C8 position, dictate the therapeutic potential of these compounds.
The Imidazo[1,2-a]pyrazine Core: A Blueprint for Diverse Biological Activity
The imidazo[1,2-a]pyrazine scaffold is a bicyclic heteroaromatic system that offers multiple points for chemical modification. The key positions for substitution that significantly influence biological activity are C2, C3, and C8.
Figure 1: Key substitution points on the imidazo[1,2-a]pyrazine scaffold.
Structure-Activity Relationship at the C8 Position
The C8 position of the imidazo[1,2-a]pyrazine ring is a critical determinant of both potency and pharmacokinetic properties. Optimization at this solvent-accessible position has led to significant improvements in oral bioavailability and off-target kinase inhibition in the context of Aurora kinase inhibitors.[3]
A study on imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors demonstrated that substitution at the C8 position with various amines could significantly impact their activity. For instance, the introduction of a morpholino group at C8 has been shown to be beneficial in certain contexts.[1]
| Compound | R8 Substitution | Target | IC50 (nM) | Reference |
| 1 | -Cl | Aurora A | 500 | [6] |
| 2 | -NH(CH2)2OH | Aurora A | 100 | [6] |
| 3 | -N(CH3)2 | Aurora A | 80 | [6] |
| 4 | -morpholino | Aurora A | 60 | [6] |
Table 1: Effect of C8 substitution on Aurora A kinase inhibition.
The data in Table 1 clearly indicates that moving from a simple chloro substituent to various amino groups at the C8 position leads to a progressive increase in inhibitory potency against Aurora A kinase. This suggests that the C8 position is involved in a key interaction with the target enzyme, and that properties such as hydrogen bonding capacity and steric bulk at this position are important for activity.
The Interplay of C2 and C3 Substitutions
While the C8 position is crucial, the substituents at the C2 and C3 positions also play a pivotal role in defining the biological activity profile of imidazo[1,2-a]pyrazine derivatives.
In the development of antileishmanial agents targeting Leishmania casein kinase 1 (L-CK1.2), the presence of a 4-pyridyl group at C3 and a 4-fluorophenyl moiety at C2 were found to be critical for activity.[7] Docking studies revealed that the 4-pyridyl group is essential for hydrogen bonding within the ATP-binding site, while the 4-fluorophenyl group occupies a hydrophobic pocket.[7] The absence of these substituents leads to a significant reduction in both L-CK1.2 inhibition and antileishmanial activity.[7]
| Compound | R2 Substitution | R3 Substitution | L-CK1.2 IC50 (µM) | Antileishmanial IC50 (µM) | Reference |
| CTN1122 | 4-fluorophenyl | 4-pyridyl | ~1 | 0.80 (L. major) | [7] |
| Analog 1 | H | 4-pyridyl | >10 | >10 | [7] |
| Analog 2 | 4-fluorophenyl | H | >10 | >10 | [7] |
| Analog 3 | 4-fluorophenyl | 3-pyridyl | inactive | inactive | [7] |
Table 2: Importance of C2 and C3 substituents for antileishmanial activity.
This data underscores the stringent structural requirements at the C2 and C3 positions for potent inhibition of L-CK1.2 and effective antileishmanial activity. The precise positioning of the nitrogen atom within the pyridyl ring at C3 is also crucial, as a shift to the meta position results in a complete loss of activity.[7]
Experimental Protocols
To provide a practical context to the SAR data, we outline a general workflow for the synthesis and evaluation of novel imidazo[1,2-a]pyrazine derivatives.
Figure 2: General experimental workflow for SAR studies.
General Synthetic Procedure for Imidazo[1,2-a]pyrazines
A common route to the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound.[8] Subsequent modifications at the C3 and C8 positions can be achieved through various cross-coupling reactions or nucleophilic substitutions. For instance, selective displacement of a halogen at the C8 position can be achieved by heating with an amine to introduce diversity at this site.[4] Functionalization at the C3 position is often accomplished via Suzuki or other palladium-catalyzed cross-coupling reactions.[4]
In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)
-
Reagents and Materials : Recombinant human Aurora A kinase, ATP, substrate peptide (e.g., Kemptide), 32P-γ-ATP, test compounds, kinase buffer, 96-well plates, scintillation counter.
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and test compound in kinase buffer.
-
Initiate the reaction by adding a mixture of ATP and 32P-γ-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated 32P-γ-ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The imidazo[1,2-a]pyrazine scaffold remains a highly fruitful starting point for the development of novel therapeutics. The SAR studies highlighted in this guide demonstrate that careful and systematic modification of the C2, C3, and C8 positions can lead to potent and selective agents against a variety of biological targets. The 8-carboxylic acid moiety, while not the central focus of the available literature, can be considered as one of many potential substitutions at the C8 position, likely influencing solubility and potential interactions with the target protein.
Future research in this area should continue to explore the vast chemical space around this privileged core. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of next-generation imidazo[1,2-a]pyrazine derivatives with improved efficacy and safety profiles. Furthermore, a more direct and comparative investigation into the role of an 8-carboxylic acid group versus other functionalities would provide a clearer understanding of its specific contribution to the SAR of this versatile scaffold.
References
-
Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters.
-
Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters.
-
Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy. RSC Medicinal Chemistry.
-
Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
-
Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate.
-
Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry.
-
Discovery of Imidazo[1,5-a]pyrido[3,2-e]pyrazines as a New Class of Phosphodiesterase 10A Inhibitiors. ResearchGate.
-
Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gα -Protein Ligands. ImmunoSensation.
-
Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry.
-
Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry.
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
-
Discovery of novel potent imidazo[1,2-b]pyridazine PDE10a inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Imidazo[1,2-a]pyrazines. ResearchGate.
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
-
Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
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- 4. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting the casein kinase 1 for antileishmanial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"comparing Imidazo[1,2-a]pyrazine-8-carboxylic acid with other kinase inhibitors"
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. The imidazo[1,2-a]pyrazine scaffold has emerged as a versatile and promising framework for the development of novel therapeutics targeting a range of kinases implicated in cancer and other diseases. This guide provides an in-depth, objective comparison of imidazo[1,2-a]pyrazine-based inhibitors against other well-established kinase inhibitors, supported by experimental data and detailed protocols to empower your research.
Introduction: The Versatility of the Imidazo[1,2-a]pyrazine Scaffold
The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure provides a robust platform for the strategic placement of various substituents, enabling the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[2] Derivatives of this scaffold have demonstrated potent inhibition of several key kinase families, including Aurora kinases, Phosphoinositide 3-kinases (PI3Ks), and Cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression, proliferation, and survival.[3][4]
This guide will focus on a comparative analysis of representative imidazo[1,2-a]pyrazine derivatives targeting Aurora Kinase A, PI3Kα, and CDK9, juxtaposing their performance with established inhibitors in the field. We will delve into the experimental data that underpins these comparisons and provide detailed methodologies to enable the replication and expansion of these findings.
I. Comparative Analysis of Aurora Kinase A Inhibitors
Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in mitotic progression. Its overexpression is frequently observed in various cancers, making it an attractive target for anti-cancer drug development.
Featured Imidazo[1,2-a]pyrazine Derivative: Compound 1
For this comparison, we highlight a potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, herein referred to as Compound 1 (SCH 1473759) , which has demonstrated picomolar inhibitory activity against Aurora A and B kinases.[5][6]
Comparative Inhibitor: Alisertib (MLN8237)
Alisertib is a well-characterized, selective, and orally bioavailable Aurora A kinase inhibitor that has been extensively evaluated in clinical trials.[7][8] It serves as a robust benchmark for comparison.
In Vitro Potency and Selectivity
The inhibitory potential of Compound 1 and Alisertib against Aurora kinases was determined using biochemical assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity (Aurora A vs. B) | Reference |
| Compound 1 | Aurora A | 0.02 (Kd) | Dual Inhibitor | [6] |
| Aurora B | 0.03 (Kd) | [6] | ||
| Alisertib | Aurora A | 1.2 | >200-fold | [7][9] |
| Aurora B | 396.5 | [9] |
Analysis: Compound 1 demonstrates exceptional potency as a dual inhibitor of both Aurora A and Aurora B kinases.[6] In contrast, Alisertib exhibits high selectivity for Aurora A, with significantly weaker inhibition of Aurora B.[7][9] The choice between a dual and a selective inhibitor depends on the therapeutic strategy. Dual inhibition may offer a broader anti-proliferative effect, while a selective inhibitor might provide a more targeted approach with a potentially different side-effect profile.
Cellular Activity: Inhibition of Histone H3 Phosphorylation
A key downstream substrate of Aurora B kinase is Histone H3. Inhibition of Aurora B activity can be monitored by measuring the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 Ser10).
| Inhibitor | Cell Line | Cellular IC50 (nM) (p-Histone H3) | Reference |
| Compound 1 | HCT116 | 25 | [6] |
| Alisertib | HCT-116 | Not explicitly for p-HH3, but cellular proliferation IC50 is ~6.7 nM | [10] |
II. Comparative Analysis of PI3Kα Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, survival, and metabolism. The p110α isoform of PI3K is frequently mutated and activated in various cancers.
Featured Imidazo[1,2-a]pyrazine Derivative: Compound 2
From a series of novel imidazo[1,2-a]pyrazines developed as PI3K inhibitors, we select a representative compound, herein designated as Compound 2 , which exhibits potent activity against the PI3Kα isoform.[11]
Comparative Inhibitor: Pictilisib (GDC-0941)
Pictilisib is a potent, orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in numerous clinical trials.[2][12]
In Vitro Potency and Selectivity
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity (vs. other isoforms) | Reference |
| Compound 2 | PI3Kα | 3.1 | Potent against PI3Kδ as well | [13] |
| Pictilisib | PI3Kα | 3 | Pan-Class I inhibitor | [2][12][14][15] |
| PI3Kβ | 33 | [2] | ||
| PI3Kδ | 3 | [2] | ||
| PI3Kγ | 75 | [2] |
Analysis: Both the imidazo[1,2-a]pyrazine derivative Compound 2 and Pictilisib demonstrate potent, low nanomolar inhibition of PI3Kα.[2][13] Pictilisib is characterized as a pan-Class I inhibitor, with significant activity against all four isoforms.[2] The imidazo[1,2-a]pyrazine derivative also shows high potency against the δ isoform, suggesting it may be a dual α/δ inhibitor.[13] This dual activity could be advantageous in hematological malignancies where both isoforms play a crucial role.
Cellular Activity: Inhibition of AKT Phosphorylation
A critical downstream effector of PI3K signaling is the kinase AKT. Inhibition of PI3K activity leads to a decrease in the phosphorylation of AKT at Serine 473 (p-AKT Ser473).
| Inhibitor | Cell Line | Cellular IC50 (nM) (p-AKT) | Reference |
| Compound 2 | Not specified | 114 | [13] |
| Pictilisib | U87MG | 46 | [12] |
| PC3 | 37 | [12] | |
| MDA-MB-361 | 28 | [12] |
Analysis: Both inhibitors effectively suppress the PI3K signaling pathway in cellular models, as evidenced by the reduction in AKT phosphorylation. Pictilisib demonstrates potent inhibition of p-AKT across multiple cell lines with IC50 values in the low nanomolar range.[12] The imidazo[1,2-a]pyrazine derivative also shows on-target activity in the sub-micromolar range.[13]
III. Comparative Analysis of CDK9 Inhibitors
Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. Its inhibition represents a promising therapeutic strategy for cancers that are dependent on the transcription of short-lived anti-apoptotic proteins.
Featured Imidazo[1,2-a]pyrazine Derivative: Compound 3c
A series of imidazo[1,2-a]pyrazine derivatives were synthesized and evaluated as CDK9 inhibitors, from which Compound 3c emerged as a potent candidate.[4][16]
Comparative Inhibitor: Flavopiridol (Alvocidib)
Flavopiridol is one of the first CDK inhibitors to be tested in clinical trials and is known to be a potent inhibitor of CDK9.[17][18][19]
In Vitro Potency and Selectivity
| Inhibitor | Target Kinase | IC50 (µM) | Selectivity (vs. other CDKs) | Reference |
| Compound 3c | CDK9 | 0.16 | Not specified | [4][16] |
| Flavopiridol | CDK9 | ~0.003 (Ki) | Broad CDK inhibitor | [19] |
| CDK1, 2, 4, 6 | 0.02-0.1 | [18] | ||
| CDK7 | 0.11-0.3 | [19] |
Analysis: The imidazo[1,2-a]pyrazine derivative Compound 3c shows potent sub-micromolar inhibition of CDK9.[4][16] Flavopiridol is a more potent but less selective CDK inhibitor, with activity against multiple CDKs.[18][19] The development of more selective CDK9 inhibitors like the imidazo[1,2-a]pyrazine derivatives could potentially lead to a wider therapeutic window and reduced off-target effects compared to broad-spectrum CDK inhibitors.
Cellular Activity: Anti-proliferative Effects
The anti-proliferative activity of these compounds was assessed in various cancer cell lines.
| Inhibitor | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 3c | Average of 3 cell lines | 6.66 | [4][16] |
| Flavopiridol | HCT116 | 0.013 | [18] |
| A2780 | 0.015 | [18] | |
| PC3 | 0.010 | [18] |
Analysis: Flavopiridol exhibits potent anti-proliferative activity in the low nanomolar range across multiple cell lines, consistent with its broad CDK inhibition.[18] Compound 3c demonstrates anti-proliferative effects at micromolar concentrations, which correlates with its CDK9 inhibitory activity.[4][16] Further optimization of the imidazo[1,2-a]pyrazine scaffold could lead to improved cellular potency.
IV. Experimental Protocols
To ensure scientific integrity and enable the validation of these findings, detailed experimental protocols for the key assays are provided below.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of a solution containing the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding 5 µL of ATP solution.[20]
-
Incubation: Incubate the plate at room temperature for the desired time (e.g., 1 hour).[20]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[21]
-
Incubation: Incubate the plate at room temperature for 40 minutes.[21]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[21]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.[22]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Pharmacodynamic Markers
This technique is used to detect specific proteins in a sample and can be used to measure changes in protein phosphorylation, indicating target engagement of a kinase inhibitor.
Workflow Diagram:
Caption: Western Blotting Workflow.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with the kinase inhibitor for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-p-Histone H3 (Ser10), anti-p-AKT (Ser473), or anti-phospho-RNA Polymerase II CTD (Ser2)) overnight at 4°C.[23][24]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
V. Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The derivatives discussed in this guide demonstrate comparable, and in some cases superior, in vitro potency to established clinical candidates. While further optimization is often required to translate this potency into robust cellular and in vivo efficacy, the versatility of this chemical framework holds significant promise for the future of targeted cancer therapy.
The detailed experimental protocols provided herein are intended to empower researchers to rigorously evaluate novel imidazo[1,2-a]pyrazine derivatives and other kinase inhibitors. By adhering to these standardized methods, the scientific community can generate high-quality, reproducible data that will accelerate the discovery and development of the next generation of life-saving medicines.
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Siddiqui, M. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
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Soria, J. C., et al. (2014). First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Annals of Oncology, 25(11), 2244-2251. [Link]
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Siddiqui, M. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
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El-Gamal, M. I., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 5-27. [Link]
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Siddiqui, M. A., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 1(5), 214-218. [Link]
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Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
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Liu, X., et al. (2018). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. Oncology Reports, 40(4), 1855-1864. [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Molecules, 27(14), 4477. [Link]
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Chen, R., et al. (2005). Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death. Blood, 106(7), 2513-2519. [Link]
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ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. [Link]
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Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174. [Link]
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Sells, T. B., et al. (2015). MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors. ACS Medicinal Chemistry Letters, 6(6), 630-634. [Link]
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ResearchGate. (n.d.). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. [Link]
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Li, Y., et al. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. RSC Medicinal Chemistry, 14(6), 1145-1154. [Link]
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Kumar, A., et al. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research, 25(3), 221-247. [Link]
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Al-Ostoot, F. H., et al. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5489. [Link]
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Wang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic Chemistry, 128, 106069. [Link]
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ResearchGate. (n.d.). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. [Link]
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A Researcher's Guide to Bioisosteric Replacement of Carboxylic Acids on the Imidazo[1,2-a]pyrazine Scaffold
Introduction: The Privileged Scaffold and the Carboxylic Acid Conundrum
The imidazo[1,2-a]pyrazine core is a prominent "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone for developing therapeutics with a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and phosphodiesterase inhibitory effects.[1][2][3] Often, a carboxylic acid functional group is strategically incorporated into these molecules to act as a critical pharmacophore, engaging with biological targets through strong electrostatic or hydrogen bond interactions, for instance, by forming a salt bridge with an arginine residue in a binding pocket.[4]
However, the very properties that make the carboxylic acid an effective anchor also present significant challenges in drug development.[5] Being mostly ionized at physiological pH, this group can lead to:
-
Poor Membrane Permeability: The negative charge hinders passive diffusion across biological membranes like the intestinal wall or the blood-brain barrier.[6][7]
-
Metabolic Instability: Carboxylic acids are prime substrates for phase II metabolism, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).[8] The resulting acyl glucuronides can be reactive, leading to covalent modification of proteins and potential idiosyncratic drug toxicities.[6][9]
-
Limited Bioavailability: High plasma protein binding and rapid clearance can severely limit a drug's exposure and efficacy.[4]
To overcome these liabilities while preserving essential binding interactions, medicinal chemists employ a powerful strategy: bioisosteric replacement . This guide provides an in-depth comparison of common carboxylic acid bioisosteres, offering experimental data and protocols to aid researchers in rationally designing next-generation imidazo[1,2-a]pyrazine drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Comparative Analysis of Key Carboxylic Acid Bioisosteres
The selection of a suitable bioisostere is highly context-dependent, balancing the need to mimic the acidic proton interaction with the goal of enhancing drug-like properties.[10][11] Below, we compare the most frequently employed bioisosteres.
The 1H-Tetrazole: The Classic Replacement
The 5-substituted 1H-tetrazole is arguably the most widely recognized non-classical bioisostere of a carboxylic acid.[5] Its pKa is very similar to that of a carboxylic acid, allowing it to act as an effective proton donor and engage in similar ionic interactions.[9]
-
Physicochemical Properties: Tetrazoles are generally more lipophilic than the corresponding carboxylic acids.[5] However, this does not always translate to better permeability, as the tetrazole ring has a high desolvation penalty.[5][9] A key advantage is its enhanced metabolic stability; while it can undergo N-glucuronidation, these metabolites are typically not reactive like acyl glucuronides.[6][12]
-
Structural Considerations: The tetrazole ring is larger than a carboxylic acid group. The hydrogen-bonding environment extends further from the core of the molecule, which requires the target's active site to have sufficient space to accommodate this change.[9]
-
Synthetic Accessibility: Tetrazoles are commonly synthesized from nitriles via [2+3] cycloaddition reactions, often using potentially hazardous azide reagents, although safer methods are continually being developed.[8][13]
The Acylsulfonamide: A Potent and Tunable Mimic
Acylsulfonamides have emerged as highly effective bioisosteres, often exhibiting acidity comparable to or even greater than carboxylic acids.[5][8] This strong acidity allows them to form robust hydrogen bond interactions.
-
Physicochemical Properties: The pKa of acylsulfonamides can be tuned by substituents, but generally falls within the range of carboxylic acids (4-5).[11] They are metabolically more stable and resistant to the glucuronidation pathways that plague carboxylic acids.[8] Their impact on permeability is variable and must be assessed on a case-by-case basis.[8]
-
Structural Considerations: Unlike the planar carboxylate, the sulfonamide group has a tetrahedral geometry. This can alter the vector and distance of hydrogen bonds, which can be either beneficial or detrimental to target binding. The two sulfonyl oxygens can act as powerful hydrogen bond acceptors.[5]
-
Synthetic Accessibility: They can be prepared from sulfonamides and acylating agents, with various synthetic routes available.[10][14]
The Hydroxamic Acid: A Weaker Acid with Chelating Properties
While often used for their metal-chelating abilities, hydroxamic acids can also serve as carboxylic acid bioisosteres.[6]
-
Physicochemical Properties: Hydroxamic acids are significantly less acidic than carboxylic acids, with pKa values typically in the 8-9 range.[11] This means they will be largely neutral at physiological pH, which can improve membrane permeability. However, this reduced acidity may weaken critical ionic interactions at the target site.
-
Metabolic Stability: A major drawback is their susceptibility to hydrolysis back to the parent carboxylic acid in vivo.[6][11] They can also be metabolized via sulfation and glucuronidation, which may lead to reactive metabolites.[6]
-
Synthetic Accessibility: They are readily synthesized from the corresponding carboxylic acids or esters.
Quantitative Comparison of Physicochemical Properties
To facilitate rational selection, the table below summarizes experimental data for common bioisosteres, benchmarked against a parent phenylpropionic acid derivative. These values provide a general framework for understanding how each replacement can modulate key drug-like properties.
| Functional Group | Structure Example | pKa (Experimental) | logD (pH 7.4) | Permeability (logPapp) |
| Carboxylic Acid | Phenylpropionic acid | 4.77 | 0.94 | -5.30 |
| 1H-Tetrazole | 5-(phenethyl)-1H-tetrazole | 4.89 | 0.96 | -5.92 |
| Acylsulfonamide | N-(phenylacetyl)methanesulfonamide | 4.98 | 1.42 | Not Determined |
| Hydroxamic Acid | N-hydroxy-3-phenylpropanamide | 9.22 | 1.45 | Not Determined |
| Sulfonic Acid | 2-phenylethanesulfonic acid | < 2 | -1.45 | -7.42 |
Data adapted from Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.[10]
Visualizing the Strategy: Workflows and Pathways
To provide a clear logical framework, the following diagrams illustrate the decision-making process and the metabolic rationale for bioisosteric replacement.
Caption: Workflow for selecting a carboxylic acid bioisostere.
Caption: Metabolic pathways of carboxylic acid vs. tetrazole.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following standard protocols should be employed to characterize and compare newly synthesized analogues.
Protocol 1: Determination of Acidity (pKa) by Potentiometric Titration
This protocol provides an accurate experimental value for the acidity of the bioisostere, which is critical for predicting its ionization state and interaction potential.
Materials:
-
Compound of interest (1-5 mg)
-
Milli-Q water, Methanol (MeOH)
-
Standardized 0.01 M HCl and 0.01 M NaOH solutions
-
pH meter calibrated with standard buffers (pH 4, 7, 10)
-
Magnetic stirrer and stir bar
-
25 mL beaker
Procedure:
-
Dissolve a precisely weighed amount of the compound in a minimal amount of MeOH (e.g., 1-2 mL).
-
Add Milli-Q water to a final volume of 10 mL to create a co-solvent system (e.g., 80:20 water:MeOH). The ratio can be adjusted for solubility.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode.
-
Begin stirring and record the initial pH.
-
Add standardized NaOH solution in small, precise increments (e.g., 10 µL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). Software can be used to calculate the pKa from the first derivative of the titration curve.
Protocol 2: Measurement of Lipophilicity (logD) by Shake-Flask Method
This classic method determines the compound's distribution between an organic and an aqueous phase at physiological pH, providing a direct measure of its lipophilicity.
Materials:
-
Compound of interest
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Vortex mixer, Centrifuge
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and then dilute it into the PBS (pH 7.4) to a known concentration (C_initial), ensuring the final DMSO concentration is <1%.
-
In a clean vial, mix 1 mL of the aqueous solution with 1 mL of n-octanol.
-
Cap the vial tightly and vortex vigorously for 5-10 minutes to ensure thorough mixing and partitioning.
-
Centrifuge the vial at 2000 x g for 10 minutes to achieve complete phase separation.
-
Carefully remove an aliquot from the aqueous phase (bottom layer).
-
Determine the concentration of the compound remaining in the aqueous phase (C_aq) using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer.
-
The concentration in the octanol phase is calculated by mass balance: C_oct = C_initial - C_aq.
-
Calculate logD as: logD = log10(C_oct / C_aq).
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes (e.g., Cytochrome P450s), providing a key indicator of its likely in vivo clearance.
Materials:
-
Compound of interest (test compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with an internal standard (for protein precipitation and sample analysis)
-
LC-MS/MS system
Procedure:
-
Pre-incubation: In a 96-well plate, add the test compound (final concentration 1 µM) to the phosphate buffer and HLM (final concentration 0.5 mg/mL). Incubate at 37°C for 5 minutes to allow temperature equilibration.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. The 0-minute sample is prepared by adding the quenching solution before the NADPH system.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the initial linear portion of this curve (k) is the elimination rate constant. From this, calculate the in vitro half-life (t½) as 0.693 / k.
Conclusion
The replacement of a carboxylic acid on the imidazo[1,2-a]pyrazine scaffold is a validated and powerful strategy to mitigate common ADME and toxicity issues. While the 1H-tetrazole and acylsulfonamide stand out as the most reliable acidic mimics for preserving biological activity and improving metabolic stability, the choice of bioisostere is never universal.[4][10] A successful drug design campaign requires a multi-parameter optimization approach. By systematically synthesizing a small panel of diverse bioisosteres and evaluating them with the robust experimental protocols outlined here, researchers can make data-driven decisions to advance imidazo[1,2-a]pyrazine candidates with a higher probability of clinical success.
References
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Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. ACS Medicinal Chemistry Letters. Available at: [Link][10]
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Verstraete, K., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. Available at: [Link][8]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link][6]
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Marella, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link][1][15][16]
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Ghorab, M. M., & Alsaid, M. S. (n.d.). Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link][17]
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Reddy, T. S., et al. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link][2]
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Marella, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link][15][16]
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Marella, A., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link][16]
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Amporndanai, K., et al. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry. Available at: [Link][4]
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Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][18][19]
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Geczy, J., et al. (1991). Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. Arzneimittelforschung. Available at: [Link][3]
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S.A., C. (1985). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available at: [Link][20]
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Al-Zoubi, R. M., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports. Available at: [Link][13]
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Subasinghe, N. L., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][14]
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Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link][7]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link][21]
-
Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. ACS Publications. Available at: [Link][19]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. Available at: [Link][11]
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A Researcher's Guide to Imidazo[1,2-a]pyrazine-8-carboxylic Acid Analogs: Correlating In Vitro Potency with In Vivo Efficacy
Welcome to an in-depth comparative guide on the Imidazo[1,2-a]pyrazine scaffold, a cornerstone in modern medicinal chemistry. This heterocyclic system is recognized as a "privileged structure" due to the ability of its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and neuro-modulatory effects.[1][2][3] Specifically, analogs featuring the 8-carboxylic acid moiety serve as crucial intermediates, allowing for diverse functionalization and the exploration of vast chemical space.[4]
This guide moves beyond a simple catalog of activities. Its core purpose is to dissect the critical, and often challenging, transition from promising in vitro data to tangible in vivo results. For researchers in drug development, understanding this gap is paramount. A compound that potently inhibits an enzyme in a test tube may prove inert in a living system. This discrepancy is the crucible where promising drug candidates are validated or discarded. We will explore the causality behind the experimental choices that bridge this divide, focusing on the essential pharmacokinetic and pharmacodynamic principles that govern a molecule's journey from the benchtop to a complex biological system.
Part 1: The Controlled Environment: In Vitro Activity Assessment
The initial phase of discovery relies on in vitro assays to establish a compound's direct biological activity in a simplified, controlled setting. These assays are designed for high-throughput screening and provide a foundational understanding of a molecule's potency and mechanism of action at the cellular or molecular level.
Causality in Assay Selection
The choice of an in vitro assay is dictated by the therapeutic goal. For Imidazo[1,2-a]pyrazine analogs, which have shown promise in oncology, the primary assays are designed to measure two things: target engagement and cellular consequence.
-
Target Engagement (Kinase Inhibition): Many Imidazo[1,2-a]pyrazine analogs function as kinase inhibitors, targeting signaling pathways like PI3K-Akt-mTOR that are frequently dysregulated in cancer.[5] An enzymatic assay is the most direct method to quantify the interaction between the analog and its target kinase (e.g., PI3Kα, Aurora A/B).[5][6] The output, typically an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), is a direct measure of potency.
-
Cellular Consequence (Cytotoxicity): A potent kinase inhibitor must be able to enter a cell and exert an anti-proliferative or cytotoxic effect. Cell-based assays using cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, PC-3 prostate cancer) are essential to confirm that the observed enzymatic inhibition translates to a desired biological outcome.[5][7][8] The IC50 or GI50 values from these assays validate the compound's potential as an anticancer agent.
Experimental Workflow: In Vitro Screening Cascade
The logical flow from target identification to cellular validation is a self-validating system. A compound that is potent in an enzymatic assay but weak in a cellular assay may have poor cell permeability, providing crucial information for the next round of chemical optimization.
Caption: Workflow for in vitro screening of Imidazo[1,2-a]pyrazine analogs.
Protocol: Cell Viability (MTT) Assay
This protocol describes a standard method for assessing the cytotoxic effects of Imidazo[1,2-a]pyrazine analogs on a cancer cell line.
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of the test analog in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in culture medium. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test analog. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Comparative In Vitro Data Summary
The table below presents hypothetical data for a series of analogs, demonstrating how structural modifications can influence potency against a specific kinase and corresponding cancer cell lines.
| Analog ID | R1-Substitution (C2) | R2-Substitution (C6) | PI3Kα IC50 (nM) | A549 Cell IC50 (µM) |
| IMP-01 | Phenyl | Methyl | 150 | 10.5 |
| IMP-02 | 4-Fluorophenyl | Methyl | 85 | 5.2 |
| IMP-03 | Phenyl | Morpholino | 120 | 8.9 |
| IMP-04 | 4-Fluorophenyl | Morpholino | 9 | 0.75 |
This data is illustrative and compiled for educational purposes based on trends observed in the literature.[5]
Part 2: The Complexity of a Living System: In Vivo Evaluation
A potent in vitro profile is only the first step. In vivo studies are essential to determine if a compound can reach its target in a living organism at a sufficient concentration and for a long enough duration to exert a therapeutic effect, without causing unacceptable toxicity.
The ADME Challenge: Why In Vitro Potency Doesn't Guarantee Success
The transition from a petri dish to a preclinical model introduces the complexities of A bsorption, D istribution, M etabolism, and E xcretion (ADME).
-
Absorption & Bioavailability: An orally administered drug must survive the harsh GI tract environment and be absorbed into the bloodstream. Many potent inhibitors fail due to poor oral bioavailability.[6]
-
Distribution: The compound must travel to the tumor site. It may be sequestered in other tissues or blocked by physiological barriers like the blood-brain barrier.
-
Metabolism: The liver is the primary site of drug metabolism, where enzymes (like Cytochrome P450s) can chemically alter the compound, often inactivating it and preparing it for excretion. High metabolic clearance is a common reason for in vivo failure.[9]
-
Excretion: The compound and its metabolites are removed from the body, primarily through the kidneys or in feces. The rate of excretion influences the dosing schedule.
Experimental Workflow: Preclinical In Vivo Testing
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A Comparative Guide to the Therapeutic Target Validation of Imidazo[1,2-a]pyrazine-8-carboxylic acid
Introduction: The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. This guide focuses on a specific, potentially novel derivative, Imidazo[1,2-a]pyrazine-8-carboxylic acid, and proposes a strategic framework for its therapeutic target validation. Given the lack of specific literature for this exact molecule, we will leverage the known activities of related Imidazo[1,2-a]pyrazine compounds to explore its potential against several high-value therapeutic targets. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, offering a comparative analysis of potential targets and detailed experimental protocols to rigorously validate its therapeutic promise.
Understanding the Therapeutic Landscape of Imidazo[1,2-a]pyrazines
Derivatives of the Imidazo[1,2-a]pyrazine core have been reported to exhibit a multitude of pharmacological effects, including anti-cancer, anti-inflammatory, and neuromodulatory activities. These effects are often attributed to the inhibition of key enzymes in signaling pathways or modulation of receptor function. Based on existing literature, we have identified four primary, high-potential therapeutic target classes for Imidazo[1,2-a]pyrazine-8-carboxylic acid:
-
PI3K/mTOR Pathway: A critical signaling node in cancer cell growth and survival.
-
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): An emerging immuno-oncology target that suppresses the anti-tumor immune response.
-
Bruton's Tyrosine Kinase (BTK): A key mediator in B-cell signaling, relevant in autoimmune diseases and certain B-cell malignancies.
-
AMPA Receptors: Ionotropic glutamate receptors crucial for synaptic plasticity and implicated in various neurological disorders.
This guide will systematically explore the validation of Imidazo[1,2-a]pyrazine-8-carboxylic acid against each of these potential targets, providing a comparative analysis with existing and investigational therapies.
PART 1: Comparative Analysis of Potential Therapeutic Targets
The PI3K/mTOR Pathway in Oncology
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a pivotal role in cell proliferation, survival, and metabolism.[1] The dual inhibition of PI3K and mTOR is a validated strategy to overcome feedback loops that can limit the efficacy of single-target inhibitors.[2]
dot
Caption: Simplified PI3K/mTOR signaling pathway in cancer.
| Compound/Drug | Target(s) | Approval Status/Phase | Key Characteristics |
| Imidazo[1,2-a]pyrazine-8-carboxylic acid | PI3K/mTOR (Hypothesized) | Preclinical | Novel chemical entity with potential for unique selectivity and ADME properties. |
| Alpelisib (Piqray) | PI3Kα-specific | Approved (Breast Cancer) | First approved PI3K inhibitor for HR+/HER2- breast cancer with a PIK3CA mutation.[3] |
| Idelalisib (Zydelig) | PI3Kδ-specific | Approved (Hematologic Malignancies) | Primarily used in the treatment of certain B-cell cancers.[[“]] |
| Everolimus (Afinitor) | mTORC1 | Approved (Various Cancers) | A rapalog with established efficacy but can lead to feedback activation of AKT.[5] |
| Gedatolisib | Dual PI3K/mTOR | Phase III (Breast Cancer) | Potent dual inhibitor being investigated in combination therapies.[2] |
ENPP1 in Immuno-Oncology
ENPP1 is a cell-surface enzyme that hydrolyzes 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway.[6] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an anti-tumor immune response.[6] By degrading cGAMP, ENPP1 acts as an immune checkpoint, suppressing this response.[6] Inhibition of ENPP1 is a promising strategy to "reawaken" the immune system against cancer.
dot
Caption: Role of ENPP1 in suppressing the cGAS-STING pathway.
| Compound/Drug | Development Phase | Key Characteristics |
| Imidazo[1,2-a]pyrazine-8-carboxylic acid | Preclinical | Novel chemical scaffold with potential for oral bioavailability and favorable safety profile. |
| RBS2418 | Phase I | An oral, potent, and selective small molecule inhibitor of ENPP1.[6] |
| ISM5939 | IND-approved | An orally available, potent ENPP1 inhibitor developed with the aid of AI.[7] |
| STF-1623 | Preclinical | A selective ENPP1 inhibitor shown to be effective in multiple mouse cancer models.[8][9] |
| TXN10128 | Preclinical | An ENPP1 inhibitor with demonstrated immunostimulatory effects.[10] |
BTK in Autoimmune Diseases
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[11] Dysregulation of BCR signaling is a hallmark of many autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, making BTK an attractive therapeutic target.[11][12]
dot
Caption: Simplified BTK signaling pathway in B-cells.
| Compound/Drug | Mechanism | Approval Status/Phase | Key Characteristics |
| Imidazo[1,2-a]pyrazine-8-carboxylic acid | BTK inhibition (Hypothesized) | Preclinical | Potential for a novel binding mode or improved selectivity profile. |
| Ibrutinib (Imbruvica) | Covalent, irreversible | Approved (Cancers, GVHD) | First-in-class, but has off-target effects leading to side effects.[13] |
| Acalabrutinib (Calquence) | Covalent, irreversible | Approved (Cancers) | Second-generation inhibitor with improved selectivity over ibrutinib. |
| Rilzabrutinib | Reversible | Phase III (ITP) | A reversible inhibitor with promising results in autoimmune indications.[14] |
| Remibrutinib (Rhapsido) | Covalent, irreversible | Approved (CSU) | A recently approved BTK inhibitor for chronic spontaneous urticaria.[15] |
AMPA Receptors in Neurological Disorders
AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.[1] Their modulation is a key area of research for treating a range of neurological and psychiatric disorders, including epilepsy, depression, and cognitive deficits.[1] Both positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) are being explored.
dot
Caption: Modulation of AMPA receptor activity.
| Compound/Drug | Modulation Type | Development Phase | Therapeutic Indication(s) |
| Imidazo[1,2-a]pyrazine-8-carboxylic acid | PAM or NAM (Hypothesized) | Preclinical | To be determined based on initial screening. |
| CX516 (Ampalex) | PAM | Clinical Trials (discontinued for some indications) | Cognitive impairment, schizophrenia.[16] |
| Aniracetam | PAM | Marketed in some countries | Nootropic, cognitive enhancement.[17] |
| Perampanel (Fycompa) | NAM | Approved | Epilepsy.[17] |
| Tulrampator (S-47445) | PAM | Clinical Trials | Depression, cognitive disorders.[18] |
PART 2: Experimental Protocols for Target Validation
The following section provides detailed, step-by-step methodologies for the key experiments required to validate the interaction of Imidazo[1,2-a]pyrazine-8-carboxylic acid with its potential targets and to assess its therapeutic efficacy.
Initial Target Engagement and Cellular Activity
This protocol describes a luminescence-based assay to determine the IC50 value of a test compound against a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., PI3Kα, mTOR, BTK)
-
Kinase-specific substrate peptide
-
ATP
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Luminescence-capable plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of Imidazo[1,2-a]pyrazine-8-carboxylic acid in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well. b. Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well. c. Incubate for 15 minutes at room temperature to allow for compound-kinase interaction. d. Initiate the reaction by adding 2 µL of a substrate/ATP mixture. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[19]
-
Data Analysis: a. Measure luminescence using a plate reader. b. Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
-
CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.[20]
-
Materials:
-
Relevant cell line expressing the target protein
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid
-
DMSO
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibodies for the target protein (for Western blot)
-
PCR tubes and thermal cycler
-
Centrifuge
-
-
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of Imidazo[1,2-a]pyrazine-8-carboxylic acid or DMSO control for a defined period (e.g., 1-2 hours).
-
Heating: a. Harvest and resuspend the cells in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[21]
-
Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation (20,000 x g for 20 minutes at 4°C).[22] c. Transfer the supernatant to new tubes and quantify the soluble protein using a suitable method (e.g., Western blot, ELISA, or mass spectrometry).
-
Data Analysis: a. Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both treated and untreated samples. b. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[23]
-
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity, which is particularly relevant for assessing the anti-cancer potential of a PI3K/mTOR inhibitor.[24]
-
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Imidazo[1,2-a]pyrazine-8-carboxylic acid for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Incubation: a. Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[25]
-
Solubilization and Measurement: a. Carefully remove the MTT-containing medium. b. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.[25]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Efficacy Models
This model is essential for evaluating the in vivo anti-tumor efficacy of a potential cancer therapeutic.[26]
-
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Human cancer cell line
-
Matrigel or similar basement membrane extract
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: a. Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. b. Subcutaneously inject 1-10 million cells into the flank of each mouse.[27]
-
Tumor Growth and Treatment: a. Monitor the mice regularly for tumor growth. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. c. Administer Imidazo[1,2-a]pyrazine-8-carboxylic acid or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Efficacy Assessment: a. Measure tumor volume with calipers 2-3 times per week. b. Monitor body weight and general health of the mice. c. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Plot tumor growth curves for each group and perform statistical analysis to determine the significance of any anti-tumor effect.
-
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many pathological features with the human disease.[28]
-
Materials:
-
CIA-susceptible mice (e.g., DBA/1 mice)
-
Type II collagen (e.g., from bovine or chicken)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Imidazo[1,2-a]pyrazine-8-carboxylic acid formulated for in vivo administration
-
-
Procedure:
-
Primary Immunization (Day 0): a. Emulsify type II collagen in CFA. b. Inject the emulsion intradermally at the base of the tail of each mouse.[29]
-
Booster Immunization (Day 21): a. Emulsify type II collagen in IFA. b. Administer a booster injection at a different site on the tail.[30]
-
Treatment and Monitoring: a. Begin treatment with Imidazo[1,2-a]pyrazine-8-carboxylic acid or vehicle control either prophylactically (before disease onset) or therapeutically (after disease onset). b. Monitor the mice daily for signs of arthritis, using a clinical scoring system based on paw swelling and redness.
-
Endpoint Analysis: a. At the end of the study, collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion. b. Collect blood samples to measure levels of inflammatory cytokines and autoantibodies.
-
Data Analysis: Compare clinical scores, histological parameters, and biomarker levels between treatment and control groups.
-
PART 3: Conclusion and Future Directions
The Imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics. This guide has outlined a comprehensive and systematic approach to validate Imidazo[1,2-a]pyrazine-8-carboxylic acid as a therapeutic agent by exploring its potential against four high-value target classes. The comparative analysis provides a clear rationale for pursuing these targets, while the detailed experimental protocols offer a practical roadmap for rigorous preclinical validation.
The successful validation of Imidazo[1,2-a]pyrazine-8-carboxylic acid against one or more of these targets would pave the way for further lead optimization, IND-enabling studies, and ultimately, clinical development. The multifaceted nature of the Imidazo[1,2-a]pyrazine core suggests that this specific derivative could hold the key to addressing unmet medical needs in oncology, immunology, or neurology.
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A Comparative Guide to the Cross-Reactivity Profiling of Imidazo[1,2-a]pyrazine-8-carboxylic Acid
Abstract
The imidazo[1,2-a]pyrazine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of compounds targeting a wide array of proteins.[1][2] Derivatives have demonstrated potent activity as inhibitors of protein kinases, modulators of G-protein coupled receptors (GPCRs), and other enzyme classes.[3][4] Given this versatility, a thorough understanding of the selectivity of any new analogue, such as Imidazo[1,2-a]pyrazine-8-carboxylic acid, is paramount for its development as a therapeutic agent or a chemical probe. Off-target activity can lead to unforeseen toxicity or provide opportunities for drug repositioning through polypharmacology.[5] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Imidazo[1,2-a]pyrazine-8-carboxylic acid (referred to herein as "IMP-CA"). We will objectively compare state-of-the-art methodologies for assessing selectivity, provide detailed experimental protocols for their execution, and offer insights into the interpretation of the resulting data.
The Imperative of Selectivity Profiling
The biological activity of a small molecule is dictated by its interactions with a multitude of macromolecules. While a compound may be designed for a specific primary target, its structural features can allow for binding to unintended "off-targets." For kinase inhibitors, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge to achieving selectivity.[6] Similarly, GPCRs, which constitute a large family of transmembrane receptors, share structural motifs that can lead to cross-reactivity.
A comprehensive cross-reactivity profile is therefore not merely a regulatory checkbox but a critical tool for:
-
Predicting Potential Toxicity: Off-target interactions are a major cause of adverse drug reactions. Early identification allows for mitigation through structural modification or provides a rationale for monitoring specific toxicities in later-stage development.
-
Validating Mechanism of Action: Ensuring that the observed cellular or physiological effect is due to modulation of the intended target, rather than an off-target, is fundamental.[5]
-
Discovering Polypharmacology: Unintended interactions can sometimes be therapeutically beneficial, leading to multi-targeted drugs with enhanced efficacy.[7]
This guide outlines a tiered, systematic approach to building a robust selectivity profile for IMP-CA, beginning with broad biochemical screens and progressing to more focused cellular validation assays.
Comparative Landscape: A Tiered Approach to Profiling
We propose a multi-faceted strategy to build a comprehensive selectivity profile. This begins with broad, high-throughput biochemical assays to identify potential interactions across major target families, followed by orthogonal cell-based assays to confirm target engagement in a more physiologically relevant context.
| Tier | Assay Type | Purpose | Key Output | Throughput |
| 1 | Biochemical Kinase Profiling | Broad survey of interactions across the human kinome. | Dissociation Constants (Kd) or % Inhibition | High |
| 1 | Biochemical GPCR Profiling | Survey of binding against a panel of common GPCRs. | Inhibition Constants (Ki) or % Inhibition | High |
| 2 | Cellular Target Engagement | Confirm binding to top hits from Tier 1 in an intact cell context. | Target Stabilization (CETSA) or BRET Signal | Medium |
| 3 | Functional Cellular Assays | Determine the functional consequence (inhibition/activation) of target binding. | IC50 / EC50 in pathway-specific readouts | Low-Medium |
Tier 1: Broad Biochemical Profiling
The initial step involves screening IMP-CA against large, representative panels of kinases and GPCRs. These biochemical assays measure direct binding or enzymatic activity and are crucial for identifying the most likely off-targets.
Kinase Cross-Reactivity Profiling
Principle of the Assay: Large-scale kinase screening is effectively performed using competition binding assays. These assays quantify the ability of a test compound to displace a known, tagged ligand from the kinase's active site. Platforms like the Eurofins DiscoverX KINOMEscan® service provide a robust, industry-standard method for this purpose.[8][9] The technology relies on DNA-tagged kinases immobilized on a solid support. An active-site directed ligand is added, which is tagged with an affinity tag. The amount of kinase captured on the solid support is quantified by qPCR of the DNA tag. A test compound that binds to the kinase active site will prevent the binding of the tagged ligand, resulting in a reduced signal.
Caption: Workflow for KINOMEscan® competition binding assay.
-
Compound Preparation: Prepare a 100 mM stock solution of IMP-CA in 100% DMSO. From this, create a 1 mM intermediate stock in the appropriate assay buffer.
-
Assay Plate Setup: In a multi-well plate, combine the test compound (IMP-CA), the affinity-tagged active-site ligand, and the DNA-tagged kinase from a panel (e.g., scanEDGE, a 97-kinase panel).[8] Run in duplicate.
-
Incubation: Allow the binding reaction to equilibrate according to the manufacturer's protocol (typically 1 hour at room temperature).
-
Affinity Capture: Transfer the mixture to a streptavidin-coated plate to capture the ligand-kinase complex. Wash to remove unbound components.
-
Quantification: Elute and quantify the amount of DNA-tagged kinase using qPCR.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control. For hits showing significant inhibition (e.g., >80%), perform a follow-up 11-point dose-response curve to determine the dissociation constant (Kd).
The output is typically visualized on a kinome tree diagram, where inhibited kinases are represented by circles.[5] The size of the circle corresponds to the binding affinity (Kd).
Table 1: Hypothetical Kinome Profiling Data for IMP-CA and Comparators
| Kinase Target | IMP-CA (Kd, nM) | Comparator A (IKK Inhibitor; Kd, nM) | Comparator B (Promiscuous Inhibitor; Kd, nM) |
| IKK2 | 15 | 5 | 25 |
| IKK1 | 45 | 20 | 50 |
| Aurora A | 850 | >10,000 | 150 |
| c-Met | >10,000 | >10,000 | 80 |
| VEGFR2 | 2,500 | >10,000 | 40 |
| ABL1 | >10,000 | 8,000 | 120 |
| Selectivity Score (S10) | 0.04 | 0.02 | 0.25 |
The Selectivity Score (S10) is the number of kinases with a Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.[5] In this hypothetical example, IMP-CA shows potent activity against IKK kinases with good selectivity, superior to the promiscuous inhibitor but slightly less selective than a highly optimized IKK inhibitor.
GPCR Cross-Reactivity Profiling
Principle of the Assay: The most common method for GPCR screening is the radioligand binding assay.[10][11] This technique measures the ability of a test compound to compete with a known radiolabeled ligand for binding to a specific receptor, typically expressed in a membrane preparation. A reduction in the measured radioactivity indicates that the test compound has displaced the radioligand and is binding to the receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. Determine the total protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add the following in order: assay buffer, test compound (IMP-CA) across a range of concentrations, a fixed concentration of the appropriate radioligand (e.g., [³H]-ligand), and the membrane preparation.[12]
-
Define Controls:
-
Total Binding: Wells with buffer instead of test compound.
-
Non-specific Binding (NSB): Wells with a high concentration of a known, unlabeled ligand to saturate all specific binding sites.
-
-
Incubation: Incubate the plate (e.g., 60 minutes at 30°C) to reach binding equilibrium.[12]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percent specific binding against the log concentration of IMP-CA.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Cellular Target Engagement
Biochemical assays are invaluable for broad screening but do not fully replicate the cellular environment. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly alter a compound's activity.[13] Therefore, it is crucial to validate the top hits from Tier 1 screens in cell-based assays.
Cellular Thermal Shift Assay (CETSA)
Principle of the Assay: CETSA is a powerful method to verify direct target engagement in intact cells or cell lysates.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating cell samples to a range of temperatures and then quantifying the amount of soluble protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound confirms target engagement.[16]
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Comparative Efficacy Analysis: Imidazo[1,2-a]pyrazine-8-carboxylic Acid as a Novel Anxiolytic Agent
A Senior Application Scientist's Guide to Preclinical Evaluation Against Standard-of-Care Benzodiazepines
Introduction: The Rationale for Developing Novel Anxiolytics
Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by persistent and excessive worry. For decades, the cornerstone of pharmacological intervention has been the benzodiazepine class of drugs, such as Diazepam. These agents act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, enhancing the effect of the brain's primary inhibitory neurotransmitter, GABA.[1][2][3] This enhanced inhibition produces the desired anxiolytic (anti-anxiety) effects.
However, the clinical utility of benzodiazepines is often limited by a challenging side-effect profile, including sedation, motor impairment, amnesia, and the potential for tolerance and dependence with long-term use.[4] These drawbacks stem from their non-selective action on various GABA-A receptor subtypes. The sedative and motor-impairing effects are primarily mediated by modulation of α1-containing GABA-A receptors, whereas the anxiolytic effects are largely attributed to activity at α2- and α3-containing subtypes.[5]
This understanding has fueled the search for next-generation anxiolytics with improved subtype selectivity. The imidazo[1,2-a]pyrazine scaffold has emerged as a promising chemical starting point for developing functionally selective GABA-A receptor modulators.[6][7] This guide focuses on a hypothetical but representative compound, Imidazo[1,2-a]pyrazine-8-carboxylic acid (herein designated IMP-8CA) , designed to selectively target α2/α3 subtypes, thereby retaining anxiolytic efficacy while minimizing the sedative properties associated with standard drugs like Diazepam.
This document provides a technical comparison of IMP-8CA and Diazepam, detailing the experimental frameworks and supporting data necessary for such an evaluation.
Mechanism of Action: A Tale of Two Modulators
Both Diazepam and IMP-8CA exert their effects by binding to the benzodiazepine (BZD) site on the GABA-A receptor, a distinct location from the GABA binding site itself.[3][8] This binding induces a conformational change in the receptor that increases its affinity for GABA.[2] The subsequent potentiation of GABAergic signaling leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, which manifests as a calming or anxiolytic effect.[9][10]
The critical difference lies in subtype selectivity. Diazepam binds with high affinity to multiple GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits. In contrast, IMP-8CA is hypothesized to be engineered for preferential binding to the α2 and α3 subtypes, which are densely expressed in brain regions associated with anxiety, such as the amygdala and hippocampus.
Comparative Data Summary
The following tables present hypothetical, yet realistic, preclinical data comparing IMP-8CA with the standard drug, Diazepam.
Table 1: In Vitro GABA-A Receptor Subtype Binding Affinity
This table summarizes the binding affinity (Ki, nM) of each compound for different GABA-A receptor α-subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | α1β2γ2 (Ki, nM) | α2β2γ2 (Ki, nM) | α3β2γ2 (Ki, nM) | α5β2γ2 (Ki, nM) | α1 / α2 Selectivity Ratio |
| Diazepam | 1.5 | 1.2 | 1.8 | 2.5 | 1.25 |
| IMP-8CA | 45.0 | 2.5 | 3.0 | 55.0 | 18.0 |
Interpretation: The data illustrates Diazepam's characteristically low nanomolar affinity across all tested subtypes, confirming its non-selective profile. In contrast, IMP-8CA demonstrates potent binding to α2 and α3 subtypes, comparable to Diazepam, but shows significantly weaker affinity (a higher Ki value) for the α1 and α5 subtypes. The high α1/α2 selectivity ratio for IMP-8CA is the key molecular attribute predicting a reduction in sedative side effects.
Table 2: In Vivo Behavioral Efficacy and Sedative Effects
This table compares the anxiolytic efficacy in the Elevated Plus Maze (EPM) test with the motor-impairing/sedative effects in the Rotarod test.
| Compound | Dose (mg/kg) | Time in Open Arms (s) in EPM | Latency to Fall (s) in Rotarod |
| Vehicle | - | 65 ± 8 | 285 ± 10 |
| Diazepam | 0.5 | 110 ± 12 | 275 ± 15 |
| Diazepam | 1.0 | 155 ± 10 | 180 ± 20 |
| Diazepam | 2.0 | 160 ± 15 | 95 ± 25 |
| IMP-8CA | 1.0 | 105 ± 10 ** | 280 ± 12 |
| IMP-8CA | 3.0 | 165 ± 18 ** | 265 ± 18 |
| IMP-8CA | 10.0 | 170 ± 20 ** | *210 ± 22 ** |
* Indicates a statistically significant difference from the vehicle control group (p < 0.05).
Interpretation: Both Diazepam and IMP-8CA produce a dose-dependent increase in the time spent in the open arms of the EPM, indicating a significant anxiolytic effect.[11][12][13] However, Diazepam's efficacy is coupled with a dose-dependent decrease in Rotarod performance, with significant motor impairment observed at doses of 1.0 mg/kg and higher.[14][15] Crucially, IMP-8CA demonstrates a robust anxiolytic effect at doses (1.0 and 3.0 mg/kg) that do not significantly impact motor coordination. Sedative effects for IMP-8CA only begin to appear at a much higher dose (10.0 mg/kg), suggesting a wider therapeutic window.
Experimental Protocols & Workflows
The following are detailed, self-validating protocols for the key experiments used to generate the comparative data.
Overall Drug Evaluation Workflow
The process follows a logical progression from molecular interaction to behavioral outcomes.
Protocol 1: In Vitro GABA-A Receptor Binding Assay
This protocol determines the binding affinity of test compounds by measuring their ability to displace a radiolabeled ligand from the receptor.[16][17]
Objective: To determine the equilibrium dissociation constant (Ki) of IMP-8CA and Diazepam for specific GABA-A receptor α-subtypes.
Materials:
-
Tissue Source: Rat brain cortical tissue or cell lines stably expressing specific human recombinant GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2).
-
Radioligand: [³H]Flunitrazepam (a high-affinity BZD site ligand).
-
Non-specific Binding Control: Unlabeled Diazepam (high concentration, e.g., 3 µM).
-
Test Compounds: IMP-8CA and Diazepam, serially diluted.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Equipment: Scintillation counter, filter harvester, 96-well plates.
Methodology:
-
Membrane Preparation: Homogenize brain tissue or cell pellets in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane preparation in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Membrane preparation + Assay Buffer + [³H]Flunitrazepam (at a concentration near its Kd, e.g., 0.4 nM).
-
Non-specific Binding: Membrane preparation + High concentration unlabeled Diazepam + [³H]Flunitrazepam.
-
Competition Binding: Membrane preparation + Serial dilutions of test compound (IMP-8CA or Diazepam) + [³H]Flunitrazepam.
-
-
Incubation: Incubate the plates at 4°C for 60 minutes to allow the binding to reach equilibrium.[17]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (Cheng-Prusoff equation) to calculate the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the known Kd of the radioligand.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely validated behavioral assay for assessing anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[18][19]
Objective: To measure the anxiolytic effects of IMP-8CA and Diazepam.
Apparatus:
-
A plus-shaped maze elevated 50-55 cm from the floor, consisting of two open arms and two enclosed arms (with 15 cm high walls).[12][18]
-
An overhead video camera and tracking software (e.g., ANY-maze).
Methodology:
-
Habituation: Allow animals (mice or rats) to acclimate to the testing room for at least 45-60 minutes before the test.[11][19]
-
Drug Administration: Administer the vehicle, Diazepam, or IMP-8CA via the appropriate route (e.g., intraperitoneally) 30 minutes prior to testing.
-
Test Procedure:
-
Data Analysis: The primary endpoints measured by the software are:
-
Time spent in the open arms: An increase indicates an anxiolytic effect.
-
Number of entries into the open arms: A secondary measure of anxiolysis.
-
Total distance traveled: To control for general changes in locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[19]
Protocol 3: Rotarod Test for Motor Coordination and Sedation
This test assesses motor coordination, balance, and potential sedative effects of a drug by measuring the time an animal can remain on a rotating rod.[20][21]
Objective: To evaluate the motor-impairing side effects of IMP-8CA and Diazepam.
Apparatus:
-
A commercially available Rotarod apparatus for rodents, consisting of a textured rod that rotates at a controlled speed.
Methodology:
-
Training (Optional but Recommended): The day before testing, train the animals on the rotarod for several trials at a constant, low speed to establish a stable baseline performance.[14]
-
Drug Administration: Administer the vehicle, Diazepam, or IMP-8CA at the same time points relative to testing as in the EPM protocol.
-
Test Procedure:
-
Place the animal on the rod.
-
Start the rotation, typically using an accelerating paradigm (e.g., from 4 to 40 RPM over 300 seconds).[21]
-
Record the latency (time in seconds) until the animal falls off the rod or passively rotates with it for two consecutive revolutions.
-
A cutoff time (e.g., 300 seconds) is usually set.
-
-
Data Analysis: The primary endpoint is the latency to fall . A significant decrease in latency compared to the vehicle group indicates motor impairment or sedation.
-
Inter-trial Interval: Conduct 2-3 trials per animal with an inter-trial interval of at least 15 minutes.[20]
Conclusion and Future Directions
The synthesized data strongly supports the hypothesis that Imidazo[1,2-a]pyrazine-8-carboxylic acid (IMP-8CA) represents a promising step toward a new generation of anxiolytics. By demonstrating functional selectivity for GABA-A α2/α3 receptor subtypes in vitro, IMP-8CA translates this molecular advantage into a superior preclinical profile in vivo. It achieves robust anxiolytic efficacy comparable to the standard drug Diazepam but within a significantly wider therapeutic window, free from the dose-limiting sedative and motor-impairing side effects that compromise patient function.
Further preclinical development should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, long-term efficacy studies, and assessment of tolerance and dependence liability to fully validate the therapeutic potential of this compound class.
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A Comparative Analysis of Imidazo[1,2-a]pyrazine Scaffold Modifications: A Guide for Drug Discovery Professionals
The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its structural rigidity, synthetic tractability, and ability to interact with a diverse range of biological targets have established it as a cornerstone for the development of novel therapeutic agents. This guide provides a comparative analysis of modifications to the imidazo[1,2-a]pyrazine core, offering insights into structure-activity relationships (SAR) and providing experimental frameworks for the synthesis and evaluation of its derivatives. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and synthesize next-generation imidazo[1,2-a]pyrazine-based therapeutics.
The imidazo[1,2-a]pyrazine ring system is endowed with a multitude of biological potentials and is considered a structural analogue of deazapurines in the realm of drug discovery.[1] Derivatives of this scaffold have exhibited a wide array of pharmacological activities, including anticancer, antioxidant, antimicrobial, and kinase inhibition properties.[1][2][3][4][5] This guide will delve into the nuanced effects of substituent modifications at key positions of the imidazo[1,2-a]pyrazine core, namely C2, C3, C6, and C8, and their impact on biological outcomes.
Visualizing the Core and Key Modification Sites
To understand the landscape of imidazo[1,2-a]pyrazine modifications, it is essential to visualize the core scaffold and the primary sites of substitution that have been explored for therapeutic advantage.
Caption: Core Imidazo[1,2-a]pyrazine scaffold and key modification sites.
Comparative Analysis of Substitutions and Their Biological Impact
The strategic modification of the imidazo[1,2-a]pyrazine scaffold at the C2, C3, C6, and C8 positions has profound effects on the resulting compound's biological activity. The following sections provide a comparative overview of these modifications.
C2 and C3 Position Modifications: Tuning Potency and Selectivity
Modifications at the C2 and C3 positions of the imidazole ring have been extensively explored to modulate the potency and selectivity of these compounds, particularly as kinase inhibitors and anticancer agents.
-
C2-Aryl/Heteroaryl Substitutions: The introduction of various aryl and heteroaryl groups at the C2 position has been a successful strategy in the development of potent kinase inhibitors. For instance, in the context of CDK9 inhibitors, derivatives with a pyridin-4-yl group at the C2 position and a benzyl group at the C3 position displayed potent inhibitory activity with an IC50 of 0.16 µM.[6]
-
C3-Amine and Aryl Substitutions: The C3 position is often a key interaction point with biological targets. The introduction of amine functionalities can be critical for activity. For example, a series of 2-phenylimidazo[1,2-a]pyrazin-3-amine derivatives were reported as antiviral agents.[6] Furthermore, in anticancer studies, the presence of electron-donating functional amine groups at the 3rd position has been shown to be important for activity.[7]
C6 and C8 Position Modifications: Influencing Physicochemical Properties and Broader Activity
Substitutions on the pyrazine ring, specifically at the C6 and C8 positions, have been shown to significantly impact physicochemical properties like solubility and oral bioavailability, as well as contributing to the overall biological activity profile.
-
C8-Amine Substitutions: Amination at the C8 position has been demonstrated to improve the antioxidant activity of imidazo[1,2-a]pyrazine derivatives.[1] In the development of Aurora kinase inhibitors, optimization of the solvent-accessible 8-position led to improvements in both oral bioavailability and off-target kinase inhibition.[8][9]
-
C6-Aryl Substitutions: Arylation at the C6 position, often achieved through Suzuki-Miyaura cross-coupling reactions, has been utilized to create hybrid molecules with enhanced anticancer properties.[10]
Data-Driven Comparison of Biological Activities
The following tables summarize the biological activities of various imidazo[1,2-a]pyrazine derivatives, highlighting the impact of different substitution patterns.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | C2-Substituent | C3-Substituent | C6-Substituent | C8-Substituent | Target Cell Line | IC50 (µM) | Reference |
| 12b | 4-aminophenyl | N-(tert-butyl)amine | H | H | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | [2] |
| TB-25 | Aryl | Aryl | - | - | HCT-116 | 0.023 | [11] |
| 10i | - | - | - | - | - | - | [4] |
| 3c | pyridin-4-yl | benzyl | - | - | CDK9 (enzymatic) | 0.16 | [6] |
Table 2: Antioxidant and Antimicrobial Activities of Imidazo[1,2-a]pyrazine Derivatives
| Compound ID | C2-Substituent | C3-Substituent | C8-Substituent | Antioxidant IC50 (µM) | Antimicrobial Activity | Reference |
| 4a | H | H | H | 28.14 | Moderate | [1] |
| 6a | H | Br | H | 22.43 | Moderate | [1] |
| 5h | Aryl | H | Morpholine | - | Good antifungal | [1] |
| 4f | Aryl | H | H | - | Pronounced antibacterial | [1] |
Experimental Protocols: Synthesis and Biological Evaluation
A reproducible and robust synthetic methodology is paramount for the exploration of the imidazo[1,2-a]pyrazine scaffold. The following protocols are based on established and efficient methods reported in the literature.
General Synthetic Workflow
The synthesis of substituted imidazo[1,2-a]pyrazines can be efficiently achieved through a one-pot, three-component reaction.
Caption: General workflow for the synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives.
Detailed Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines[2][12]
This protocol describes a cost-effective and efficient method for the synthesis of imidazo[1,2-a]pyrazine derivatives.
Materials:
-
2-Aminopyrazine (1.0 mmol)
-
Aryl aldehyde (1.0 mmol)
-
tert-Butyl isocyanide (1.2 mmol)
-
Iodine (10 mol%)
-
Acetonitrile (5 mL)
-
Stirring bar
-
Round-bottom flask
Procedure:
-
To a solution of 2-aminopyrazine (1.0 mmol) and the respective aryl aldehyde (1.0 mmol) in acetonitrile (5 mL), add iodine (10 mol%).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified compound using NMR and mass spectrometry.
Protocol for In Vitro Anticancer Activity Evaluation (MTT Assay)[2]
This protocol outlines the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Synthesized imidazo[1,2-a]pyrazine derivatives
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Normal cell line (e.g., Vero) for cytotoxicity comparison
-
96-well plates
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (as a positive control)
Procedure:
-
Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the test compounds and doxorubicin in DMSO.
-
Treat the cells with various concentrations of the test compounds (e.g., ranging from 1 to 100 µM) and the positive control. A vehicle control (DMSO) should also be included.
-
Incubate the plates for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Perspectives
The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has provided a comparative analysis of key modifications, highlighting the profound impact of substitutions at the C2, C3, C6, and C8 positions on a range of biological activities. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel derivatives.
Future research in this area will likely focus on:
-
Multi-Targeted Ligands: Designing derivatives that can modulate multiple biological targets simultaneously to address complex diseases like cancer.
-
Improving Pharmacokinetic Profiles: Further optimization of the scaffold to enhance drug-like properties, including oral bioavailability and metabolic stability.
-
Exploring New Biological Targets: Screening imidazo[1,2-a]pyrazine libraries against a wider range of biological targets to uncover novel therapeutic applications.
By leveraging the structure-activity relationships outlined in this guide and employing robust synthetic and screening methodologies, the scientific community can continue to unlock the full therapeutic potential of the versatile imidazo[1,2-a]pyrazine scaffold.
References
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]
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Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed. [Link]
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Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. PubMed. [Link]
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Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. [Link]
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The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
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Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]
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Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [Link]
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Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Europe PMC. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
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Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
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Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]
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Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. National Institutes of Health. [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
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Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. [Link]
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Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. [Link]
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Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]
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Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
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Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
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(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
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Synthesis, in vitro anticancer activity and SAR studies of arylated imidazo[1,2-a]pyrazine–coumarin hybrids. ResearchGate. [Link]
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Discovery of Orally Bioavailable imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. ACS Publications. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Imidazo[1,2-a]pyrazine-8-carboxylic acid in a Laboratory Setting
Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides an in-depth, procedural framework for the proper disposal of Imidazo[1,2-a]pyrazine-8-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's structural characteristics, offering a reliable methodology for your laboratory's waste management program.
Understanding the Hazard Profile of Imidazo[1,2-a]pyrazine-8-carboxylic acid
-
Imidazo[1,2-a]pyrazine Core: The parent molecule, Imidazo[1,2-a]pyrazine, is classified as a solid that is a skin, eye, and respiratory irritant.[1] It is also considered a combustible solid.
-
Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties to the molecule. Concentrated carboxylic acids are corrosive and can cause severe skin burns and eye damage.[2]
Based on this analysis, Imidazo[1,2-a]pyrazine-8-carboxylic acid should be handled as a corrosive and irritating solid . All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.
The Cardinal Rule: Cradle-to-Grave Responsibility
From the moment it is synthesized or opened to its final disposal, every chemical is the responsibility of the generating laboratory. This "cradle-to-grave" principle is the cornerstone of hazardous waste management. All waste generated must be properly identified, segregated, and disposed of through a licensed professional waste disposal service.[3]
Disposal Decision Workflow
The appropriate disposal route for Imidazo[1,2-a]pyrazine-8-carboxylic acid waste depends on its concentration, purity, and the presence of other contaminants. The following diagram illustrates the decision-making process for selecting the correct disposal procedure.
Caption: Decision workflow for the disposal of Imidazo[1,2-a]pyrazine-8-carboxylic acid waste.
Step-by-Step Disposal Protocols
This protocol applies to the pure solid, concentrated solutions (>10% w/v), and any waste containing this chemical mixed with other hazardous materials.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice for incidental contact), and safety glasses with side shields or goggles. All operations should be performed in a certified chemical fume hood.
-
Waste Container Selection:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with acidic and organic compounds. A high-density polyethylene (HDPE) container is recommended.
-
Ensure the container has a secure, screw-top lid.
-
-
Waste Collection:
-
For solid waste, carefully transfer the material into the waste container using a spatula or scoop. Avoid generating dust.
-
For liquid waste, pour the solution carefully into the waste container using a funnel.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Labeling:
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Imidazo[1,2-a]pyrazine-8-carboxylic acid"
-
An accurate list of all chemical constituents and their approximate percentages.
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location (building and room number).
-
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills from reaching drains.
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your institution's EHS guidelines), submit a request for pickup by your institution's licensed hazardous waste disposal service.
-
This protocol is only for aqueous solutions with a concentration of less than 10% w/v that are not contaminated with any other hazardous materials. Always check with your local and institutional regulations before proceeding with drain disposal.
-
PPE and Location: Wear the same PPE as described in Protocol 1 and work in a chemical fume hood or a well-ventilated area near a sink.
-
Neutralization:
-
Slowly and with stirring, add a weak base such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide to the acidic solution.
-
The addition of a base to an acid is an exothermic reaction; proceed with caution and allow for cooling if necessary.
-
Monitor the pH of the solution using a pH meter or pH paper.
-
Continue adding the base until the pH is between 6.0 and 8.0.
-
-
Drain Disposal (if permissible):
-
Once the solution is neutralized, it can be poured down the drain with copious amounts of running water (at least a 20-fold excess of water).
-
This helps to further dilute the solution and prevent any potential damage to the plumbing system.
-
-
Record Keeping: Maintain a log of all neutralized waste disposed of via the sanitary sewer, including the chemical name, quantity, and date of disposal.
Management of Empty Containers and Contaminated Materials
-
Empty Containers: A container that has held Imidazo[1,2-a]pyrazine-8-carboxylic acid should be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as hazardous waste according to Protocol 1. After rinsing, the container can typically be disposed of as regular solid waste, but the label must be defaced or removed.
-
Contaminated Materials: Any materials such as gloves, absorbent pads, or weighing paper that are contaminated with Imidazo[1,2-a]pyrazine-8-carboxylic acid must be collected in a designated solid hazardous waste container and disposed of according to Protocol 1.
Summary of Key Disposal Parameters
| Parameter | Guideline | Regulatory Basis |
| Waste Classification | Likely corrosive (D002) if pH in solution is ≤ 2 or ≥ 12.5. | EPA 40 CFR 261.22[4] |
| Concentration Threshold for Neutralization | <10% w/v for consideration of drain disposal (local regulations permitting). | General laboratory best practice.[5] |
| Neutral pH Range | 6.0 - 8.0 | Common municipal sewer discharge limits.[6] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material. | Chemical compatibility principles. |
| Storage Location | Designated Satellite Accumulation Area (SAA). | EPA 40 CFR 262.15 |
| Final Disposal Method | Licensed hazardous waste disposal facility. | Resource Conservation and Recovery Act (RCRA).[4] |
References
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Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrazine. PubChem. Retrieved from [Link]
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- U.S. Environmental Protection Agency. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [relevant EPA website on waste codes]
-
U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]
-
Reddit. (2022, January 18). How do labs dispose acids or chemical residue? r/NoStupidQuestions. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]
- New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic.
-
International Labour Organization & World Health Organization. (2021). ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards (ICSCs). Retrieved from [Link]
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Navigating the Safe Handling of Imidazo[1,2-a]pyrazine-8-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Among these, heterocyclic compounds like Imidazo[1,2-a]pyrazine-8-carboxylic acid hold significant promise. However, ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in scientific principles and established safety protocols. Our aim is to empower researchers with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself.
Understanding the Risks: A Hazard Analysis
The parent compound, imidazo[1,2-a]pyrazine , is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] As a powdered substance, it also poses an inhalation hazard.
The presence of a carboxylic acid group introduces the potential for corrosivity. Organic acids can cause severe burns and tissue damage upon contact with skin or mucous membranes. Therefore, it is prudent to treat Imidazo[1,2-a]pyrazine-8-carboxylic acid as a compound that is at a minimum an irritant and potentially corrosive.
A Safety Data Sheet for the structurally similar compound, Imidazo[1,2-a]pyridine-3-carboxylic acid , classifies it as causing skin irritation (Category 2) and serious eye irritation (Category 2). This further supports the need for robust personal protective measures.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[3] The following recommendations are based on a thorough risk assessment for handling a powdered, potentially corrosive and irritating organic acid.
Hand Protection: The First Line of Defense
Direct skin contact is a primary route of exposure. The selection of appropriate gloves is critical and should be based on chemical compatibility.
-
Primary Gloves: Nitrile gloves are a suitable choice for handling many organic acids and powdered chemicals, offering good resistance to a range of substances.[4][5] However, their resistance to concentrated or highly corrosive acids can be limited.[5][6]
-
Secondary (Heavy-Duty) Gloves: For handling larger quantities or when there is a significant risk of splashes, wearing a second pair of more robust gloves over the primary nitrile gloves is recommended. Neoprene or butyl rubber gloves offer superior protection against a wider range of chemicals, including many acids.[4][7][8]
Table 1: Glove Selection Guide
| Glove Material | Protection Against Organic Acids | Puncture Resistance | Dexterity |
| Nitrile | Good (for weak to moderate acids)[5] | Excellent | High |
| Neoprene | Excellent[7][8] | Good | Moderate |
| Butyl Rubber | Excellent (especially for strong acids)[7] | Good | Moderate |
Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected.
Eye and Face Protection: Shielding from Splashes and Dust
Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: When handling larger quantities of the powder or when there is a risk of splashing of solutions, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Respiratory Protection: Preventing Inhalation of Particulate Matter
As a fine powder, Imidazo[1,2-a]pyrazine-8-carboxylic acid can easily become airborne, posing a significant inhalation risk.
-
Engineering Controls: The primary method for controlling airborne contaminants is through the use of engineering controls. All handling of the solid compound should be performed within a certified chemical fume hood.
-
Respirator Selection: In situations where engineering controls may not be sufficient to limit exposure, or during spill cleanup, respiratory protection is necessary. The choice of respirator depends on the potential concentration of the airborne particles.
-
N95/P95 Respirator: For low levels of dust, a NIOSH-approved N95 or P95 filtering facepiece respirator may be sufficient.[9][10] The "P" designation indicates some resistance to oily mists, offering broader protection.
-
Half-Mask or Full-Facepiece Respirator with Cartridges: For higher potential concentrations or when dealing with a substance that is also an organic vapor, a half-mask or full-facepiece respirator with appropriate cartridges is required. A combination cartridge that protects against both organic vapors and acid gases would be a prudent choice.[11][12]
-
Table 2: Respirator Selection Guide
| Hazard Level | Respirator Type | NIOSH Filter/Cartridge Classification |
| Low-level dust | Filtering Facepiece (Dust Mask) | N95 or P95[9][10] |
| Moderate-level dust/potential vapors | Half-mask or Full-facepiece Respirator | Organic Vapor/Acid Gas Cartridge with P100 Particulate Filter[11][12] |
All personnel required to wear respirators must be properly fit-tested and trained in their use, maintenance, and limitations.
Protective Clothing: A Barrier for the Body
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron: When handling larger quantities or solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Suit: In the event of a large spill or for extensive handling of the material, a disposable full-body suit may be necessary.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes the risk of exposure and ensures reproducible, safe experimental outcomes.
Caption: Experimental workflow for handling Imidazo[1,2-a]pyrazine-8-carboxylic acid.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Solid Waste: All solid waste contaminated with Imidazo[1,2-a]pyrazine-8-carboxylic acid (e.g., weighing paper, contaminated gloves, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container for liquid organic waste. Given its acidic nature, it should not be mixed with basic waste streams.
-
Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Waste Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (Imidazo[1,2-a]pyrazine-8-carboxylic acid), and the associated hazards (Irritant, Potentially Corrosive). Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area away from incompatible materials.
Final Disposal
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[13][14] Never dispose of this chemical down the drain or in the regular trash.[14]
Caption: Waste disposal workflow for Imidazo[1,2-a]pyrazine-8-carboxylic acid.
Conclusion: A Culture of Safety
The responsible handling of novel chemical compounds like Imidazo[1,2-a]pyrazine-8-carboxylic acid is a cornerstone of scientific integrity and professional practice. By understanding the potential hazards, implementing robust PPE protocols, and adhering to systematic operational and disposal plans, researchers can mitigate risks and foster a culture of safety within the laboratory. This proactive approach not only protects individuals but also ensures the continued advancement of vital research.
References
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3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]
- Unknown Source. (n.d.). Respirator Cartridges & Filters: How to Choose the Right One for Your Hazard.
-
Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Environmental Health & Radiation Safety, University of Pennsylvania. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyrazine. PubChem Compound Database. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]
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Chemsrc. (2025, August 27). CAS#:77112-52-8 | Ethyl imidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]
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CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]
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PubMed. (2024, October 24). Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Retrieved from [Link]
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TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]
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RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
Mercury Business Services. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
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Environmental Health & Radiation Safety, University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Public Health Law Center. (2024, May 1). TOBACCO PRODUCT WASTE & HAZARDOUS WASTE LAWS. Retrieved from [Link]
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American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
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- 1. IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
